4-(Trifluoromethyl)isoindolin-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethyl)-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)7-3-1-2-5-6(7)4-13-8(5)14/h1-3H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOAUXNGRMUPJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2C(F)(F)F)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Trifluoromethyl)isoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of a plausible synthetic route to 4-(Trifluoromethyl)isoindolin-1-one, a molecule of significant interest in drug discovery. This document details the synthetic strategy, step-by-step experimental protocols, and in-depth characterization of the target compound, offering valuable insights for researchers in organic synthesis and medicinal chemistry.
Introduction
Isoindolin-1-ones are a class of N-heterocyclic compounds that are present in a variety of natural products and synthetic molecules with diverse biological activities.[1] The strategic placement of a trifluoromethyl group on the benzene ring of the isoindolinone core can significantly modulate the physicochemical and pharmacological properties of the molecule. The strong electron-withdrawing nature of the CF₃ group can influence the acidity of the N-H proton, impact crystal packing, and enhance membrane permeability. This guide outlines a robust synthetic pathway to this compound, starting from commercially available precursors.
Synthetic Strategies and Mechanistic Insights
A logical and efficient synthetic approach to this compound begins with a readily available trifluoromethyl-substituted aniline. The overall strategy involves the conversion of the aniline to a benzoic acid derivative, followed by functionalization of the adjacent methyl group and subsequent cyclization to form the lactam ring.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the N-C(1) bond, leading back to a 2-(halomethyl)-3-(trifluoromethyl)benzoic acid derivative. This intermediate can be accessed from 2-methyl-3-(trifluoromethyl)benzoic acid through a benzylic halogenation. The benzoic acid itself can be prepared from 2-methyl-3-(trifluoromethyl)aniline via a Sandmeyer reaction.
Caption: Retrosynthetic analysis of this compound.
Primary Synthetic Route
The proposed forward synthesis is a three-step process:
-
Diazotization and Cyanation (Sandmeyer Reaction): 2-Methyl-3-(trifluoromethyl)aniline is converted to the corresponding benzonitrile. Subsequent hydrolysis yields 2-methyl-3-(trifluoromethyl)benzoic acid.
-
Benzylic Bromination: The methyl group of 2-methyl-3-(trifluoromethyl)benzoic acid is selectively brominated using N-Bromosuccinimide (NBS) and a radical initiator to afford 2-(bromomethyl)-3-(trifluoromethyl)benzoic acid.
-
Ammonolysis and Cyclization: The benzylic bromide is then treated with an ammonia source, leading to nucleophilic substitution and subsequent intramolecular cyclization to form the desired this compound.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)isoindolin-1-one
Introduction: The Significance of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and safety profile.[1][2] This guide focuses on 4-(Trifluoromethyl)isoindolin-1-one, a fluorinated isoindolinone derivative. The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[3] The inclusion of a trifluoromethyl (-CF3) group can significantly modulate a molecule's properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[4]
This document provides a technical framework for characterizing this compound, offering both foundational data and detailed methodologies for its empirical determination. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data for critical decision-making in a research and development setting.
Molecular Identity and Core Properties
A precise understanding of a compound's fundamental characteristics is the bedrock of any physicochemical evaluation.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1261813-10-8 | [5][6] |
| Molecular Formula | C₉H₆F₃NO | [5][7] |
| Molecular Weight | 201.15 g/mol | [7] |
| Chemical Structure | ![]() | N/A |
Note: The structure is provided for visual reference.
Lipophilicity: A Key Determinant of Biological Behavior
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[8] A compound's LogP affects its solubility, membrane permeability, and potential for off-target binding. For oral drug candidates, a LogP value of less than 5 is generally considered desirable according to Lipinski's Rule of 5.[8]
While no experimental LogP data for this compound is publicly available, a predicted XLogP3 value of 1.7 has been reported for the isomeric compound 6-(Trifluoromethyl)isoindolin-1-one.[9] This suggests that the compound is likely to have moderate lipophilicity. However, empirical determination is essential for accuracy.
Experimental Determination of LogP: The Shake-Flask Method (OECD 107)
The shake-flask method is the gold standard for LogP determination due to its direct measurement of the partition coefficient.[10]
Caption: Workflow for Shake-Flask LogP Determination.
-
Preparation of Phases: Prepare mutually saturated solvents by shaking n-octanol and water (at a specific pH, typically 7.4 for physiological relevance) together for 24 hours, followed by a 24-hour separation period.[11]
-
Compound Addition: Accurately weigh the compound and dissolve it in a known volume of the pre-saturated water or n-octanol. The initial concentration should be below the compound's solubility limit in each phase.
-
Partitioning: Add a known volume of the other pre-saturated phase to the solution. The mixture is then agitated in a shaker bath at a constant temperature until equilibrium is reached (typically 24 hours).[11] This step is critical; insufficient equilibration time is a common source of error.
-
Phase Separation: Separate the two phases. Centrifugation is highly recommended to break up any micro-emulsions that may have formed, which is a known drawback of this method.[12]
-
Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10][11] A calibration curve must be generated to ensure accurate quantification.
-
Calculation: The partition coefficient P is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[8]
Aqueous Solubility: A Prerequisite for Absorption
Aqueous solubility is a critical factor for orally administered drugs, as a compound must dissolve in the gastrointestinal fluids before it can be absorbed. Poor solubility is a major hurdle in drug development.[13][14] Solubility is highly dependent on pH for ionizable compounds and can also be affected by the solid-state form (e.g., polymorphs, amorphous vs. crystalline).[13][14]
Experimental Determination of Thermodynamic Solubility
The equilibrium or thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature. The shake-flask method is the most reliable approach for this determination.[13][15][16]
Caption: Workflow for Equilibrium Solubility Measurement.
-
System Preparation: Prepare aqueous buffer solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8 as recommended by the WHO for Biopharmaceutics Classification System studies).[17]
-
Equilibration: Add an excess amount of the solid compound to each buffer solution in separate vials. The key here is to ensure that a solid phase remains in equilibrium with the solution, signifying saturation.[13]
-
Agitation: The vials are sealed and agitated at a constant temperature (e.g., 37 °C) for an extended period. To ensure equilibrium has been reached, concentration should be measured at multiple time points (e.g., 24, 48, and 72 hours) until the values plateau.[17]
-
Phase Separation: After agitation, the undissolved solid must be separated from the saturated solution. This can be achieved by centrifugation followed by filtration through a low-binding filter. It is crucial to consider potential drug adsorption to the filter material, which could lead to an underestimation of solubility.[13]
-
Analysis: The concentration of the compound in the clear filtrate is determined using a validated analytical method like HPLC-UV.[14]
-
Solid Phase Analysis: It is good practice to analyze the remaining solid (e.g., by DSC or XRPD) to check for any changes in its physical form (e.g., polymorphism or solvation) during the experiment, as this can affect the solubility value.[14][17]
Ionization Constant (pKa): The Influence of pH
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[18] Since the ionization state of a molecule dramatically affects its solubility, permeability, and target binding, determining the pKa is essential for any ionizable compound.[1][2] The isoindolinone structure contains a lactam (a cyclic amide), which is generally considered neutral but can exhibit very weak acidity at the N-H proton. The basicity of the nitrogen atom is significantly reduced due to the adjacent carbonyl group. Spectroscopic or potentiometric titration methods are required to determine if the molecule has a measurable pKa in the physiologically relevant range.
Experimental Determination of pKa: UV-Metric Titration
For compounds with a chromophore that changes upon ionization, UV-Vis spectroscopy provides a highly sensitive method for pKa determination.
Caption: Workflow for pKa Determination via UV-Metric Titration.
-
Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO).
-
Buffer Series: A series of buffers covering a wide pH range (e.g., pH 2 to 12) is prepared.
-
Spectral Measurement: A small, constant aliquot of the stock solution is added to each buffer, and the UV-Vis absorbance spectrum is recorded. The goal is to identify a wavelength where the absorbance changes significantly with pH.
-
Data Analysis: The absorbance at the chosen wavelength is plotted against the pH of the buffer. This will typically yield a sigmoidal curve for a compound with a single pKa.[19]
-
pKa Calculation: The pKa is determined by fitting the data to the appropriate Henderson-Hasselbalch equation. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[19]
Conclusion
The physicochemical properties of this compound are critical to its potential as a lead compound in drug discovery. This guide has outlined the core identity of the molecule and provided detailed, field-proven protocols for the empirical determination of its lipophilicity, aqueous solubility, and ionization constant. By adhering to these rigorous methodologies, researchers can generate high-quality, reliable data to inform structure-activity relationship (SAR) studies, guide formulation development, and ultimately accelerate the journey from a promising molecule to a potential therapeutic agent.
References
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]
-
Giménez, V. et al. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(2), 316-332. [Link]
-
Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Bienta. Determining pKa. [Link]
-
Short, K. C. et al. (2014). Practical methods for the measurement of log P for surfactants. ResearchGate. [Link]
-
Swain, C. (2017). PKa. Cambridge MedChem Consulting. [Link]
-
Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
-
van der Water, B. E. et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]
-
Xiong, J. et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]
-
ChemBK. This compound. [Link]
-
Peng, Y. et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]
-
Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]
-
World Health Organization (WHO). (2019). Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]
-
Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]
-
Yu, H. et al. (2018). Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process. RSC Advances. [Link]
-
Yu, H. et al. (2018). Synthesis of trifluoromethyl-containing isoindolinones. ResearchGate. [Link]
-
Chemsrc. This compound | CAS#:1261813-10-8. [Link]
-
El-Sayed, M. et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega, 7(30), 26507–26517. [Link]
-
ResearchGate. Synthesis of monofluorinated and trifluorinated isoindolin‐1‐one.... [Link]
-
Liu, W. et al. (2013). One-Pot Synthesis of 1‑(Trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-Difluoro-1,2,3,4-tetrahydroisoquinolines. Organic Letters, 15(23), 6046–6049. [Link]
-
Tillekeratne, L. M. V. et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
-
Lead Sciences. 4-(Trifluoromethyl)isoindoline. [Link]
-
PubChem. 6-(Trifluoromethyl)isoindolin-1-one. [Link]
-
University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
Ukranynets, I. V. et al. (2019). Crystal Habits and Biological Properties of N-(4-Trifluoromethylphenyl)-4-Hydroxy-2, 2-Dioxo-1H-26,1-Benzothiazine-3-Carboxamide. Semantic Scholar. [Link]
Sources
- 1. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 2. drughunter.com [drughunter.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAS#:1261813-10-8 | Chemsrc [chemsrc.com]
- 6. This compound [1261813-10-8] | King-Pharm [king-pharm.com]
- 7. achmem.com [achmem.com]
- 8. acdlabs.com [acdlabs.com]
- 9. 6-(Trifluoromethyl)isoindolin-1-one | C9H6F3NO | CID 50941536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. agilent.com [agilent.com]
- 12. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 13. scispace.com [scispace.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 17. who.int [who.int]
- 18. Determining pKa | Bienta [bienta.net]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Spectral data (NMR, IR, MS) of 4-(Trifluoromethyl)isoindolin-1-one
An In-Depth Technical Guide to the Spectral Analysis of 4-(Trifluoromethyl)isoindolin-1-one
Authored by: Dr. Gemini, Senior Application Scientist
Foreword: The Structural Elucidation of a Novel Fluorinated Heterocycle
In the landscape of modern drug discovery and materials science, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. Isoindolin-1-one scaffolds, in particular, are prevalent in a variety of biologically active molecules. The introduction of a trifluoromethyl group, as in this compound, can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including its lipophilicity and metabolic stability.[1] Consequently, unambiguous structural verification is a critical step in the research and development pipeline.
This technical guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation and purity assessment of this compound. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for these advanced analytical techniques.
Molecular Structure and Key Features
Before delving into the spectral data, it is essential to understand the molecular architecture of this compound.
Caption: Molecular structure of this compound.
The molecule consists of a fused bicyclic system: a benzene ring fused to a five-membered lactam (a cyclic amide) ring. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which will influence the chemical shifts of nearby protons and carbons in the NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum will reveal the number of different types of protons and their connectivity. For this compound, we can predict the following signals.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5-9.0 | br s | 1H | N-H |
| ~7.8-8.0 | d | 1H | Ar-H |
| ~7.6-7.8 | t | 1H | Ar-H |
| ~7.5-7.7 | d | 1H | Ar-H |
| ~4.5 | s | 2H | CH₂ |
Causality Behind Predictions:
-
N-H Proton: The amide proton is expected to be a broad singlet and shifted downfield due to deshielding from the adjacent carbonyl group and potential hydrogen bonding.
-
Aromatic Protons: The three protons on the benzene ring will be distinct and will show splitting patterns (doublets and a triplet) characteristic of a 1,2,4-trisubstituted benzene ring. The electron-withdrawing trifluoromethyl group will deshield the adjacent protons, shifting them downfield.
-
Methylene Protons (CH₂): The two protons of the methylene group in the lactam ring are chemically equivalent and are expected to appear as a singlet. They are adjacent to a carbonyl group and an aromatic ring, which will shift them downfield.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information about the different types of carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (amide) |
| ~145 | Ar-C (quaternary) |
| ~135 | Ar-C (quaternary) |
| ~132 | Ar-CH |
| ~129 | Ar-CH |
| ~125 (q, ¹JCF ≈ 272 Hz) | CF₃ |
| ~124 | Ar-CH |
| ~123 (q, ²JCF ≈ 32 Hz) | Ar-C-CF₃ |
| ~45 | CH₂ |
Causality Behind Predictions:
-
Carbonyl Carbon: The amide carbonyl carbon is significantly deshielded and appears far downfield.
-
Aromatic Carbons: The aromatic carbons will appear in the typical range of 120-150 ppm. The carbon attached to the trifluoromethyl group will show a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.[2]
-
Trifluoromethyl Carbon: The carbon of the CF₃ group will also appear as a quartet with a large one-bond coupling constant (¹JCF).[2]
-
Methylene Carbon: The CH₂ carbon will be found in the aliphatic region, shifted downfield by the adjacent nitrogen and aromatic ring.
Experimental Protocol for NMR Data Acquisition
This protocol is a self-validating system designed for obtaining high-quality NMR data for this compound.
Instrumentation:
-
Bruker DRX 400 MHz spectrometer (or equivalent)[3]
-
5 mm NMR tubes
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amides to ensure the N-H proton is observable.[3]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition Parameters:
-
¹H NMR:
-
Temperature: 298 K
-
Pulse Program: zg30
-
Number of Scans: 16-32
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
-
¹³C NMR:
-
Temperature: 298 K
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024 or more (as the ¹³C nucleus is less sensitive)
-
Spectral Width: ~240 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4]
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
Caption: A streamlined workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.[5]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3200 | Medium, sharp | N-H stretch | Amide |
| ~3100-3000 | Medium | C-H stretch | Aromatic |
| ~2950-2850 | Weak | C-H stretch | Aliphatic (CH₂) |
| ~1680 | Strong | C=O stretch | Amide (lactam) |
| ~1600, ~1470 | Medium | C=C stretch | Aromatic ring |
| ~1320 | Strong | C-F stretch | Trifluoromethyl |
| ~1100-1300 | Strong | C-N stretch | Amide |
Causality Behind Predictions:
-
N-H Stretch: The N-H bond in the amide will give a characteristic absorption in the 3200 cm⁻¹ region.
-
C=O Stretch: The carbonyl group of the lactam will produce a very strong and sharp absorption band around 1680 cm⁻¹. This is one of the most diagnostic peaks in the IR spectrum.
-
C-F Stretches: The carbon-fluorine bonds of the trifluoromethyl group will result in strong absorptions in the 1100-1350 cm⁻¹ region.
Experimental Protocol for IR Data Acquisition
Instrumentation:
-
PerkinElmer Spectrum 100 FT-IR spectrometer (or equivalent) with an Attenuated Total Reflectance (ATR) accessory.[6]
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
Data Acquisition Parameters:
-
Scan Range: 4000-650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the major peaks with their corresponding wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through fragmentation analysis.
Predicted Mass Spectrum Data
Molecular Formula: C₉H₆F₃NO Exact Mass: 201.0401
Ionization Technique: Electrospray Ionization (ESI) is often preferred for this class of compounds due to its soft ionization nature, which typically results in a prominent molecular ion peak.[1]
| m/z | Ion | Notes |
| 202.0479 | [M+H]⁺ | Protonated molecular ion (most abundant in positive ESI mode) |
| 224.0298 | [M+Na]⁺ | Sodium adduct, often observed |
| 201.0401 | [M]⁺ | Molecular ion (more common in techniques like EI) |
| 173 | [M-CO]⁺ | Loss of carbon monoxide |
| 132 | [M-CF₃]⁺ | Loss of the trifluoromethyl group |
Experimental Protocol for MS Data Acquisition
Instrumentation:
-
Waters 4 micro quadrupole mass spectrometer (or equivalent) coupled with a liquid chromatography system (LC-MS).[1][3]
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL in the mobile phase.
LC-MS Parameters:
-
Liquid Chromatography (for sample introduction):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid (to promote protonation for positive ESI).
-
Flow Rate: 0.2-0.5 mL/min
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry (ESI source):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation)
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 300-400 °C
-
Mass Range: m/z 50-500
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecular ion [M+H]⁺.
-
Confirm the molecular weight. The high-resolution mass spectrum should provide an exact mass that can be used to confirm the elemental composition.
-
Analyze any fragment ions to gain further structural information.
Caption: A potential fragmentation pathway in ESI-MS.
Conclusion
The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the unambiguous structural characterization of this compound. Each technique offers complementary information, and together they form a self-validating system for confirming the identity and purity of this important fluorinated heterocyclic compound. The protocols and predicted data presented in this guide serve as a robust framework for researchers in the field of medicinal chemistry and materials science.
References
- Palombi, L., Di Mola, A., & Massa, A. (n.d.). Spectroscopic and analytical data for isoindolinone derivatives 1. New Journal of Chemistry.
- Benchchem. (n.d.). 4-(Trifluoromethyl)isoindoline | 1086395-63-2.
- Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. (2022, November 29). National Institutes of Health.
- Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process. (n.d.). RSC Publishing.
- F-trifluoromethylating agent for the synthesis of SCF2. (n.d.). The Royal Society of Chemistry.
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022, November 7). MDPI.
- Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL.
Sources
The Emerging Therapeutic Potential of Trifluoromethylated Isoindolinones: A Guide to Synthesis, Biological Evaluation, and Mechanistic Insights
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division
Abstract
The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent presentation, facilitating precise interactions with biological targets. The strategic incorporation of a trifluoromethyl (CF₃) group—a bioisostere of the methyl group—can dramatically enhance a molecule's pharmacological profile by improving metabolic stability, increasing lipophilicity, and augmenting binding affinity.[1][2] This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanistic underpinnings of trifluoromethylated isoindolinones. We delve into their potential as anticancer, anti-inflammatory, and neuroprotective agents, offering detailed experimental protocols and field-proven insights to empower researchers in the exploration of this promising class of molecules.
Introduction: Strategic Design of Bioactive Scaffolds
The Isoindolinone Scaffold: A Foundation for Diverse Bioactivity
Isoindolinones are nitrogen-containing heterocyclic compounds that are integral to a wide array of natural products and synthetic drugs.[3][4] Their structural motifs are found in agents used as anticoagulants and tranquilizers.[4] The inherent planarity and hydrogen bonding capabilities of the lactam ring, combined with the potential for substitution at multiple positions, make the isoindolinone scaffold a versatile template for designing targeted therapeutics.
The Trifluoromethyl Group: A "Super-Methyl" for Drug Discovery
The introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can profoundly alter a molecule's properties.[1][2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer in-vivo half-life.
-
Lipophilicity & Permeability: The CF₃ group significantly increases lipophilicity, which can enhance a compound's ability to cross cellular membranes and potentially the blood-brain barrier.
-
Binding Affinity: The unique electronic properties of the CF₃ group can lead to stronger and more specific interactions with target proteins through dipole-dipole, ion-dipole, or orthogonal multipolar interactions, often resulting in enhanced potency.
By combining the robust isoindolinone core with the potent modulatory effects of the trifluoromethyl group, a chemical space rich with therapeutic potential is unlocked.
Synthesis Strategies: Forging the Trifluoromethylated Core
Overview of Synthetic Routes
The synthesis of trifluoromethylated isoindolinones has been advanced significantly through radical chemistry. A particularly effective method involves a cascade radical addition and cyclization process using tertiary enamides as starting materials.[5][6] This approach allows for the direct and efficient installation of the CF₃ group and simultaneous construction of the isoindolinone ring system under relatively mild conditions.[4][7]
Detailed Protocol: Radical-Mediated Trifluoromethylation-Cyclization
This protocol is a representative synthesis based on methodologies reported in the literature.[4][5][6] It provides a self-validating system where reaction progress can be monitored, and product identity is confirmed through standard analytical techniques.
Objective: To synthesize a 3-(trifluoromethyl)methyl-substituted isoindolinone from a tertiary enamide precursor.
Materials:
-
N-aryl-N-alkenylbenzamide (tertiary enamide substrate)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) - CF₃ source
-
(Diacetoxyiodo)benzene (PhI(OAc)₂) - Oxidant
-
Potassium hydrogen fluoride (KHF₂) - Additive
-
1,2-dichloroethane (DCE) - Solvent
-
Nitrogen gas (inert atmosphere)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Thin-Layer Chromatography (TLC) plate and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the tertiary enamide substrate (1.0 equiv).
-
Reagent Addition: Add 1,2-dichloroethane (DCE) as the solvent. Subsequently, add potassium hydrogen fluoride (KHF₂) (2.0 equiv), (diacetoxyiodo)benzene (PhI(OAc)₂) (4.0 equiv), and trimethyl(trifluoromethyl)silane (TMSCF₃) (4.0 equiv).
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitoring Progress: Periodically monitor the reaction's progress by taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane (CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate the desired trifluoromethylated isoindolinone.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualization: Synthetic Workflow
Caption: Workflow for radical-mediated synthesis of trifluoromethylated isoindolinones.
Anticancer Activity
The introduction of a CF₃ group into the isoindolinone scaffold has led to derivatives with promising anticancer properties. Research into closely related trifluoromethylated isoquinolinones has identified potent inhibitors of key oncogenic targets.[8][9]
Mechanism of Action: WDR5 Inhibition
A key target identified for trifluoromethylated isoquinolinone analogs is the WD repeat-containing protein 5 (WDR5).[10] WDR5 is a critical scaffolding protein that is essential for the assembly and activity of multiple protein complexes, including the MLL histone methyltransferase complex and the MYC oncoprotein complex.[8][10]
-
Disruption of MLL Complex: In cancers like Mixed Lineage Leukemia (MLL), the aberrant activity of the MLL complex drives oncogene expression. By binding to the "WIN" (WDR5-interaction) site on WDR5, these inhibitors disrupt the WDR5-MLL interaction, halting the methylation of histone H3 at lysine 4 (H3K4) and silencing pro-leukemic genes.[10]
-
Disruption of MYC Interaction: WDR5 is also crucial for recruiting the MYC oncoprotein to chromatin. Inhibition of the WDR5-MYC interaction destabilizes MYC and leads to a p53-mediated apoptotic response in cancer cells.[8]
Caption: Mechanism of WDR5 inhibition by trifluoromethylated isoindolinone analogs.
In Vitro Evaluation of Cytotoxicity (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of test compounds on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a trifluoromethylated isoindolinone against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)[3]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration should be ≤0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium + DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
Scientist's Insight: The incubation time is critical. A 72-hour period allows for multiple cell doublings, providing a robust window to observe antiproliferative effects.
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Data Summary: Anticancer Activity of Related Compounds
While specific IC₅₀ data for a broad range of trifluoromethylated isoindolinones is emerging, data from structurally similar trifluoromethylated heterocycles demonstrate potent activity.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Trifluoromethylated Isoxazole | MCF-7 (Breast) | 2.63 | [2][11] |
| Trifluoromethylated Isoxazole | PC-3 (Prostate) | ~10-20 | [9] |
| Trifluoromethylated Thioxanthone | HeLa (Cervical) | 0.0878 | [12][13] |
| 6-(trifluoromethyl)isoquinolin-1(2H)-one | MV4:11 (Leukemia) | 0.038 (GI₅₀) | [8] |
Note: Data is presented for structurally related compounds to illustrate the potential of the trifluoromethyl moiety in achieving potent anticancer activity.
Anti-inflammatory Effects
Chronic inflammation is a key driver of numerous diseases. The isoindolinone scaffold is present in molecules with anti-inflammatory properties, and fluorinated analogs have shown promise in this area.[14] For instance, 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives have been identified as potent inhibitors of the pro-inflammatory cytokine interleukin-1 (IL-1).[7]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
Trifluoromethylated compounds may exert anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and the NF-κB pathway.[15] Activated macrophages produce nitric oxide (NO), a key inflammatory mediator, via the enzyme inducible nitric oxide synthase (iNOS). Therefore, a primary screening method involves measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.[1][16]
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol is a standard method for screening compounds for anti-inflammatory activity.
Objective: To measure the ability of a test compound to inhibit LPS-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound dissolved in DMSO
-
Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) for standard curve
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before inducing inflammation.
-
Scientist's Insight: It is crucial to first perform a cytotoxicity assay (e.g., MTT) to ensure that the compound concentrations used in this assay are non-toxic. Any observed reduction in NO could be due to cell death rather than specific anti-inflammatory activity.
-
-
Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.
-
Sample Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix the collected supernatant with an equal volume of Griess Reagent (pre-mix equal parts of A and B immediately before use).
-
Incubation & Measurement: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.
-
Quantification: Calculate the nitrite concentration in each sample using a standard curve generated with sodium nitrite. Determine the percent inhibition of NO production relative to the LPS-only control and calculate the IC₅₀ value.
Neuroprotective Potential
Neurodegenerative diseases are often characterized by oxidative stress, neuronal inflammation, and cell death.[17] Isoquinoline alkaloids and some natural isoindolinones have demonstrated neurotrophic and neuroprotective properties, suggesting that synthetic derivatives could be valuable therapeutic candidates.[17][18]
Rationale and Putative Mechanisms
The neuroprotective potential of trifluoromethylated isoindolinones is hypothesized to stem from several mechanisms:
-
Antioxidant Activity: The compounds may scavenge reactive oxygen species (ROS) or upregulate endogenous antioxidant systems.[17]
-
Anti-inflammatory Effects: By suppressing neuroinflammation, these compounds can reduce damage to neurons.
-
Modulation of Signaling Pathways: They may interfere with apoptotic pathways (e.g., caspases) and promote pro-survival signaling.[19]
Experimental Workflow for Assessing Neuroprotection
This protocol uses the human neuroblastoma SH-SY5Y cell line and an oxidative stressor (H₂O₂) to model neuronal damage.
Objective: To evaluate the ability of a test compound to protect SH-SY5Y cells from hydrogen peroxide (H₂O₂)-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Hydrogen peroxide (H₂O₂)
-
Test compound in DMSO
-
Reagents for viability assay (e.g., MTT or CellTiter-Glo®)
Step-by-Step Methodology:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Pre-treatment: Treat cells with various concentrations of the test compound for 2-24 hours.
-
Induce Oxidative Stress: Add H₂O₂ to a final concentration that induces ~50% cell death (e.g., 100-500 µM, determined empirically) to all wells except the negative control.[4][6]
-
Incubation: Incubate for an additional 24 hours.
-
Assess Viability: Perform a cell viability assay (e.g., MTT) as described in section 3.2.
-
Data Analysis: Calculate the percentage of cell viability, normalizing the H₂O₂-only treated cells as 0% protection and untreated cells as 100%. Determine the half-maximal effective concentration (EC₅₀) for the neuroprotective effect.
Caption: Workflow for assessing the neuroprotective activity of test compounds.
Conclusion and Future Directions
Trifluoromethylated isoindolinones represent a compelling class of compounds for therapeutic development. The strategic incorporation of the CF₃ group onto the privileged isoindolinone scaffold imparts enhanced pharmacological properties, leading to potent biological activity. The evidence from structurally related analogs strongly suggests their potential as anticancer agents via mechanisms like WDR5 inhibition, as anti-inflammatory agents by suppressing key mediators like nitric oxide, and as neuroprotective agents by combating oxidative stress.
The detailed synthetic and biological protocols provided in this guide serve as a robust foundation for researchers to synthesize novel derivatives, screen them effectively, and elucidate their mechanisms of action. Future work should focus on building a comprehensive structure-activity relationship (SAR) library, optimizing lead compounds for improved potency and selectivity, and advancing promising candidates into preclinical in-vivo models. The continued exploration of trifluoromethylated isoindolinones is poised to yield next-generation therapeutics for some of the most challenging human diseases.
References
-
Zhang, Y., et al. (2018). Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process. RSC Advances, 8(42), 23919-23923. [Link][5]
-
Soylu-Kuchar, D., et al. (2021). 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. Archiv der Pharmazie, 354(10), e2100155. [Link][7][16]
-
Zhang, Y., et al. (2018). Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process. PubMed, 30151187. [Link][6]
-
ResearchGate. (n.d.). Synthesis of trifluoromethyl-containing isoindolinones. [Link][3]
-
Zhang, Y., et al. (2018). Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization pro. Semantic Scholar. [Link][4]
-
Li, Y., et al. (2022). The eco-friendly electrosynthesis of trifluoromethylated spirocyclic indolines and their anticancer activity. Organic & Biomolecular Chemistry, 20(3), 556-560. [Link][20]
-
Kim, D., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Thai Journal of Pharmaceutical Sciences. [Link][16]
-
Soloshonok, V. A., & Kukhar, V. P. (2019). Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles. LE STUDIUM Multidisciplinary Journal. [Link][1]
-
Cai, N., et al. (2024). 3-(2-Trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indoles: Mastering anti-inflammation and analgesia while mitigating gastrointestinal side effects. Bioorganic Chemistry, 152, 107805. [Link][15]
-
Soylu-Eter, D., et al. (2021). 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. Semantic Scholar. [Link]
-
Ghorai, P., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Medicinal Chemistry. [Link][2]
-
Ghorai, P., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. [Link][11]
-
Valente, S., et al. (2023). Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. Pharmaceuticals, 16(1), 123. [Link]
-
ResearchGate. (n.d.). Neurotrophic isoindolinones from the fruiting bodies of Hericium erinaceus. [Link][18]
-
Trukhanova, F. M., et al. (2022). Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. Farmaciya (Pharmacy), 71(4), 43-49. [Link][14]
-
Wang, Z., et al. (2018). Synthesis of Trifluoromethyl-α,β-unsaturated Lactones and Pyrazolinones and Discovery of Influenza Virus Polymerase Inhibitors. Chemistry, 24(72), 19277-19281. [Link]
-
Al-Hussain, S. A., et al. (2024). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. [Link][12]
-
Pérez-Areales, F. J., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. International Journal of Molecular Sciences, 25(1), 543. [Link]
-
ResearchGate. (n.d.). Representative isoindolinones tested for biological activity. [Link]
-
Al-Hussain, S. A., et al. (2024). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. [Link][13]
-
ResearchGate. (n.d.). Indoles and trifluorides with biological activities. [Link]
-
Li, Y., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(18), 6548. [Link][17]
-
Vanderbilt University. (2019). Targeting the WIN Site of WDR5. [Link]
-
Khan, I., et al. (2017). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 22(5), 783. [Link]
-
Zarghi, A., et al. (2023). Combined In Silico and In Vitro Analyses to Assess the Anticancer Potential of Thiazolidinedione–Thiosemicarbazone Hybrid Molecules. Molecules, 28(24), 8097. [Link]
-
Cadinoiu, A. N., et al. (2022). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. Antioxidants, 11(10), 1990. [Link]
-
ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... [Link]
-
Li, Y., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. MDPI. [Link]
-
Buendia, I., et al. (2020). Synthesis, antioxidant properties and neuroprotection of α-phenyl-tert-butylnitrone derived HomoBisNitrones in in vitro and in vivo ischemia models. Scientific Reports, 10(1), 14144. [Link]
-
Krylatov, A. V., et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Biochimie, 186, 130-146. [Link]
Sources
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Effects and Mechanisms of Arecoline Against H2O2-Induced Damage in SH-SY5Y Cells [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Effects of Bikaverin on H2O2-Induced Oxidative Stress Mediated Neuronal Damage in SH-SY5Y Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. mdpi.com [mdpi.com]
- 12. WDR5 and histone H3 interaction cell assay report – openlabnotebooks.org [openlabnotebooks.org]
- 13. mdpi.com [mdpi.com]
- 14. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. thaiscience.info [thaiscience.info]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
The Isoindolinone Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindolinone scaffold, a benzo-fused γ-lactam, has cemented its status as a privileged structure in medicinal chemistry.[1][2] Its unique conformational rigidity and versatile substitution points have made it the cornerstone of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[3][4] This guide provides an in-depth exploration of the isoindolinone core, from its fundamental physicochemical properties and diverse synthetic routes to its profound impact on contemporary drug discovery. We will dissect key therapeutic applications, elucidate mechanisms of action, and provide field-proven experimental protocols to empower researchers in their pursuit of novel therapeutics based on this remarkable scaffold.
The Isoindolinone Core: A Structural and Physicochemical Overview
The isoindolin-1-one framework is a bicyclic heterocyclic system characterized by a fusion of a benzene ring and a γ-lactam ring.[3] This arrangement imparts a high degree of planarity and rigidity, which is often advantageous for specific and high-affinity binding to biological targets. The core structure presents several key positions for chemical modification (primarily the N-2, C-3, and aromatic positions), allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This synthetic tractability is a primary reason for the scaffold's prevalence in drug design.[5][6]
The success of drugs like Thalidomide, Lenalidomide, and Pomalidomide has firmly established the therapeutic potential of this motif, particularly in oncology and immunology.[2][7] These immunomodulatory drugs (IMiDs®) highlight the scaffold's ability to mediate complex protein-protein interactions, a theme that recurs across its diverse applications.[8]
Key Synthetic Strategies: Building the Isoindolinone Core
The construction of the isoindolinone skeleton has been a subject of intense research, leading to a variety of elegant and efficient synthetic methodologies.[1] The choice of strategy often depends on the desired substitution pattern and the complexity of the target molecule.
Overview of Synthetic Methodologies
Modern synthetic chemistry offers a powerful toolkit for accessing isoindolinone derivatives. Below is a comparison of prominent methods.
| Synthetic Method | Description | Advantages | Key References |
| Transition Metal-Catalyzed C-H Activation | Direct functionalization of ortho C-H bonds of benzamides followed by annulation with alkenes or alkynes. Catalysts are often Rhodium- or Palladium-based. | High atom economy, directness, tolerance of various functional groups. | [1][9] |
| Palladium-Catalyzed Carbonylation | Intramolecular cyclization of ortho-halogenated benzylamines in the presence of carbon monoxide and a palladium catalyst. | Good yields, well-established methodology. | [1] |
| Base-Mediated Intramolecular Cyclization | Cyclization of 2-cyanobenzaldehydes with primary amines or the condensation of 2-formylbenzoic acid with amines. | Often uses inexpensive reagents and mild conditions. | [10][11] |
| Ugi Four-Component Reaction (Ugi-4CR) | A one-pot reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate molecular diversity around the isoindolinone core. | High efficiency, rapid library synthesis, diversity-oriented. | [6] |
Experimental Protocol: Rhodium-Catalyzed C-H Activation and Annulation
This protocol describes a state-of-the-art method for synthesizing 3-substituted isoindolinones, valued for its efficiency and atom economy.[9] The causality behind this choice lies in its directness, avoiding pre-functionalization of starting materials.
Objective: To synthesize a 3-substituted isoindolinone from an N-substituted benzamide and an alkene.
Materials:
-
N-substituted benzamide (1.0 equiv)
-
Alkene (e.g., styrene, 2.0 equiv)
-
[RhCp*Cl2]2 (Rhodium catalyst, 2.5 mol%)
-
AgSbF6 (Oxidant/Halide scavenger, 10 mol%)
-
Cu(OAc)2 (Oxidant, 2.0 equiv)
-
1,2-Dichloroethane (DCE) as solvent
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the N-substituted benzamide (0.5 mmol), [RhCp*Cl2]2 (0.0125 mmol), AgSbF6 (0.05 mmol), and Cu(OAc)2 (1.0 mmol).
-
Evacuate and backfill the tube with the inert gas three times to ensure an oxygen-free environment. The integrity of the inert atmosphere is critical as Rh(I) species in the catalytic cycle are sensitive to oxidation.
-
Add the alkene (1.0 mmol) and anhydrous 1,2-dichloroethane (2.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM, 20 mL) and filter it through a pad of Celite to remove the metal salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-substituted isoindolinone.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
This self-validating system relies on the precise stoichiometry of the catalyst and oxidants to drive the catalytic cycle efficiently, with TLC monitoring providing in-process control points.
Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and purification of isoindolinone derivatives.
Caption: Generalized workflow for the synthesis of isoindolinone derivatives.
Therapeutic Landscape and Mechanisms of Action
Isoindolinone derivatives exhibit a remarkable range of pharmacological activities, impacting multiple therapeutic areas.[2][12]
Oncology and Immunomodulation
The most prominent application of the isoindolinone scaffold is in cancer therapy, largely due to the success of the IMiDs.[13]
-
Mechanism of Action (IMiDs): Lenalidomide and Pomalidomide exert their effects by binding to the Cereblon (CRBN) protein, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[8] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells. The degradation of these factors is cytotoxic to the cancer cells. This mechanism represents a paradigm shift in drug action, where a small molecule effectively "reprograms" a cellular machine.
Caption: Mechanism of action for Immunomodulatory Drugs (IMiDs).
-
PARP Inhibition: Novel isoindolinone derivatives have been identified as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP1), an enzyme critical for DNA repair.[14] In cancers with existing DNA repair defects (e.g., BRCA mutations), PARP inhibition leads to synthetic lethality and cell death.[14]
Anti-inflammatory and Other Activities
-
TNF-α Inhibition: Many isoindolinone-based compounds are potent inhibitors of Tumor Necrosis Factor-alpha (TNF-α) production, a key cytokine in inflammatory processes.[8] This activity is central to their use in inflammatory disorders.
-
Anticonvulsant Activity: Certain derivatives act as anticonvulsants by suppressing the excessive firing of neurons in the brain.[12]
-
Carbonic Anhydrase Inhibition: Isoindolinone sulfamates have shown potent inhibitory activity against human carbonic anhydrase (hCA) isoforms, enzymes involved in various physiological processes.[15]
-
Kv1.5 Potassium Channel Blockade: Specific analogs have been developed as blockers of the Kv1.5 potassium channel, a target for treating atrial fibrillation.[6]
Biological Activity Data
The following table summarizes the biological activity of selected isoindolinone derivatives against various targets.
| Compound Class | Target | Activity (IC50 / Ki) | Therapeutic Area | Reference |
| Isoindolinone Sulfamate (2c) | hCA I | Ki: 11.48 ± 4.18 nM | Glaucoma, etc. | [15] |
| Isoindolinone Sulfamate (2f) | hCA II | Ki: 9.32 ± 2.35 nM | Glaucoma, etc. | [15] |
| 2-benzyl-isoindolinone (11) | HepG2 Cancer Cell Line | IC50: 5.89 µM | Oncology | [11] |
| Isoindolinyl benzisoxazolpiperidine | Dopamine D4 Receptor | >100-fold selectivity over D2 | CNS Disorders | [16] |
| Novel Isoindolinone Analog | PARP1 | Single-digit nanomolar | Oncology | [14] |
Protocol for Biological Evaluation: Cytotoxicity MTT Assay
To validate the anticancer potential of newly synthesized isoindolinone derivatives, a standard cytotoxicity assay is essential. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Objective: To determine the in vitro antiproliferative effect of isoindolinone compounds on a cancer cell line (e.g., HepG2).[11]
Materials:
-
Cancer cell line (e.g., HepG2, K562, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized isoindolinone compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Dilute the cells to a density of 5 × 10⁴ cells/mL in complete medium. Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
Compound Addition: Prepare serial dilutions of the isoindolinone compounds in culture medium. The final concentrations might range from 0.1 µM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the cells with the compounds for 48 hours under the same conditions.
-
MTT Addition: After the 48-hour incubation, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Outlook
The isoindolinone scaffold is a testament to the power of privileged structures in medicinal chemistry. Its journey from natural products to blockbuster drugs like Lenalidomide illustrates a remarkable trajectory of scientific innovation.[3][7] Current research continues to expand its utility, with novel derivatives targeting a host of challenging diseases.[14][17] The development of new synthetic methodologies, such as C-H activation and multicomponent reactions, will undoubtedly accelerate the discovery of next-generation isoindolinone-based therapeutics.[6][9] The future of this scaffold lies in exploring new biological space, designing compounds with novel mechanisms of action, and refining structure-activity relationships to create safer and more effective medicines.
References
-
Upadhyay, S. P., Thapa, P., Sharma, R., & Sharma, M. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 146, 104722. [Link]
-
Silvani, A., et al. (2007). AN OVERVIEW ON ASYMMETRIC SYNTHESIS OF 3-SUBSTITUTED ISOINDOLINONES. Organic Preparations and Procedures International, 39(1), 1-53. [Link]
-
Zhang, L., et al. (2015). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 986-992. [Link]
-
Upadhyay, S. P. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 146, 104722. [Link]
-
Various Authors. (Accessed 2026). Synthesis of isoindolinones from N‐tosyl‐derivatized benzamides. ResearchGate. [Link]
-
Atmaca, U., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Letters in Drug Design & Discovery. [Link]
-
Klun, W. E., et al. (2002). Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. Chembiochem, 3(10), 999-1009. [Link]
-
Various Authors. (Accessed 2026). Bioactive molecules that contain Isoindolin‐1‐one scaffold. ResearchGate. [Link]
-
Various Authors. (Accessed 2026). Examples of biologically active isoindolinone derivatives. ResearchGate. [Link]
-
Edman, K., et al. (2016). Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach. Bioorganic & Medicinal Chemistry Letters, 26(8), 2093-2098. [Link]
-
De, A., & Singh, G. (2019). Properties and Functions of Isoindoline: A Short Review. Journal of Emerging Technologies and Innovative Research (JETIR), 6(1). [Link]
-
Sharma, R., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Scientia Pharmaceutica, 90(2), 21. [Link]
-
Sharma, R., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. ResearchGate. [Link]
-
Zhang, H., et al. (2022). Novel Isoindolinone-Based Analogs of the Natural Cyclic Peptide Fenestin A: Synthesis and Antitumor Activity. ACS Medicinal Chemistry Letters, 13(7), 1146-1152. [Link]
-
El-Kashef, H. (2015). The chemistry of isoindole natural products. Mini-Reviews in Organic Chemistry, 12(3), 227-243. [Link]
-
An, I., & Al-awar, R. (2016). Evaluation of US 2016/0115161 A1: isoindoline compounds and methods of their use. Expert Opinion on Therapeutic Patents, 26(10), 1215-1220. [Link]
-
Mejai, A., et al. (2018). The Clitocybins and 2-Substituted-Isoindolin-1-Ones: Synthesis and in Vitro Antimycobacterial Activities. Molecules, 23(11), 2998. [Link]
-
Franklin, M. C., et al. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. ChemMedChem, 19(11), e202400093. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of US 2016/0115161 A1: isoindoline compounds and methods of their use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. societachimica.it [societachimica.it]
- 11. jocpr.com [jocpr.com]
- 12. jetir.org [jetir.org]
- 13. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [ouci.dntb.gov.ua]
- 14. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel Isoindolinone-Based Analogs of the Natural Cyclic Peptide Fenestin A: Synthesis and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Isoindolinone Scaffold: A Privileged Framework for Targeting Diverse Pathologies
Abstract
The isoindolinone core is a structurally versatile heterocyclic motif that has proven to be a cornerstone in modern medicinal chemistry. From its origins in the tragic history of thalidomide to the cutting-edge development of targeted protein degraders, this scaffold has given rise to a diverse array of therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key therapeutic targets of isoindolinone derivatives. Beyond the well-established immunomodulatory imide drugs (IMiDs) that target Cereblon, this guide delves into the expanding landscape of isoindolinone-based inhibitors of critical enzymes implicated in oncology, neurodegenerative disorders, and inflammatory diseases. We will explore the molecular mechanisms, provide detailed experimental protocols for target validation, and present the strategic rationale behind the design of these potent therapeutic candidates.
Introduction: The Renaissance of a Controversial Scaffold
The isoindolinone structure, a bicyclic system comprising a fused benzene and γ-lactam ring, holds a unique place in pharmaceutical history.[1][2] While initially associated with the devastating teratogenic effects of thalidomide, intensive research has unveiled the profound therapeutic potential residing within this chemical framework. The immunomodulatory drugs (IMiDs) lenalidomide and pomalidomide, both thalidomide analogs, have revolutionized the treatment of multiple myeloma and other hematological malignancies.[3][4] This resurgence was catalyzed by the landmark discovery of Cereblon (CRBN) as the primary target of these molecules, a breakthrough that not only elucidated their mechanism of action but also heralded the new therapeutic modality of targeted protein degradation.[5]
However, the therapeutic utility of the isoindolinone scaffold is not confined to the modulation of Cereblon. Its rigid structure and amenability to synthetic modification have made it a "privileged scaffold" – a molecular framework that can be adapted to bind with high affinity to a variety of distinct biological targets.[6] This guide will explore the expanding universe of these targets, providing a technical roadmap for researchers seeking to harness the power of the isoindolinone core for the development of novel therapeutics.
Cereblon (CRBN): The Archetypal Target and the Dawn of Molecular Glues
The discovery of Cereblon as the direct target of thalidomide and its derivatives has been a paradigm shift in drug discovery.[5] CRBN is a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex.[5] The binding of IMiDs to CRBN allosterically modifies the substrate-binding pocket, inducing the recruitment of "neo-substrates" that are not normally targeted by this E3 ligase. This leads to their ubiquitination and subsequent degradation by the proteasome.
Mechanism of Action: Targeted Protein Degradation
The immunomodulatory and anti-cancer effects of lenalidomide and pomalidomide are primarily mediated by the CRBN-dependent degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][7][8] These transcription factors are essential for the survival of multiple myeloma cells. Their degradation leads to apoptosis and cell cycle arrest. Furthermore, the degradation of these factors in T-cells contributes to their enhanced activation and anti-tumor immune responses.[9]
Caption: CRBN-mediated targeted protein degradation by isoindolinone-based IMiDs.
Experimental Workflow: Validating CRBN Engagement and Neo-substrate Degradation
Confirming the interaction of a novel isoindolinone derivative with CRBN and its functional consequence on neo-substrate degradation is a critical step in drug development. A typical workflow involves both biochemical and cellular assays.
Caption: Experimental workflow for validating CRBN-targeting isoindolinone derivatives.
Protocol: Western Blot Analysis of IKZF1/3 Degradation
-
Cell Culture and Treatment: Culture multiple myeloma cell lines (e.g., MM.1S) in appropriate media. Treat cells with varying concentrations of the test isoindolinone derivative for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., pomalidomide).
-
Protein Extraction: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize to the loading control. A dose- and time-dependent decrease in IKZF1/3 levels indicates CRBN-mediated degradation.
Beyond Cereblon: A Diversifying Target Landscape
The inherent drug-like properties of the isoindolinone scaffold have prompted its exploration against a wide range of other therapeutic targets. The following sections highlight key examples.
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP enzymes are crucial for DNA single-strand break repair.[10] In cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality. The structural similarity of the isoindolinone core to the nicotinamide moiety of NAD+, a PARP substrate, makes it an excellent starting point for the design of competitive PARP inhibitors.[11]
Mechanism of Action: Isoindolinone-based PARP inhibitors compete with NAD+ for binding to the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on DNA. This leads to the accumulation of unrepaired single-strand breaks, which are converted to toxic double-strand breaks during DNA replication, ultimately causing cell death in HR-deficient cancer cells.
Protocol: In Vitro PARP Inhibition Assay
-
Reagents: Recombinant human PARP1 enzyme, activated DNA, NAD+, biotinylated-NAD+, streptavidin-HRP, and a colorimetric or fluorometric substrate.
-
Assay Procedure: In a 96-well plate, add assay buffer, the test isoindolinone derivative at various concentrations, and the PARP1 enzyme. Incubate to allow for inhibitor binding. Initiate the reaction by adding a mixture of NAD+ and biotinylated-NAD+. Allow the PARPylation reaction to proceed.
-
Detection: Wash the plate and add streptavidin-HRP to detect the incorporated biotinylated-NAD+. Add a colorimetric or fluorometric HRP substrate and measure the signal.
-
Data Analysis: The signal is proportional to PARP1 activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
| Isoindolinone-based Inhibitor | Target | IC₅₀ (nM) | Disease Indication | Reference |
| Compound X | PARP1 | 5.2 | CNS Cancer | [11] |
| Compound Y | PARP1 | 8.7 | Ovarian Cancer | [7] |
Kinase Inhibitors
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of cancer. The isoindolinone scaffold has been successfully employed to develop inhibitors against several kinase families.
The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival.[12][13] The γ isoform of PI3K (PI3Kγ) is highly expressed in leukocytes and plays a key role in inflammation and immunosuppression within the tumor microenvironment.[12][14]
Mechanism of Action: Isoindolinone derivatives can be designed to bind to the ATP-binding pocket of the p110γ catalytic subunit of PI3K, preventing the phosphorylation of PIP2 to PIP3.[12] This blocks the activation of downstream effectors like AKT and mTOR, leading to reduced cell proliferation and modulation of the immune response.[12]
Caption: Inhibition of the PI3Kγ signaling pathway by an isoindolinone derivative.
Protocol: PI3Kγ Kinase Activity Assay
-
Reagents: Recombinant human PI3Kγ enzyme, PIP2 substrate, ATP, and an ADP detection kit (e.g., ADP-Glo™).
-
Assay Procedure: In a 384-well plate, add the test isoindolinone derivative. Add the PI3Kγ enzyme and incubate. Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Detection: After incubation, stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent.
-
Data Analysis: The luminescent signal is proportional to PI3Kγ activity. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.[15][16]
CDK7 is a key regulator of both the cell cycle and transcription.[17] It acts as a CDK-activating kinase (CAK) and is a component of the general transcription factor TFIIH.[1] Inhibition of CDK7 can induce cell cycle arrest and suppress the transcription of genes essential for cancer cell survival.
Mechanism of Action: Isoindolinone-based CDK7 inhibitors act as ATP-competitive inhibitors, binding to the catalytic site of CDK7 and preventing the phosphorylation of its substrates, such as other CDKs and RNA Polymerase II.[18][19] This dual mechanism of action makes CDK7 an attractive target for cancer therapy.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells (e.g., breast cancer cell line MCF7) with the isoindolinone-based CDK7 inhibitor for 24-48 hours.
-
Cell Staining: Harvest, wash, and fix the cells in cold 70% ethanol. Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase would indicate effective CDK7 inhibition.[5][20]
Histone Deacetylase (HDAC) Inhibitors
HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[2] HDAC inhibitors cause hyperacetylation of histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes.
Mechanism of Action: Isoindolinone derivatives can be designed to incorporate a zinc-binding group, such as a hydroxamic acid, which chelates the zinc ion in the active site of HDACs.[21] The isoindolinone scaffold serves as a "cap" group that interacts with the rim of the active site, providing potency and selectivity.
Protocol: In Vitro HDAC Activity Assay
-
Reagents: Recombinant human HDAC enzyme (e.g., HDAC1), a fluorogenic HDAC substrate, and a developer solution.
-
Assay Procedure: In a 96-well plate, incubate the HDAC enzyme with the test isoindolinone-hydroxamic acid derivative. Add the fluorogenic substrate and allow the deacetylation reaction to proceed.
-
Detection: Stop the reaction and add the developer solution, which cleaves the deacetylated substrate to release a fluorescent product. Measure the fluorescence.
-
Data Analysis: The fluorescence signal is proportional to HDAC activity. Calculate the percentage of inhibition and determine the IC₅₀ value.[22][23]
| Isoindolinone-based Inhibitor | Target | IC₅₀ (nM) | Disease Indication | Reference |
| Compound 5b | HDAC1 | 65.1 | Cancer | [2] |
| Compound 13a | HDAC1 | 57.9 | Cancer | [2] |
| Compound 17a | HDAC | Potent | Pancreatic Cancer | [21] |
Carbonic Anhydrase (CA) Inhibitors
Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide.[24] They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[25][26]
Mechanism of Action: Isoindolinone derivatives can be functionalized with zinc-binding moieties (e.g., sulfonamides) to target the active site of CAs. The isoindolinone core can be modified to achieve isoform selectivity, which is particularly important for targeting tumor-associated isoforms like CA IX.[27]
Protocol: Carbonic Anhydrase Inhibition Assay
-
Reagents: Purified human CA isozyme, p-nitrophenyl acetate (p-NPA) as a substrate, and assay buffer.
-
Assay Procedure: In a 96-well plate, add assay buffer, the test isoindolinone derivative, and the CA enzyme. Pre-incubate to allow for inhibitor binding.
-
Detection: Initiate the reaction by adding the p-NPA substrate. Monitor the formation of the yellow product, p-nitrophenol, by measuring the absorbance at 400 nm in a kinetic mode.[9]
-
Data Analysis: The rate of increase in absorbance is proportional to CA activity. Calculate the percentage of inhibition and determine the IC₅₀ and/or Kᵢ values.[3][24]
| Isoindolinone Derivative | Target | Kᵢ (nM) | Disease Indication | Reference |
| Compound 2c | hCA I / hCA II | 16.09 / 14.87 | Glaucoma, Epilepsy | [3][24] |
| Compound 2f | hCA I / hCA II | 16.09 / 14.87 | Glaucoma, Epilepsy | [3][24] |
Cholinesterase Inhibitors
Acetylcholinesterase (AChE) is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine.[10] Inhibition of AChE is a major therapeutic strategy for Alzheimer's disease.[28][29]
Mechanism of Action: The isoindoline-1,3-dione (phthalimide) scaffold can interact with the peripheral anionic site of AChE.[29] By incorporating appropriate linkers and cationic moieties, isoindolinone derivatives can be designed to bind effectively to the active site of AChE, preventing the breakdown of acetylcholine.
Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagents: AChE enzyme, acetylthiocholine (ATCh) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and assay buffer.[10]
-
Assay Procedure: In a 96-well plate, add assay buffer, the test isoindolinone derivative, and the AChE enzyme. Add DTNB.
-
Detection: Initiate the reaction by adding ATCh. The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to form a yellow product. Measure the increase in absorbance at 412 nm.[3]
-
Data Analysis: The rate of color formation is proportional to AChE activity. Calculate the percentage of inhibition and determine the IC₅₀ value.
Synthesis of Bioactive Isoindolinone Derivatives
The versatility of the isoindolinone scaffold stems from the numerous synthetic routes available for its construction and derivatization. Transition metal-catalyzed C-H activation and multicomponent reactions are powerful tools for accessing a diverse range of substituted isoindolinones.
Rhodium-Catalyzed C-H Activation/Annulation
This method allows for the direct and atom-economical synthesis of isoindolinones from readily available benzamides and alkenes or alkynes.[24][30]
General Protocol:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine the N-substituted benzamide, a rhodium catalyst (e.g., [RhCp*Cl₂]₂), an oxidant (e.g., Cu(OAc)₂), and the alkene or alkyne coupling partner in a suitable solvent (e.g., toluene).
-
Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 100-130°C) for several hours until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture, filter off any solids, and concentrate the filtrate. Purify the crude product by column chromatography to obtain the desired 3-substituted isoindolinone.[24]
Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a powerful multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials. It can be adapted for the synthesis of isoindolinones.[31][32]
General Protocol:
-
Reaction Setup: Combine an aldehyde (e.g., 2-formylbenzoic acid), an amine, a carboxylic acid, and an isocyanide in a suitable solvent (e.g., methanol).
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is typically exothermic and proceeds to completion within a few hours.
-
Work-up and Purification: Remove the solvent under reduced pressure. The resulting α-acylamino amide can then be cyclized to the isoindolinone, often in the same pot or in a subsequent step. Purify the final product by crystallization or column chromatography.
Conclusion and Future Perspectives
The isoindolinone scaffold has transcended its historical notoriety to become a cornerstone of modern drug discovery. While the groundbreaking success of CRBN-modulating IMiDs has rightfully garnered significant attention, the therapeutic potential of isoindolinone derivatives extends far beyond this single target. As this guide has illustrated, the adaptability of the isoindolinone core has enabled the development of potent and selective inhibitors for a diverse range of enzymes implicated in cancer, neurodegeneration, and inflammatory diseases.
The continued exploration of this privileged scaffold, coupled with advances in synthetic chemistry and a deeper understanding of disease biology, promises to yield a new generation of innovative therapeutics. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers dedicated to unlocking the full potential of isoindolinone-based medicines. The future of this remarkable scaffold is bright, with the potential to address some of the most pressing unmet medical needs of our time.
References
- BenchChem. (2025). Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol. BenchChem.
-
ACS Medicinal Chemistry Letters. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Publications. [Link]
-
PubMed. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. National Center for Biotechnology Information. [Link]
- BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
-
PubMed Central. (2023). Dioxo/isoindoline derivatives as novel drugs for neurodegenerative disease: Parkinson’s and Alzheimer's disease (in silico, in vitro and in vivo study). National Center for Biotechnology Information. [Link]
-
ACS Publications. (2025). Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. The Journal of Organic Chemistry. [Link]
-
PubMed Central. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. National Center for Biotechnology Information. [Link]
-
PubMed. (2012). Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. National Center for Biotechnology Information. [Link]
-
PubMed Central. (2021). Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. National Center for Biotechnology Information. [Link]
-
PubMed Central. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Center for Biotechnology Information. [Link]
-
PubMed Central. (2019). Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization. National Center for Biotechnology Information. [Link]
-
PubMed Central. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. National Center for Biotechnology Information. [Link]
-
PubMed Central. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Examples of biologically active isoindolinone derivatives. ResearchGate. [Link]
-
PubMed Central. (2024). Isoindolinedione-Benzamide Pyridinium Derivatives for Targeting Alzheimer's Disease. National Center for Biotechnology Information. [Link]
-
PubMed Central. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. National Center for Biotechnology Information. [Link]
-
PubMed. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. National Center for Biotechnology Information. [Link]
-
PubMed. (2007). Design, synthesis, and evaluation of isoindolinone-hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors. National Center for Biotechnology Information. [Link]
-
PubMed. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Center for Biotechnology Information. [Link]
-
PubMed Central. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. National Center for Biotechnology Information. [Link]
-
MDPI. (2021). Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. MDPI. [Link]
-
PubMed. (2018). Synthesis of novel isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones as selective inhibitors of the tumor-associated carbonic anhydrase IX. National Center for Biotechnology Information. [Link]
-
Chemical Society Reviews. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Royal Society of Chemistry. [Link]
-
International Myeloma Foundation. (n.d.). Revlimid (Lenalidomide). International Myeloma Foundation. [Link]
-
Hilaris Publisher. (2017). Dioxo/isoindoline derivatives as novel drugs for neurodegenerative disease: Parkinson’s and Alzheimer's disease (in silico, in vitro and in vivo study). Hilaris Publisher. [Link]
-
RSC Publishing. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. Royal Society of Chemistry. [Link]
- BenchChem. (2025). Application Notes and Protocols: Isoindoline-1,3-dione-Based Carbonic Anhydrase Inhibitors. BenchChem.
-
PubMed Central. (2018). Purification and enzymatic assay of class I histone deacetylase enzymes. National Center for Biotechnology Information. [Link]
-
StatPearls. (2023). Carbonic Anhydrase Inhibitors. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2018). (PDF) Approaches to the Synthesis of Non-racemic 3-Substituted Isoindolinone Derivatives. ResearchGate. [Link]
-
PubMed Central. (2021). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (n.d.). Ugi Multicomponent Reaction. Organic Syntheses. [Link]
-
MDPI. (2017). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Dalpiciclib Isethionate?. Patsnap Synapse. [Link]
-
Wikipedia. (n.d.). Ugi reaction. Wikipedia. [Link]
-
Nature Reviews Cancer. (2012). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature. [Link]
-
Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. Bio-Rad Antibodies. [Link]
-
ResearchGate. (2012). (PDF) Assessment of Cell Cycle Inhibitors by Flow Cytometry. ResearchGate. [Link]
-
MDPI. (2023). Basic Methods of Cell Cycle Analysis. MDPI. [Link]
-
PubMed Central. (2014). Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Can Mediate Neuroprotection Independent of HDAC Inhibition. National Center for Biotechnology Information. [Link]
-
YouTube. (2025). Performing the Ugi Reaction. YouTube. [Link]
-
ResearchGate. (2014). What are the best PI3K/Akt Signaling pathway antibodies for Western Blot?. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. societachimica.it [societachimica.it]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.lih.lu [researchportal.lih.lu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Rhodium(iii)-catalyzed oxidative annulation of isoquinolones with allyl alcohols: synthesis of isoindolo[2,1-b]isoquinolin-5(7H)-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay [protocols.io]
- 12. Sci-Hub. ChemInform Abstract: Rhodium‐Catalyzed Synthesis of Isoindolinones via C—H Activation of N‐Benzoylsulfonamides. / ChemInform, 2013 [sci-hub.box]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. promega.com [promega.com]
- 16. promega.es [promega.es]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 19. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 20. researchgate.net [researchgate.net]
- 21. Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871) | Abcam [abcam.com]
- 22. content.abcam.com [content.abcam.com]
- 23. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Can Mediate Neuroprotection Independent of HDAC Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. nld.promega.com [nld.promega.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 32. Ugi reaction - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to 4-(Trifluoromethyl)isoindolin-1-one: Synthesis, Properties, and Applications in Drug Discovery
For Immediate Release
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 4-(Trifluoromethyl)isoindolin-1-one, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry. We will explore its chemical identity, synthesis, physicochemical properties, and its emerging role as a valuable building block in the design of novel therapeutics.
Core Chemical Identity
CAS Number: 1261813-10-8[1][2][3][4][5][6]
IUPAC Name: 4-(trifluoromethyl)-2,3-dihydroisoindol-1-one
The isoindolin-1-one core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules.[7] The introduction of a trifluoromethyl (-CF3) group at the 4-position of the aromatic ring significantly influences the molecule's properties, a common strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity.[8][9][10]
Physicochemical Properties: The Influence of Trifluoromethylation
The trifluoromethyl group imparts unique electronic and steric properties to the isoindolinone scaffold. Its strong electron-withdrawing nature and high lipophilicity are key attributes that medicinal chemists leverage to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[8][9]
| Property | Value | Source |
| Molecular Formula | C9H6F3NO | [2][5] |
| Molecular Weight | 201.15 g/mol | [1][2] |
| Purity | >98% | [2] |
| Storage | Sealed in dry, 2-8°C | [1] |
Synthesis of this compound: A Methodological Overview
The synthesis of trifluoromethyl-containing isoindolinones often involves modern synthetic methodologies that enable the efficient introduction of the fluorinated moiety. A prominent strategy is the radical trifluoromethylation and subsequent cyclization of tertiary enamides.[11]
A general representation of this synthetic approach is outlined below:
Caption: Generalized workflow for the synthesis of trifluoromethyl-containing isoindolinones.
A Representative Experimental Protocol (General Method):
The synthesis of trifluoromethyl-containing isoindolinones via a cascade radical addition and cyclization process has been reported.[11] While a specific protocol for the 4-isomer is not detailed, a general procedure can be adapted:
-
Reaction Setup: In a sealed tube, the appropriate tertiary enamide precursor is dissolved in a suitable solvent (e.g., EtOAc).
-
Reagent Addition: A trifluoromethylating agent, such as (trifluoromethyl)trimethylsilane (TMSCF3), an oxidant like (diacetoxyiodo)benzene (PhI(OAc)2), and an additive such as potassium bifluoride (KHF2) are added to the solution under an inert atmosphere (e.g., N2).
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80 °C) for a duration determined by reaction monitoring (e.g., 12 hours).
-
Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as column chromatography to yield the desired trifluoromethyl-containing isoindolinone.
Causality in Experimental Choices:
-
Trifluoromethylating Agent: TMSCF3 is a commonly used and effective source of the CF3 radical.
-
Oxidant: PhI(OAc)2 facilitates the generation of the trifluoromethyl radical from TMSCF3.
-
Additive: KHF2 has been found to be crucial for promoting the desired cyclization process.[11]
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent unwanted side reactions with atmospheric oxygen and moisture.
Spectroscopic Characterization
While a complete set of spectroscopic data for this compound is not available in the public domain, the expected spectral features can be inferred from related structures.
Expected Spectroscopic Data:
-
¹H NMR: Aromatic protons would appear in the downfield region, with their splitting patterns and chemical shifts influenced by the trifluoromethyl and carbonyl groups. The methylene protons of the isoindolinone ring would likely appear as singlets or coupled multiplets in the aliphatic region.
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon, aromatic carbons (with splitting for the carbon attached to the CF3 group), and the methylene carbon. The trifluoromethyl carbon would appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the CF3 group would be expected.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C9H6F3NO would be observed.
Applications in Drug Discovery and Medicinal Chemistry
The isoindolin-1-one scaffold is a component of various natural products and synthetic compounds with a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[7] The incorporation of a trifluoromethyl group is a well-established strategy to enhance the therapeutic potential of such scaffolds.[8][9]
Potential Therapeutic Applications:
While specific biological targets for this compound are yet to be extensively reported, its structural features suggest potential for investigation in several therapeutic areas:
-
Oncology: The isoindolinone core is present in compounds that have been explored as anticancer agents. The trifluoromethyl group can enhance the potency and pharmacokinetic profile of these agents. For instance, a complex derivative containing a trifluoromethylphenyl group has been developed as a highly potent and selective mTOR inhibitor for cancer treatment.[12]
-
Neuroscience: Isoindolinone derivatives have been investigated for their effects on the central nervous system. The lipophilicity imparted by the trifluoromethyl group could facilitate blood-brain barrier penetration, making this compound a candidate for CNS-targeted drug discovery.
-
Infectious Diseases: The isoindolinone scaffold has been associated with antimicrobial activity. Further investigation could reveal the potential of this compound as a novel anti-infective agent.
The logical relationship between the core scaffold, the trifluoromethyl substituent, and the potential for biological activity is depicted below:
Caption: Relationship between chemical structure and potential therapeutic applications.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule for drug discovery and development. Its synthesis is achievable through modern organic chemistry techniques, and the presence of the trifluoromethyl group confers desirable physicochemical properties for a drug candidate. Future research should focus on the development of scalable synthetic routes, detailed characterization of its physicochemical and toxicological profiles, and comprehensive screening against a wide range of biological targets to unlock its full therapeutic potential.
References
-
Chemsrc. This compound | CAS#:1261813-10-8. (n.d.). Retrieved from [Link]
-
Synthonix. This compound - [T63783]. (n.d.). Retrieved from [Link]
-
Supporting Information for a relevant study. (n.d.). Retrieved from [Link]
-
Capot Chemical. 1261813-10-8 | this compound. (n.d.). Retrieved from [Link]
-
The Royal Society of Chemistry. F-trifluoromethylating agent for the synthesis of SCF2. (n.d.). Retrieved from [Link]
-
Marques, F. A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
-
Yu, H., et al. (2018). Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process. RSC Advances. Retrieved from [Link]
-
Marques, F. A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]
-
Mallon, R., et al. (2013). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][4]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Török, M., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI. Retrieved from [Link]
-
Madaan, K., & Singh, R. (n.d.). Synthesis of monofluorinated and trifluorinated isoindolin-1-one compounds from 2-alkynylbenzamides. ResearchGate. Retrieved from [Link]
-
PubChem. 4-(Trifluoromethyl)-1H-indole. (n.d.). Retrieved from [Link]
-
Upadhyay, S. K., & Tiwari, R. K. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia. Retrieved from [Link]
-
PubChem. 6-(Trifluoromethyl)isoindolin-1-one. (n.d.). Retrieved from [Link]
-
Gregory, G. F., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
-
Al-Otaibi, M. A., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Molecules. Retrieved from [Link]
Sources
- 1. This compound | CAS#:1261813-10-8 | Chemsrc [chemsrc.com]
- 2. Synthonix, Inc > 1261813-10-8 | this compound [synthonix.com]
- 3. 1261813-10-8 | this compound - Capot Chemical [capotchem.com]
- 4. 1261813-10-8 this compound [king-pharm.com]
- 5. achmem.com [achmem.com]
- 6. 1261813-10-8 this compound [king-pharm.com]
- 7. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Chemist's Guide to Trifluoromethyl-Containing Heterocycles: A Technical Whitepaper
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. This technical guide provides an in-depth review of the principal synthetic strategies for accessing these valuable compounds. We will explore the nuances of direct trifluoromethylation of pre-formed heterocycles and the versatile approach of constructing the heterocyclic ring from trifluoromethylated building blocks. This paper is designed for researchers, scientists, and drug development professionals, offering not only a survey of the field but also actionable experimental protocols and an understanding of the mechanistic underpinnings that guide synthetic planning.
The Trifluoromethyl Group: A Game-Changer in Molecular Design
The trifluoromethyl group is a privileged substituent in drug discovery due to its unique electronic and steric properties that profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] The strong carbon-fluorine bonds lead to high metabolic stability, often increasing a drug's half-life.[2][3] The lipophilicity of the CF3 group can enhance membrane permeability and bioavailability.[1][2][3] Furthermore, its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and influence binding interactions with biological targets.[1][2] Notable drugs containing a trifluoromethylated heterocycle include the anti-inflammatory drug Celecoxib and the antidepressant Fluoxetine.[4]
Strategic Approaches to Synthesis
The synthesis of trifluoromethyl-containing heterocycles can be broadly categorized into two main strategies:
-
Direct Trifluoromethylation: Introduction of a CF3 group onto a pre-existing heterocyclic core.
-
Trifluoromethylated Building Block Strategy: Construction of the heterocyclic ring using a starting material that already contains the CF3 group.
The choice between these strategies depends on the desired regioselectivity, the availability of starting materials, and the functional group tolerance of the substrate.
Direct C-H Trifluoromethylation of Heterocycles
Direct C-H trifluoromethylation is an attractive strategy as it avoids the need for pre-functionalized substrates. These reactions often proceed via radical, nucleophilic, or electrophilic pathways.
Radical Trifluoromethylation
Radical trifluoromethylation has emerged as a powerful tool for the direct functionalization of heterocycles.[5] These reactions typically involve the generation of the trifluoromethyl radical (•CF3) from a suitable precursor, which then adds to the heterocyclic ring.
A widely used and operationally simple method for radical trifluoromethylation employs sodium trifluoromethanesulfinate (CF3SO2Na, Langlois reagent) as the •CF3 source.[6] The reaction is often initiated by an oxidant, such as tert-butyl hydroperoxide (t-BuOOH).
Mechanism of Radical Trifluoromethylation with Langlois Reagent:
The reaction is initiated by the oxidation of trifluoromethanesulfinate to the trifluoromethanesulfonyl radical, which then extrudes SO2 to generate the trifluoromethyl radical. This radical adds to the heterocycle, and subsequent oxidation and deprotonation afford the trifluoromethylated product.
Caption: Proposed mechanism for radical trifluoromethylation.
Experimental Protocol: Radical Trifluoromethylation of Caffeine
This protocol is adapted from the work of Baran and coworkers.[2]
Materials:
-
Caffeine (1.0 equiv)
-
Sodium trifluoromethanesulfinate (3.0 equiv)
-
tert-Butyl hydroperoxide (5.0 equiv, 70 wt. % in H2O)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a stirred solution of caffeine in a 2.5:1 mixture of DCM and water, add sodium trifluoromethanesulfinate.
-
Add tert-butyl hydroperoxide dropwise to the mixture.
-
Stir the reaction vigorously at room temperature for 3-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Photoredox-Catalyzed Trifluoromethylation
Visible-light photoredox catalysis has revolutionized radical chemistry, providing a mild and efficient way to generate radicals under ambient conditions. In the context of trifluoromethylation, a photocatalyst, upon excitation by visible light, can induce the formation of the •CF3 radical from a suitable precursor like trifluoromethyl iodide (CF3I) or triflyl chloride (CF3SO2Cl).[7][8]
Caption: General workflow for photoredox trifluoromethylation.
The Trifluoromethylated Building Block Strategy
An alternative and often more regioselective approach is to construct the heterocyclic ring from precursors that already contain the trifluoromethyl group. This strategy offers a high degree of control over the final product's structure.
Synthesis of Trifluoromethyl-Pyrazoles
Trifluoromethyl-pyrazoles are important scaffolds in medicinal chemistry, with Celecoxib being a prominent example. A common method for their synthesis is the condensation of a trifluoromethyl-β-diketone with a hydrazine derivative.
Experimental Protocol: Synthesis of a Trifluoromethyl-Pyrazole
This protocol is a general procedure based on established methods.[9]
Materials:
-
4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 equiv)
-
Hydrazine hydrate (1.1 equiv)
-
Ethanol
Procedure:
-
Dissolve 4,4,4-trifluoro-1-phenyl-1,3-butanedione in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure trifluoromethyl-pyrazole.
Table 1: Common Trifluoromethylated Building Blocks and the Heterocycles They Form
| Trifluoromethylated Building Block | Heterocycle Formed |
| Trifluoro-β-diketones | Pyrazoles, Pyrimidines |
| Trifluoroacetimidoyl chlorides | Triazoles, Imidazoles, Quinazolinones[6][10] |
| 2-Bromo-3,3,3-trifluoropropene (BTP) | Pyrazoles[2] |
| 2,2,2-Trifluorodiazoethane | Pyrazoles, Pyrazolines, Pyridazines[1] |
| β-Trifluoromethyl α,β-unsaturated ketones | Pyridines, Pyrroles, Quinolones |
Trifluoroacetimidoyl Chlorides as Versatile Building Blocks
Trifluoroacetimidoyl chlorides (TFAICs) are highly versatile building blocks for the synthesis of a wide range of trifluoromethyl-containing heterocycles.[6][10] They can participate in various cascade reactions to afford complex heterocyclic systems. For example, the palladium-catalyzed three-component carbonylative reaction of TFAICs, 2-iodoanilines, and amines provides an efficient route to 2-(trifluoromethyl)quinazolin-4(3H)-ones.[10]
N-Trifluoromethylation of Heterocycles
While C-trifluoromethylation is more common, the synthesis of N-trifluoromethyl (N-CF3) heterocycles is a growing area of interest.[2][3][6] The N-CF3 motif can significantly alter the properties of a molecule, for instance, by increasing lipophilicity and metabolic stability.[3][6]
Synthetic approaches to N-CF3 heterocycles include direct N-trifluoromethylation of a heterocycle or cyclization reactions using N-CF3 containing building blocks.[6] Direct N-trifluoromethylation can be achieved using electrophilic trifluoromethylating reagents. A more recent strategy involves the N-trifluoromethylation of nitriles followed by a [3+2] cycloaddition with a 1,3-dipole to construct N-trifluoromethyl azoles.
Application in the Synthesis of Marketed Drugs
The synthetic strategies discussed above are not merely academic exercises; they are instrumental in the synthesis of important pharmaceuticals.
Celecoxib
The synthesis of the COX-2 inhibitor Celecoxib typically involves the condensation of a trifluoromethyl-β-diketone with 4-sulfonamidophenylhydrazine, showcasing the building block approach.[7][11]
Fluoxetine
The synthesis of Fluoxetine (Prozac) involves the introduction of a trifluoromethyl group onto a phenolic precursor, which is then used in a subsequent nucleophilic aromatic substitution reaction.[5][12][13][14][15] This highlights the importance of having readily available trifluoromethylated aromatic building blocks.
Conclusion and Future Perspectives
The synthesis of trifluoromethyl-containing heterocycles is a vibrant and rapidly evolving field. While significant progress has been made in both direct trifluoromethylation and building block strategies, the development of more efficient, selective, and sustainable methods remains a key objective. The increasing application of photoredox catalysis and the design of novel trifluoromethylating reagents and building blocks will undoubtedly lead to the discovery of new and improved synthetic routes to these important molecules, further fueling innovation in drug discovery and materials science.
References
-
Yang, Z., Wei, G., & Wu, X.-F. (2023). Construction of trifluoromethyl-containing heterocycles from trifluoroacetimidoyl chlorides and derivatives. Chemical Communications, 59(31), 4565-4581. [Link]
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link]
-
Manteau, B., Pazenok, S., Vors, J.-P., & Leroux, F. R. (2010). The Trifluoromethyl Group in Medicinal Chemistry. CHIMIA International Journal for Chemistry, 64(4), 226-235. [Link]
-
Yang, Z., Wei, G., & Wu, X.-F. (2023). Construction of trifluoromethyl-containing heterocycles from trifluoroacetimidoyl chlorides and derivatives. Chemical Communications, 59(31), 4565-4581. [Link]
-
Liu, Y., Tian, Q., Ge, J., Wu, X., Li, Z., & Cheng, G. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry, 22(31), 6246-6276. [Link]
-
A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (2023). Molecules, 28(7), 3049. [Link]
- Process for the preparation of fluoxetine. (1998).
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]
-
Trifluoromethyl group - Wikipedia. (n.d.). [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2016). Molecules, 21(3), 343. [Link]
-
Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. (2022). Vapourtec. [Link]
-
Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization. (2015). Chemical Communications, 51(24), 5035-5038. [Link]
-
Iqbal, N., Choi, S., Ko, E., & Cho, E. J. (2012). Trifluoromethylation of heterocycles via visible light photoredox catalysis. Tetrahedron Letters, 53(15), 2005-2008. [Link]
-
Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. (2019). Reaction Chemistry & Engineering, 4(7), 1279-1285. [Link]
-
Trifluoromethylation of indole derivatives with Togni's reagent. (2015). Organic & Biomolecular Chemistry, 13(24), 6751-6754. [Link]
-
Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. (2018). Organic Letters, 20(6), 1676-1679. [Link]
-
One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. (2024). The Journal of Organic Chemistry. [Link]
- Pharmaceutical intermediate for the synthesis of fluoxetine and a process for the preparation thereof. (2000).
-
Synthesis of Fluoxetine. (n.d.). Bridgewater College Digital Commons. [Link]
-
One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. (2024). The Journal of Organic Chemistry. [Link]
-
Synthesis of Prozac (Fluoxetine). (n.d.). Chemistry Steps. [Link]
-
Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent. (2024). Organic Letters, 26(18), 3685-3690. [Link]
-
Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent. (2024). Organic Letters, 26(18), 3685-3690. [Link]
-
An N-Trifluoromethylation/Cyclization Strategy for Accessing Diverse N-Trifluoromethyl Azoles from Nitriles and 1,3-Dipoles. (2022). Angewandte Chemie International Edition, 61(1), e202110749. [Link]
-
Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. (2009). Journal of Medicinal Chemistry, 52(6), 1525-1529. [Link]
-
The Synthesis of NMP, a Fluoxetine (Prozac ) Precursor, in the Introductory Organic Laboratory. (2001). Journal of Chemical Education, 78(12), 1679. [Link]
-
Trifluoromethylation of imidazoles with Langlois reagent. (2021). ChemistrySelect, 6(45), 13384-13408. [Link]
-
One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. (2024). The Journal of Organic Chemistry. [Link]
-
A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023). Organic Letters, 25(27), 5028-5033. [Link]
-
(a) Reaction conditions for the photoredox catalytic... (2019). Chemical Society Reviews, 48(18), 4843-4863. [Link]
-
Photoredox‐catalyzed hydrotrifluoromethylation of olefins. (2014). Angewandte Chemie International Edition, 53(41), 11051-11055. [Link]
-
A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. (2013). PLoS ONE, 8(1), e54218. [Link]
-
ChemInform Abstract: Trifluoromethylation by Visible-Light-Driven Photoredox Catalysis. (2013). ChemInform, 44(22). [Link]
Sources
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. WO1998011054A1 - Process for the preparation of fluoxetine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. WO2000021917A1 - Pharmaceutical intermediate for the synthesis of fluoxetine and a process for the preparation thereof - Google Patents [patents.google.com]
- 13. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 14. Synthesis of Prozac (Fluoxetine) - Chemistry Steps [chemistrysteps.com]
- 15. chemistry.wilkes.edu [chemistry.wilkes.edu]
An In-Depth Technical Guide to the Solubility and Stability of 4-(Trifluoromethyl)isoindolin-1-one
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for assessing the aqueous solubility and chemical stability of 4-(Trifluoromethyl)isoindolin-1-one, a heterocyclic lactam of significant interest in medicinal chemistry. Recognizing the critical role these physicochemical properties play in drug discovery and development, this document synthesizes established scientific principles with detailed, field-proven experimental protocols. We delve into the theoretical underpinnings of solubility and stability, influenced by the presence of the trifluoromethyl group, and offer step-by-step methodologies for kinetic and thermodynamic solubility determination, as well as a thorough stability assessment through forced degradation studies. This guide is designed to be a practical resource, enabling researchers to generate robust and reliable data to inform candidate selection, formulation development, and regulatory submissions.
Introduction: The Significance of Physicochemical Profiling in Drug Development
The journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, directly influencing a compound's bioavailability, manufacturability, and shelf-life. This compound, a molecule featuring the isoindolinone scaffold, is of growing interest due to the versatile biological activities often associated with this structural class.[1]
The incorporation of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[2][3] However, the strong electron-withdrawing nature and lipophilicity of the -CF3 group can also significantly impact aqueous solubility.[2] Therefore, a thorough and early characterization of the solubility and stability of this compound is not merely a data-gathering exercise; it is a critical step in de-risking its development and understanding its therapeutic potential.
This guide provides a robust framework for such a characterization, moving beyond a simple listing of procedures to explain the rationale behind experimental choices, ensuring a self-validating and scientifically sound approach.
Physicochemical Characterization of this compound
A foundational understanding of the intrinsic properties of this compound is essential before embarking on extensive solubility and stability studies.
Table 1: Physicochemical Properties of this compound and Related Structures
| Property | This compound (Predicted/Typical) | 6-(Trifluoromethyl)isoindolin-1-one (Computed) | General Impact of -CF3 Group |
| Molecular Formula | C9H6F3NO | C9H6F3NO | Increases molecular weight. |
| Molecular Weight | 201.15 g/mol | 201.14 g/mol | - |
| logP (Predicted) | 1.5 - 2.5 | 1.7 | Increases lipophilicity.[2] |
| pKa (Predicted) | Amide N-H: ~17 (weakly acidic) | Not available | Can lower the pKa of nearby basic groups and increase the acidity of acidic groups.[3] |
| Polar Surface Area | ~29.1 Ų | ~29.1 Ų | - |
| Hydrogen Bond Donors | 1 | 1 | - |
| Hydrogen Bond Acceptors | 1 (O), 3 (F) | 1 (O), 3 (F) | - |
Note: Predicted values are based on computational models and general chemical principles. Experimental determination is required for definitive characterization.
The trifluoromethyl group is expected to increase the lipophilicity of the isoindolinone core, which may lead to lower aqueous solubility compared to its non-fluorinated counterpart. The lactam moiety provides a site for hydrogen bonding, which can aid in solvation.
Comprehensive Solubility Assessment
A multi-faceted approach to solubility determination is crucial, distinguishing between early-stage screening (kinetic solubility) and late-stage characterization (thermodynamic solubility).
Kinetic Solubility: A High-Throughput Approach for Early Discovery
Kinetic solubility provides a rapid assessment of how readily a compound dissolves from a DMSO stock solution into an aqueous buffer. It is an indispensable tool for early-stage compound screening.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Addition to Aqueous Buffer: To a separate 96-well plate, add a defined volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Transfer a small volume of the DMSO stock dilutions to the corresponding wells of the buffer plate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation and Measurement: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a suitable wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Causality behind Experimental Choices: The use of DMSO stock solutions mimics the high-throughput screening environment where compounds are often stored in this solvent. Nephelometry provides a rapid and direct measure of precipitation.
Thermodynamic Solubility: The "Gold Standard" Shake-Flask Method
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is a critical parameter for formulation development and biopharmaceutical classification.
-
Compound Addition: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent (e.g., acetonitrile/water).
-
Analytical Determination: Quantify the concentration of this compound in the diluted supernatant using a validated UPLC-MS/MS method.
-
Solid-State Analysis: Analyze the remaining solid material by techniques such as X-ray powder diffraction (XRPD) to check for any polymorphic or solvate form changes during the experiment.
Causality behind Experimental Choices: Using an excess of solid compound ensures that equilibrium is reached and the resulting solution is saturated. The long incubation time allows for the dissolution process to come to completion. UPLC-MS/MS is the preferred analytical technique due to its high sensitivity and selectivity, allowing for accurate quantification even at low solubility levels.[4]
Data Presentation and Interpretation
Table 2: Hypothetical Solubility Data for this compound
| Assay Type | pH | Temperature (°C) | Solubility (µg/mL) | Method |
| Kinetic | 7.4 | 25 | 45 | Nephelometry |
| Thermodynamic | 1.2 | 25 | 15 | UPLC-MS/MS |
| Thermodynamic | 4.5 | 25 | 12 | UPLC-MS/MS |
| Thermodynamic | 6.8 | 25 | 10 | UPLC-MS/MS |
| Thermodynamic | 7.4 | 25 | 10 | UPLC-MS/MS |
| Thermodynamic | 7.4 | 37 | 18 | UPLC-MS/MS |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
This data would suggest that this compound is a poorly soluble compound, with slightly higher solubility at lower pH, which could be indicative of a weakly basic character, although the amide is typically very weakly acidic. The increase in solubility at 37°C is expected for most compounds.
Caption: A typical workflow for solubility assessment in drug discovery.
In-Depth Stability Profiling: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug molecule and to develop stability-indicating analytical methods.[5] These studies involve subjecting the compound to stress conditions more severe than those used for accelerated stability testing.[6][7]
General Considerations for Forced Degradation
-
Extent of Degradation: The goal is to achieve a modest level of degradation, typically 5-20%, to ensure that the degradation products are formed at detectable levels without completely degrading the parent compound.[6]
-
Mass Balance: A good forced degradation study should demonstrate mass balance, where the sum of the assay of the parent compound and the known degradation products is close to 100% of the initial assay.
-
Analytical Method: A stability-indicating UPLC-MS/MS method must be developed and validated to separate and quantify the parent compound from all potential degradation products.[8]
Experimental Protocols for Forced Degradation
-
Sample Preparation: Prepare solutions of this compound in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).
-
Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by a validated UPLC-MS/MS method to determine the remaining concentration of the parent compound and identify any degradation products.
Causality behind Experimental Choices: The isoindolinone core contains a lactam (a cyclic amide) functionality, which can be susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening.[9]
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Stress Conditions: Incubate the solution at room temperature for a defined period, protected from light.
-
Sample Analysis: Analyze the sample at various time points by UPLC-MS/MS.
Causality behind Experimental Choices: While the isoindolinone ring itself is not highly susceptible to oxidation, other parts of the molecule or impurities could be. Hydrogen peroxide is a common oxidizing agent used in these studies.
-
Sample Preparation: Expose both the solid powder and a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Stress Conditions: The total illumination should be not less than 1.2 million lux hours and not less than 200 watt hours/square meter.
-
Sample Analysis: After exposure, analyze both the light-exposed and control samples by UPLC-MS/MS.
Causality behind Experimental Choices: Photodegradation can be a significant issue for many drug compounds, leading to loss of potency and the formation of potentially toxic photoproducts.
-
Sample Preparation: Place the solid this compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).
-
Stress Conditions: Store the sample for a defined period (e.g., 1, 2, 4 weeks).
-
Sample Analysis: At each time point, analyze the sample for degradation products by UPLC-MS/MS and for any changes in physical form by XRPD.
Causality behind Experimental Choices: High temperature can provide the energy needed to overcome activation barriers for degradation reactions. High humidity can also accelerate degradation, especially if the compound is hygroscopic.
Data Presentation and Interpretation
Table 3: Hypothetical Forced Degradation Data for this compound
| Stress Condition | Duration | % Parent Remaining | Major Degradation Products (m/z) |
| 0.1 M HCl, 60°C | 72 h | 85.2% | 219.06 (hydrolyzed ring-opened product) |
| 0.1 M NaOH, 60°C | 48 h | 78.5% | 219.06 (hydrolyzed ring-opened product) |
| 3% H₂O₂, RT | 72 h | 98.1% | Minor unknown peaks |
| Photolytic (ICH Q1B) | - | 95.5% | Minor unknown peaks |
| Thermal (60°C/75% RH) | 4 weeks | 99.2% | No significant degradation |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
This hypothetical data suggests that this compound is most susceptible to hydrolytic degradation, particularly under basic conditions. The trifluoromethyl group generally imparts good thermal stability.[2]
Caption: A systematic workflow for forced degradation studies.
Conclusion: A Roadmap for Successful Development
The comprehensive evaluation of the solubility and stability of this compound, as outlined in this guide, is a cornerstone of its successful development. By employing the detailed protocols and understanding the scientific rationale behind them, researchers can generate high-quality, reliable data. This data will be instrumental in making informed decisions regarding lead optimization, selecting appropriate formulation strategies to overcome potential solubility challenges, and establishing appropriate storage conditions and shelf-life. The trifluoromethyl group offers significant advantages in drug design, and a thorough understanding of its impact on the physicochemical properties of the isoindolinone scaffold will ultimately pave the way for the development of novel and effective therapeutics.[3]
References
-
Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences. (2020). [Link]
-
UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). MDPI. (2021). [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. (2013). [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. (2022). [Link]
-
Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process. RSC Publishing. (2018). [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. (2014). [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. Advanstar Communications. (2014). [Link]
-
AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. Jetir.Org. (2021). [Link]
-
Trifluoromethylated lactams: promising small molecules in the search for effective drugs. PubMed. (2025). [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. NIH. (2024). [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. NIH. (2025). [Link]
-
Development and validation of a UPLC-MS/MS method for the quantification of isothiazolinones in the composition and emissions from consumer products. PubMed. (2021). [Link]
-
A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. MDPI. (2023). [Link]
-
Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. ACS Publications. (2026). [Link]
-
Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. NIH. (2014). [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. Sapub. (2023). [Link]
-
Stability Indicating Assay Method. IJCRT.org. (2023). [Link]
-
TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. (2018). [Link]
-
Development and validation of an UPLC-ESI–MS/MS method for simultaneous quantification of antineoplastic agents and their metabolites in human plasma. Springer. (2020). [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. (2015). [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. (2025). [Link]
-
Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. ResearchGate. (2025). [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development and validation of a UPLC-MS/MS method for the quantification of isothiazolinones in the composition and emissions from consumer products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. ijcrt.org [ijcrt.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of Trifluoromethylated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power and Precaution of the Trifluoromethyl Group
The trifluoromethyl (–CF3) group is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties—strong electron-withdrawing nature, high lipophilicity, and metabolic stability—have made it an indispensable functional group in the design of pharmaceuticals, agrochemicals, and advanced polymers.[1][2] The introduction of a –CF3 group can dramatically alter the pharmacokinetic and pharmacodynamic profile of a molecule, leading to enhanced efficacy, bioavailability, and stability.[3]
However, the very reactivity that makes trifluoromethylation reactions so valuable also introduces significant safety challenges. The reagents used to install the –CF3 group are often highly reactive, toxic, and sensitive to air and moisture.[4] Furthermore, while many final trifluoromethylated products are stable, the stability of the C-F bond is not absolute and can be compromised under certain conditions, potentially leading to the release of hazardous substances.[5]
This guide provides a comprehensive framework for the safe handling of both trifluoromethylating reagents and the resulting trifluoromethylated compounds. As a self-validating system of protocols, it is designed to provide researchers with the causal understanding necessary to not only follow procedures but to anticipate, assess, and mitigate risks effectively.
Foundational Hazards: Understanding the Risks
A thorough understanding of the specific hazards associated with trifluoromethylated compounds and their synthetic precursors is the foundation of safe laboratory practice. These hazards can be broadly categorized into reactivity, toxicity, and thermal instability.
Reactivity Hazards of Trifluoromethylating Reagents
Trifluoromethylating reagents are diverse, ranging from nucleophilic sources like the Ruppert-Prakash reagent (TMSCF3) to electrophilic reagents such as Togni's and Umemoto's reagents.[6] Many of these reagents share common reactivity hazards:
-
Moisture and Air Sensitivity: Many trifluoromethylating reagents react vigorously with water or atmospheric moisture. For instance, TMSCF3 can release flammable and toxic gases upon contact with water.[7] This necessitates handling under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glove box techniques.[8]
-
Incompatibility: These reagents can be incompatible with a wide range of common laboratory chemicals, including strong acids, bases, and oxidizing or reducing agents.[3] Improper mixing can lead to violent reactions, gas evolution, or the formation of unstable, explosive intermediates.
-
Exothermic Reactions: Trifluoromethylation reactions are often highly exothermic. Without proper temperature control (e.g., using an ice bath and slow, controlled addition of reagents), thermal runaways can occur, leading to a rapid increase in pressure and the potential for vessel rupture.
Toxicity and Health Hazards
The primary toxicity concern associated with many trifluoromethylation procedures is the potential for exposure to hydrogen fluoride (HF) . HF can be formed as a byproduct or through the decomposition of reagents or intermediates.[9]
-
Hydrogen Fluoride (HF): HF is an extremely corrosive and toxic substance.[9] It can cause severe, painful burns upon skin contact, and the fluoride ion can penetrate deep into tissues, causing cellular damage and binding with calcium, leading to potentially fatal hypocalcemia.[10][11] Inhalation of HF gas can cause severe respiratory tract irritation, pulmonary edema, and death.[9][11] Symptoms of HF exposure may be delayed, particularly with dilute solutions.[10]
-
Inherent Compound Toxicity: The final trifluoromethylated compound itself may possess biological activity and inherent toxicity. It is crucial to consult the Safety Data Sheet (SDS) for the specific compound being handled. General health hazards may include skin, eye, and respiratory irritation.[12]
Thermal Stability and Decomposition
While the trifluoromethyl group is generally considered stable, this is not universally true, especially at elevated temperatures or in the presence of certain catalysts or reagents.[5]
-
Decomposition Products: The thermal decomposition of trifluoromethylated compounds can release hazardous substances. For example, the thermolysis of trifluoroacetic acid can produce HF and other toxic gases.[13] Similarly, the incineration of fluoropolymers like PTFE can release per- and polyfluoroalkyl substances (PFAS) if not conducted at sufficiently high temperatures.[14]
-
Runaway Reactions: As mentioned, exothermic trifluoromethylation reactions can lead to thermal runaways if not properly controlled. This is a particular concern during reaction scale-up, where the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
Risk Assessment and Control Measures
A systematic approach to risk mitigation is essential. The hierarchy of controls provides a framework for implementing the most effective safety measures.
| Control Level | Examples for Handling Trifluoromethylated Compounds | Rationale |
| Engineering Controls | Chemical Fume Hood, Glove Box, Blast Shield | Physically separates the researcher from the hazard, providing the highest level of protection. Fume hoods are essential for preventing inhalation of toxic vapors like HF.[15][16] Glove boxes are necessary for air- and moisture-sensitive reagents. |
| Administrative Controls | Standard Operating Procedures (SOPs), Designated Work Areas, Training | Establishes safe work practices and ensures that personnel are aware of the hazards and proper procedures. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, face shield, flame-resistant lab coat | Acts as the last line of defense. Must be selected based on the specific hazards of the chemicals being used.[3] |
Engineering Controls: The First Line of Defense
The choice of engineering controls is dictated by the specific properties of the reagent and the scale of the operation.
Caption: Decision workflow for selecting appropriate engineering controls.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The correct selection and consistent use of PPE are critical.[3]
-
Eye Protection: At a minimum, chemical splash goggles are required.[3] When there is a significant risk of splashing or a highly exothermic reaction is being performed, a face shield should be worn in addition to goggles.[3][17]
-
Hand Protection: The choice of glove material is crucial and must be based on the specific chemicals and solvents being used. Nitrile gloves are often suitable for general use, but neoprene or butyl rubber gloves may be necessary for handling more aggressive reagents or in case of potential HF exposure.[17][18] Double-gloving is recommended when handling highly corrosive or readily absorbed compounds.[3]
-
Body Protection: A flame-resistant lab coat should be worn at all times.[3] For larger-scale operations or when handling particularly hazardous materials, a chemical-resistant apron may be necessary.[3]
Safe Handling Protocols and Workflows
General Handling of Trifluoromethylated Compounds
Most final products are stable solids or liquids that can be handled safely on the benchtop with standard PPE, provided there is good ventilation. However, always consult the SDS first.[12]
-
Preparation: Before handling, ensure you have read and understood the SDS. Clear the workspace of any unnecessary equipment or chemicals.
-
Weighing/Transfer: For solids, handle in a well-ventilated area or fume hood to avoid dust inhalation.[12] For liquids, perform transfers in a fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[3] Ensure containers are clearly labeled and tightly sealed.[3][12]
Protocol: Handling the Ruppert-Prakash Reagent (TMSCF3)
This protocol outlines the safe handling of a common, yet hazardous, nucleophilic trifluoromethylating reagent.
CAUTION: TMSCF3 is a volatile, flammable liquid that reacts with moisture to release flammable gas. It causes skin, eye, and respiratory irritation.[7] All operations must be performed under an inert atmosphere in a chemical fume hood.
Materials:
-
Schlenk flask or oven-dried, septum-sealed flask
-
Inert gas source (Argon or Nitrogen)
-
Dry solvents (e.g., THF)
-
Gas-tight syringe
-
Reaction vessel cooled in an ice bath
Procedure:
-
Inert Atmosphere: Ensure the entire apparatus is under a positive pressure of inert gas.
-
Reagent Transfer: Using a gas-tight syringe, slowly draw the required volume of TMSCF3 from the Sure/Seal™ bottle.
-
Slow Addition: Add the TMSCF3 dropwise to the cooled reaction mixture under vigorous stirring. Monitor the internal temperature of the reaction to ensure it does not rise uncontrollably.
-
Quenching Syringe: After transfer, immediately quench the residual TMSCF3 in the syringe by drawing up a small amount of a protic solvent like isopropanol, and then expelling the contents into a separate flask containing more isopropanol for later disposal.
Protocol: Quenching Reactive Trifluoromethylating Reagents
Quenching is a critical step to safely neutralize any excess reactive reagent at the end of a reaction. The procedure must be performed slowly and with adequate cooling to control the exothermic reaction.[8][19]
Caption: A self-validating workflow for safely quenching excess reagents.
Emergency Procedures: Plan for the Unexpected
Spill Management
-
Small Spills: Alert others in the area and restrict access.[3] Wearing appropriate PPE, contain the spill with a compatible absorbent material (e.g., vermiculite or a commercial spill kit).[3] Collect the absorbed material into a sealed container for proper waste disposal.[3][20]
-
Large Spills / Gas Leaks: Evacuate the area immediately.[21] Activate the emergency alarm and notify campus safety and environmental health services.[21][22]
First Aid for Exposures
Immediate and decisive action is critical.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17][23] For suspected HF exposure, after flushing with water, apply calcium gluconate gel to the affected area. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[23] Seek immediate medical attention.
-
Inhalation: Remove the person to fresh air.[24] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[12]
Storage and Waste Disposal
-
Storage: Store trifluoromethylated compounds and reagents in a cool, dry, well-ventilated area.[3] They should be kept away from incompatible materials such as strong acids, bases, and oxidizing agents.[3] All containers must be clearly labeled with the chemical name and associated hazards.[3]
-
Waste Disposal: All waste, including quenched reaction mixtures, contaminated absorbents, and empty containers, must be treated as hazardous waste.[16] Do not dispose of this waste in the regular trash or down the drain.[16] Collect all waste in a designated, properly labeled, and sealed container.[20] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[16][20]
Conclusion
The trifluoromethyl group will continue to be a vital tool in chemical innovation. By understanding the fundamental hazards of reactivity, toxicity, and instability, and by rigorously applying the principles of risk assessment and control, researchers can harness the power of these compounds while ensuring the safety of themselves, their colleagues, and the environment. Adherence to these guidelines is not merely about compliance; it is about fostering a culture of safety and scientific excellence.
References
-
What to do in a chemical emergency. (2024). GOV.UK. Retrieved from [Link]
-
Trifluoromethyltrimethylsilane. (2021). American Chemical Society. Retrieved from [Link]
-
Chemical Exposure and Spill Response Procedures. New Mexico State University. Retrieved from [Link]
-
Standard Operating Procedure: Fluorine Gas. Rutgers University Environmental Health and Safety. Retrieved from [Link]
-
Quenching of Pyrophoric Materials. (2016). The Sarpong Group, UC Berkeley. Retrieved from [Link]
-
Shafi, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Retrieved from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. Retrieved from [Link]
-
Oxidative and reductive photocatalytic quenching cycles for the trifluoromethylation of alkenes. ResearchGate. Retrieved from [Link]
-
Various protocols for trifluoromethylation. ResearchGate. Retrieved from [Link]
-
Guidance for Fluorine-Free Foam Usage and Accidental Releases on Military Installations and National Guard Facilities. (2024). U.S. Department of Defense. Retrieved from [Link]
-
Trifluoromethyl Hypofluorite: Its Decomposition and its Reaction with Carbonyl Fluoride to Form Perfluorodimethyl Peroxide. Journal of the American Chemical Society. Retrieved from [Link]
-
Hydrogen Fluoride (HF). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]
-
Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET. Retrieved from [Link]
-
CHEMICAL SPILL PROCEDURES. Clarkson University. Retrieved from [Link]
-
Stability of Ruppert-Prakash reagent (TMSCF3). (2015). Reddit. Retrieved from [Link]
-
Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
-
Protolytic defluorination of trifluoromethyl-substituted arenes. (2011). National Institutes of Health (NIH). Retrieved from [Link]
-
Protocol for quenching reactive chemicals. EPFL. Retrieved from [Link]
-
Chemical Spill Procedures. Princeton University Environmental Health and Safety. Retrieved from [Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
HYDROGEN FLUORIDE: HOW TOXIC IS TOXIC? (A HAZARD AND RISK ANALYSIS). NASA. Retrieved from [Link]
-
Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications. Retrieved from [Link]
-
Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. National Institutes of Health (NIH). Retrieved from [Link]
-
Hydrogen fluoride and hydrofluoric acid: toxicological overview. (2024). GOV.UK. Retrieved from [Link]
-
Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. National Institutes of Health (NIH). Retrieved from [Link]
-
Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015). New Mexico State University. Retrieved from [Link]
-
Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. CSWAB. Retrieved from [Link]
-
A Reductive Mechanochemical Approach Enabling Direct Upcycling of Fluoride from Polytetrafluoroethylene (PTFE) into Fine Chemicals. National Institutes of Health (NIH). Retrieved from [Link]
-
Hydrogen Fluoride. (2024). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]
-
Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Recent Development of Trifluoromethyl Reagents: A Review. (2021). ResearchGate. Retrieved from [Link]
-
Trifluoromethyltrimethylsilane. Wikipedia. Retrieved from [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Quenching guide. (2024). Reddit. Retrieved from [Link]
-
The thermal decomposition of trifluoroacetic acid. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). National Institutes of Health (NIH). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 7. acs.org [acs.org]
- 8. sarponggroup.com [sarponggroup.com]
- 9. gov.uk [gov.uk]
- 10. Hydrogen Fluoride (HF) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 11. HEALTH EFFECTS - Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. The thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. A Reductive Mechanochemical Approach Enabling Direct Upcycling of Fluoride from Polytetrafluoroethylene (PTFE) into Fine Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ipo.rutgers.edu [ipo.rutgers.edu]
- 18. safety.nmsu.edu [safety.nmsu.edu]
- 19. epfl.ch [epfl.ch]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 22. ehs.princeton.edu [ehs.princeton.edu]
- 23. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 24. gov.uk [gov.uk]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Trifluoromethyl)isoindolin-1-one
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Trifluoromethylated Isoindolinones
Synthetic Strategy: A Two-Step Approach from a Readily Available Precursor
The synthesis of 4-(Trifluoromethyl)isoindolin-1-one can be efficiently achieved in two key steps starting from the commercially available 2-methyl-3-(trifluoromethyl)benzonitrile. This strategy involves an initial benzylic bromination followed by a cyclization reaction to form the desired lactam ring.
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of this compound.
Part 1: Benzylic Bromination of 2-Methyl-3-(trifluoromethyl)benzonitrile
The first step is a selective free-radical bromination of the benzylic methyl group of 2-methyl-3-(trifluoromethyl)benzonitrile using N-bromosuccinimide (NBS) as the bromine source and 2,2'-azobisisobutyronitrile (AIBN) as a radical initiator. The electron-withdrawing nature of the trifluoromethyl and nitrile groups deactivates the aromatic ring towards electrophilic attack, thus favoring substitution at the benzylic position.[1]
Experimental Protocol: Synthesis of 2-(Bromomethyl)-3-(trifluoromethyl)benzonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3-(trifluoromethyl)benzonitrile (1.0 eq.) in carbon tetrachloride (CCl₄).
-
Addition of Reagents: To this solution, add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN, 0.05 eq.).
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 77 °C) and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude 2-(bromomethyl)-3-(trifluoromethyl)benzonitrile.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Part 2: Cyclization to Form this compound
The second step involves the cyclization of the benzylic bromide intermediate to form the isoindolinone ring. This is achieved by reacting 2-(bromomethyl)-3-(trifluoromethyl)benzonitrile with a source of ammonia. The reaction proceeds via an initial nucleophilic substitution of the bromide by ammonia, followed by an intramolecular cyclization of the resulting amine with the nitrile group.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a sealed pressure vessel, dissolve the purified 2-(bromomethyl)-3-(trifluoromethyl)benzonitrile (1.0 eq.) in a suitable solvent such as dioxane.
-
Addition of Ammonia: A solution of ammonia in the chosen solvent (e.g., a saturated solution of ammonia in dioxane) is added to the reaction vessel.
-
Reaction Conditions: The vessel is sealed, and the reaction mixture is heated. The reaction progress should be monitored by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated.
-
Purification: The crude this compound is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Quantitative Data Summary
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Methyl-3-(trifluoromethyl)benzonitrile | NBS, AIBN | CCl₄ | 77 (Reflux) | 4-8 | 80-90 (estimated) |
| 2 | 2-(Bromomethyl)-3-(trifluoromethyl)benzonitrile | Ammonia | Dioxane | 80-100 | 12-24 | 60-75 (estimated) |
Yields are estimated based on analogous reactions reported in the literature and may vary depending on experimental conditions.
Workflow Visualization
Caption: Detailed experimental workflow for the two-step synthesis.
Safety and Handling Precautions
-
Carbon tetrachloride (CCl₄) is a toxic and environmentally hazardous solvent. All manipulations should be performed in a well-ventilated fume hood. Consider using a safer alternative solvent if possible, such as acetonitrile or (trifluoromethyl)benzene, though reaction conditions may need to be re-optimized.
-
N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
2,2'-Azobisisobutyronitrile (AIBN) is a flammable solid and can decompose violently if heated strongly. Store in a cool place.
-
Ammonia solutions are corrosive and have a pungent odor. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pressure vessels should be handled by trained personnel and inspected for defects before use. Do not exceed the recommended temperature and pressure limits.
Waste Disposal
All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated organic waste streams should be segregated.
References
-
Yu, H., et al. (2018). Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process. RSC Advances, 8(42), 23919-23923. [Link]
-
Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
-
Podgorski, I., et al. (2009). Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. Australian Journal of Chemistry, 62(11), 1495-1501. [Link]
Sources
Application Note: Characterizing 4-(Trifluoromethyl)isoindolin-1-one as a Novel Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Emerging Potential of the Isoindolinone Scaffold
The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.[1][3][4] Specifically, various isoindolinone derivatives have been identified as potent inhibitors of enzymes such as carbonic anhydrases, urease, and histone deacetylases (HDACs), making them attractive candidates for drug discovery programs targeting these enzymes.[3][5][6]
This application note provides a comprehensive guide for the characterization of 4-(Trifluoromethyl)isoindolin-1-one , a fluorinated analogue of the isoindolinone scaffold, as a potential enzyme inhibitor. The introduction of a trifluoromethyl group can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a compelling subject for investigation. We present a logical, field-proven workflow—from initial screening to detailed mechanism of action studies—designed to rigorously evaluate its inhibitory potential against a target enzyme.
Part 1: Foundational Concepts in Enzyme Inhibition
A thorough understanding of enzyme kinetics is crucial for accurately interpreting inhibition data. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[7] The study of how an inhibitor affects an enzyme's kinetic parameters provides insight into its mechanism of action.
Key Parameters:
-
IC50 (Half-maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[8][9] It is a primary measure of an inhibitor's potency. A lower IC50 value indicates a more potent inhibitor.[10]
-
Kᵢ (Inhibition Constant): The dissociation constant of the enzyme-inhibitor complex. It represents the true binding affinity of the inhibitor for the enzyme.[8] Unlike the IC50, the Kᵢ is an intrinsic value that is not dependent on the substrate concentration.[8] The Cheng-Prusoff equation allows for the conversion of IC50 to Kᵢ for competitive inhibitors.[8][11]
-
Mechanism of Action (MOA): This describes how an inhibitor interacts with the enzyme and/or the enzyme-substrate complex.[12][13] Understanding the MOA is a critical step in drug development.[13]
Types of Reversible Inhibition:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.[7][14] This type of inhibition can be overcome by increasing the substrate concentration.[7]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme.[14] This binding alters the enzyme's conformation and reduces its catalytic efficiency, regardless of whether the substrate is bound.[7]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.[13]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities.[15]
Part 2: Experimental Workflow for Inhibitor Characterization
This section outlines a systematic approach to characterizing the inhibitory activity of this compound.
Caption: Experimental workflow for enzyme inhibitor characterization.
Protocol 1: IC50 Determination
This protocol determines the potency of this compound.
1. Materials and Reagents:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control inhibitor (with known IC50 for the target enzyme)
-
DMSO (or appropriate solvent for the test compound)
-
96-well microplates (clear, black, or white, depending on the detection method)
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
2. Step-by-Step Procedure:
-
Prepare Serial Dilutions: Prepare a serial dilution of this compound in the assay buffer. A typical starting range would be from 100 µM down to 1 nM, using 8-12 concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v), as higher concentrations can inhibit enzyme activity.
-
Set Up Assay Plate:
-
Negative Control (100% activity): Add assay buffer, enzyme, and DMSO (vehicle).
-
Positive Control (0% activity): Add assay buffer, substrate, and a known potent inhibitor at a concentration >10x its IC50.
-
Test Wells: Add assay buffer, enzyme, and the corresponding serial dilution of this compound.
-
-
Pre-incubation: Add the enzyme solution to all wells except the blank. Allow the plate to pre-incubate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.[15]
-
Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the product formation (via absorbance, fluorescence, or luminescence) over a set period. It is crucial to ensure the reaction velocity is measured in the initial linear phase.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Normalize the data by setting the negative control (enzyme + vehicle) as 100% activity and the positive control as 0% activity.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.[8][9]
-
| Parameter | Description | Typical Value |
| Enzyme Concentration | Should be in the linear range of the assay | e.g., 5 nM |
| Substrate Concentration | Typically set at or near the Kₘ value | e.g., 10 µM |
| Pre-incubation Time | Allows for inhibitor-enzyme binding | 15 minutes |
| Reaction Time | Must be within the initial linear rate | 10-30 minutes |
| Final DMSO % | Kept low to avoid solvent effects | ≤ 1% |
Table 1: Typical Assay Conditions for IC50 Determination.
Protocol 2: Mechanism of Action (MOA) Studies
This protocol is designed to elucidate how this compound inhibits the enzyme.[13]
1. Experimental Design: The core of this protocol involves measuring enzyme kinetics at multiple substrate concentrations in the presence of several fixed concentrations of the inhibitor.[15] A typical design would use 3-4 fixed inhibitor concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) and a vehicle control (0 inhibitor). For each inhibitor concentration, a full substrate titration curve is generated.
2. Step-by-Step Procedure:
-
Follow the general assay setup described in Protocol 1.
-
For each fixed concentration of this compound, perform a serial dilution of the substrate.
-
Measure the initial reaction velocities (V₀) for every combination of substrate and inhibitor concentration.
3. Data Analysis and Interpretation: The most common method for visualizing and interpreting MOA data is the Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs. 1/[Substrate]).[15]
Caption: Lineweaver-Burk plots for different inhibition types.
-
Competitive Inhibition: Lines intersect on the y-axis. Apparent Kₘ increases, while Vₘₐₓ remains unchanged.[15]
-
Non-competitive Inhibition: Lines intersect on the x-axis. Apparent Kₘ is unchanged, while Vₘₐₓ decreases.
-
Uncompetitive Inhibition: Lines are parallel. Both apparent Kₘ and Vₘₐₓ decrease.
-
Mixed Inhibition: Lines intersect in the second or third quadrant (not on an axis). Both apparent Kₘ and Vₘₐₓ are altered.
By plotting the experimental data, the pattern will reveal the likely mechanism of inhibition for this compound.[15]
Part 3: Trustworthiness and Self-Validation
To ensure the reliability of your results, every experiment must include a self-validating system of controls.
| Control Type | Purpose | Expected Outcome | Troubleshooting |
| No Enzyme Control | To measure background signal from substrate or inhibitor. | Signal should be minimal (close to blank). | High signal suggests substrate instability or compound interference. |
| No Substrate Control | To ensure the enzyme preparation is not contaminated. | Signal should be minimal. | High signal indicates contamination. |
| Vehicle Control (DMSO) | To establish the 100% enzyme activity baseline. | Represents the maximum reaction rate. | Low activity may indicate solvent inhibition. |
| Positive Control Inhibitor | To validate the assay's sensitivity and performance. | The measured IC50 should be consistent with literature values. | A significant deviation suggests issues with assay conditions. |
Table 2: Mandatory Controls for Enzyme Inhibition Assays.
Conclusion
This application note provides a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. By following these detailed protocols, researchers can reliably determine the compound's potency (IC50) and elucidate its mechanism of action. The isoindolinone scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a systematic evaluation of new derivatives is essential to unlocking their full potential.
References
- IC50 Determination. (n.d.). edX.
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]
-
Half maximal inhibitory concentration (IC50). (n.d.). Wikipedia. Retrieved from [Link]
-
Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. (n.d.). OMICS International. Retrieved from [Link]
-
Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. (2025). ChemistrySelect, 10(15). Retrieved from [Link]
-
Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). Journal of Molecular Structure. Retrieved from [Link]
-
Isoindolin-1-one derivatives as urease inhibitors: Design, synthesis, biological evaluation, molecular docking and in-silico ADME evaluation. (2019). Bioorganic Chemistry, 87, 1-11. Retrieved from [Link]
-
measuring enzyme inhibition by drugs. (2021, January 12). YouTube. Retrieved from [Link]
-
Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. (2019). European Journal of Medicinal Chemistry, 172, 171-185. Retrieved from [Link]
-
Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. (2000). Bioorganic & Medicinal Chemistry Letters, 10(15), 1629-1631. Retrieved from [Link]
-
Enzyme Inhibition. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoindolin-1-one derivatives as urease inhibitors: Design, synthesis, biological evaluation, molecular docking and in-silico ADME evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. courses.edx.org [courses.edx.org]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 12. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Strategic Guide to Cell-Based Assay Development for Novel Isoindolinone Analogs: Characterizing 4-(Trifluoromethyl)isoindolin-1-one
Abstract
The isoindolinone core is a privileged scaffold in modern medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of a trifluoromethyl (CF₃) group can significantly enhance drug-like properties, making novel analogs such as 4-(Trifluoromethyl)isoindolin-1-one compelling candidates for drug discovery pipelines. This guide provides a comprehensive, tiered strategy for the systematic characterization of this compound, from initial target hypothesis to functional cellular validation. We present a series of detailed protocols to first identify and validate a molecular target, then confirm cellular engagement and phenotypic effects, and finally, distinguish specific activity from general cytotoxicity. Using the well-documented target class of Carbonic Anhydrases (CAs) as a primary example, this document serves as a robust framework for researchers seeking to elucidate the biological mechanism of novel isoindolinone derivatives.
Introduction
The Isoindolinone Scaffold: A Privileged Structure in Drug Discovery
The isoindolinone heterocyclic system is a cornerstone of many clinically significant drugs. Its rigid, bicyclic structure allows for precise orientation of substituents to engage with biological targets, leading to potent and selective activity. Derivatives of this scaffold have been successfully developed for a remarkable range of therapeutic areas, including oncology, inflammation, and hypertension.[1] Notable examples include lenalidomide, an immunomodulatory agent for multiple myeloma, and chlorthalidone, a diuretic used to treat high blood pressure.[1][2] The frequent appearance of this core in bioactive molecules underscores its importance and justifies the exploration of novel analogs.[3]
The Role of Fluorination: Bioisosteric Enhancement with the Trifluoromethyl Group
Strategic incorporation of fluorine atoms is a powerful tool in drug design. The trifluoromethyl (CF₃) group, in particular, is used to fine-tune a molecule's physicochemical properties. It is highly lipophilic, which can enhance membrane permeability and cell uptake. Furthermore, the strength of the carbon-fluorine bond makes the CF₃ group resistant to metabolic degradation, often improving the pharmacokinetic profile of a compound.[4] Its strong electron-withdrawing nature can also modulate the acidity of nearby protons and influence binding interactions with target proteins, potentially increasing potency and selectivity.[4][5]
Purpose of This Guide
Given the promising pedigree of the isoindolinone scaffold and the advantageous properties of the CF₃ group, this compound represents a molecule of high interest. However, without a known biological target, a systematic and logical screening approach is required. This application note provides a tiered experimental workflow designed to:
-
Establish a Testable Hypothesis: Propose and validate a primary molecular target based on scaffold similarity to known inhibitors.
-
Confirm Cellular Activity: Transition from biochemical assays to a cellular environment to assess target engagement and physiological relevance.
-
Determine Functional Consequences: Link target inhibition to a measurable downstream cellular phenotype.
-
De-risk Findings: Employ counter-screens to ensure the observed activity is not an artifact of general cytotoxicity.
To provide concrete and actionable protocols, we will proceed with the hypothesis that this compound may act as an inhibitor of the Carbonic Anhydrase (CA) enzyme family, a target for which other isoindolinone derivatives have recently shown potent activity.[2]
Foundational Work: Compound Management and Initial Assessment
Before embarking on detailed biological assays, it is critical to perform foundational work to ensure data quality and reproducibility.
-
Compound Quality Control (QC): The identity and purity of this compound should be confirmed via analytical methods such as LC-MS and ¹H-NMR. A purity of >95% is recommended for biological screening.
-
Solubility and Stock Preparation: The compound is predicted to be soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Preliminary Cytotoxicity Assessment: A crucial first step is to determine the concentration range over which the compound is tolerated by cells. This informs the dosing for all subsequent cell-based assays. A simple viability assay (e.g., MTT or Resazurin) using one or two standard cell lines (e.g., HEK293 for normal cells, A549 or HeLa for cancer cells) with a broad dose range (e.g., 1 nM to 100 µM) will establish a maximum concentration for use in mechanistic studies, preventing misinterpretation of results due to overt toxicity.
Tier 1: Primary Screening - Identifying a Molecular Target
Our working hypothesis is that this compound inhibits Carbonic Anhydrase (CA) enzymes. The first step is to test this directly using a cell-free, biochemical assay. This approach isolates the target enzyme from the complexities of a cellular system, providing a clean and direct measure of molecular interaction.[6][7]
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
Principle: This assay measures the esterase activity of purified human Carbonic Anhydrase (e.g., hCA II, a ubiquitous isoform). The enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol (NP), a yellow product that can be quantified by measuring absorbance at 400 nm. An inhibitor will reduce the rate of this reaction.
Materials Required:
-
Purified recombinant human Carbonic Anhydrase II (hCA II)
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5
-
Substrate: 4-Nitrophenyl acetate (NPA)
-
Test Compound: this compound
-
Positive Control Inhibitor: Acetazolamide (AAZ)[2]
-
96-well clear, flat-bottom microplates
-
Microplate reader with absorbance detection at 400 nm
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution series of this compound and Acetazolamide in Assay Buffer. A typical 8-point, 3-fold dilution series starting from 100 µM is recommended. Also prepare a "no inhibitor" control containing only Assay Buffer.
-
Enzyme Preparation: Dilute the hCA II stock in cold Assay Buffer to a working concentration (e.g., 2-5 µg/mL). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Assay Reaction:
-
To each well of the 96-well plate, add 50 µL of the appropriate compound dilution or control.
-
Add 25 µL of the diluted hCA II enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Prepare the NPA substrate solution (e.g., 10 mM in acetonitrile) and dilute it to a working concentration (e.g., 1 mM) in Assay Buffer immediately before use.
-
Initiate the reaction by adding 25 µL of the NPA working solution to all wells.
-
-
Data Acquisition: Immediately place the plate in the microplate reader and measure the absorbance at 400 nm every 60 seconds for 15-20 minutes (kinetic mode).
-
Data Analysis:
-
For each well, calculate the reaction rate (V) as the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Normalize the data by expressing the rate in each compound-treated well as a percentage of the "no inhibitor" control (100% activity).
-
Plot the percent activity against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation: Sample Tier 1 Results
| Compound | Target | Assay Type | IC₅₀ (nM) [Hypothetical] |
| This compound | hCA II | Biochemical | 87 |
| Acetazolamide (Control) | hCA II | Biochemical | 15 |
Tier 2: Secondary Screening - Cellular Target Engagement and Phenotype
A positive result in the biochemical assay is a strong start, but it does not guarantee the compound can enter a cell and engage its target in a complex physiological environment.[8] Tier 2 assays are designed to bridge this gap by measuring target activity within living cells and assessing the compound's general effect on cell health.
Protocol 2: Cell-Based Hypoxia-Associated Carbonic Anhydrase IX (CA-IX) Activity Assay
Principle: Many aggressive tumors overexpress the membrane-bound CA-IX isoform to manage acidosis in the hypoxic tumor microenvironment. CA-IX's activity leads to extracellular acidification. This assay uses a pH-sensitive fluorescent probe (like BCECF-AM) to measure the compound's ability to block this acidification in a relevant cancer cell line cultured under hypoxic conditions.
Materials Required:
-
HeLa or A549 cancer cell lines (known to express CA-IX under hypoxia)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Hypoxia Chamber or Incubator (1% O₂)
-
pH-sensitive fluorescent probe: BCECF-AM
-
Hank's Balanced Salt Solution (HBSS), bicarbonate-free
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa cells into a 96-well black, clear-bottom plate at a density that will result in a 90-95% confluent monolayer the next day.
-
Hypoxic Induction: Transfer the plate to a hypoxic incubator (1% O₂) for 16-24 hours to induce the expression of CA-IX.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the plate from the hypoxia chamber, replace the old medium with the compound-containing medium, and return it to the hypoxia chamber for 2-4 hours.
-
Probe Loading:
-
Wash cells twice with warm, bicarbonate-free HBSS.
-
Load the cells with BCECF-AM (e.g., 1-5 µM in HBSS) for 30 minutes at 37°C.
-
Wash the cells twice again with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.
-
-
Activity Measurement:
-
Measure baseline fluorescence.
-
To initiate the acidification process, inject a CO₂-saturated HBSS solution.
-
Immediately begin kinetic fluorescence readings every 30-60 seconds for 20-30 minutes. The rate of fluorescence quenching is proportional to the rate of extracellular acidification.
-
-
Data Analysis: Calculate the rate of acidification for each well. Normalize the data to the untreated control (100% activity) and plot a dose-response curve to determine the cellular IC₅₀.
Protocol 3: General Cell Viability and Cytotoxicity Assay (Counter-Screen)
Principle: It is essential to determine if the compound's effects are due to specific target inhibition or simply because it is killing the cells. An ATP-based assay, such as CellTiter-Glo®, is a highly sensitive method for assessing cell viability by measuring the amount of ATP present, which is an indicator of metabolically active cells.[9]
Materials Required:
-
HeLa or A549 cells
-
Cell Culture Medium
-
96-well white, opaque microplates (for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well white plate at a low density (e.g., 2,000-5,000 cells/well). Allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a "no cell" background control and a "vehicle only" (e.g., 0.1% DMSO) 100% viability control.
-
Incubation: Incubate the plate for 48 to 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background ("no cell") signal from all wells. Normalize the data to the vehicle-only control (100% viability) and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity).
Data Presentation: Sample Tier 2 Results
A key outcome is the therapeutic window or selectivity index , calculated as CC₅₀ / IC₅₀. A large window (>10) suggests the observed target engagement is not due to general toxicity.
| Compound | Assay Type | Cell Line | IC₅₀ / CC₅₀ (nM) [Hypothetical] |
| This compound | Cellular CA-IX Activity | HeLa | 250 |
| This compound | Cytotoxicity (CellTiter-Glo) | HeLa | 15,000 |
Tier 3: Elucidating a Functional Consequence
After confirming direct enzyme inhibition (Tier 1) and cellular target engagement with a good safety window (Tier 2), the final step is to link this mechanism to a relevant, long-term functional outcome. Since CA-IX is critical for cancer cell survival under hypoxia, a logical functional assay is to measure the compound's ability to selectively inhibit cell proliferation under low-oxygen conditions.
Protocol 4: Hypoxia-Selective Cancer Cell Proliferation Assay
Principle: This assay directly tests the hypothesis that inhibiting the hypoxia-adapted enzyme CA-IX will have a greater anti-proliferative effect on cancer cells grown in a hypoxic environment compared to a normal (normoxic) environment.
Materials Required:
-
HeLa or A549 cells
-
Cell Culture Medium
-
Standard CO₂ Incubator (Normoxia: ~21% O₂)
-
Hypoxia Incubator (1% O₂)
-
Cell viability/proliferation reagent (e.g., Resazurin or CyQUANT™)
-
96-well clear microplates
Step-by-Step Methodology:
-
Cell Seeding: Prepare two identical 96-well plates, seeding cells at a low density to allow for several days of growth.
-
Compound Treatment: After cells have attached, treat both plates with an identical serial dilution of this compound.
-
Incubation:
-
Place one plate in the normoxic incubator.
-
Place the second plate in the hypoxic incubator.
-
Incubate both plates for 72 hours.
-
-
Proliferation Measurement:
-
After 72 hours, remove both plates from their respective incubators.
-
Add a proliferation reagent (e.g., Resazurin) to all wells and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance according to the reagent's instructions.
-
-
Data Analysis:
-
For each condition (normoxia and hypoxia), calculate the GI₅₀ value by plotting the dose-response curve.
-
Compare the GI₅₀ (Hypoxia) to the GI₅₀ (Normoxia). A significantly lower GI₅₀ under hypoxic conditions indicates that the compound's anti-proliferative effect is, at least in part, mediated by the inhibition of a hypoxia-dependent survival pathway.
-
Visualization: The Screening Cascade
The entire workflow can be visualized as a logical progression from a broad hypothesis to a specific, validated mechanism of action.
Caption: A tiered workflow for characterizing novel compounds.
Data Interpretation and Next Steps
The power of this tiered approach lies in the integrated interpretation of the data:
-
Potent Biochemically, Weak in Cells: This common scenario may suggest poor membrane permeability, active efflux from the cell by transporters, or rapid metabolism of the compound.
-
Potent in Cells, but High Cytotoxicity (Low Selectivity Index): This indicates the compound's anti-proliferative effects are likely due to non-specific toxicity rather than on-target inhibition. The compound may be unsuitable for further development without chemical modification to improve selectivity.
-
Potent Biochemically and in Cells, with High Selectivity and Functional Effect: This is the ideal outcome. It provides strong evidence for a specific mechanism of action and validates the compound as a promising lead for further optimization and pre-clinical studies.
Future Directions:
-
Selectivity Profiling: Test the compound against a panel of other human CA isoforms (e.g., CA I, IV, XII) to determine its selectivity profile.
-
Mechanism of Action (MOA) Studies: Conduct enzyme kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with the substrate.[6]
-
Target Engagement Confirmation: Use advanced techniques like the Cellular Thermal Shift Assay (CETSA) to directly confirm that the compound binds to CA-IX inside the cell.
Conclusion
This application note outlines a systematic, robust, and scientifically rigorous strategy for the biological characterization of novel compounds like this compound. By employing a tiered assay cascade—progressing from direct biochemical validation to cellular target engagement and functional phenotypic outcomes—researchers can efficiently build a comprehensive data package. This approach not only elucidates the compound's mechanism of action but also critically de-risks the findings by distinguishing specific, on-target effects from general cytotoxicity. The detailed protocols provided herein serve as a practical guide for drug discovery professionals seeking to unlock the therapeutic potential of the promising isoindolinone chemical class.
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved January 19, 2026.
- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved January 19, 2026.
- Broad Institute. (n.d.). Cell-based assays for high-throughput screening. Retrieved January 19, 2026.
- Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- ResearchGate. (2012). (PDF) Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved January 19, 2026.
- National Institutes of Health. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Retrieved January 19, 2026.
- National Institutes of Health. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf.
- Reaction Biology. (2022).
- National Institutes of Health. (n.d.). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC. Retrieved January 19, 2026.
- De, A., & Singh, G. (2019). Properties and Functions of Isoindoline: A Short Review.
- BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved January 19, 2026.
- BenchChem. (2025).
- MDPI. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved January 19, 2026.
- National Institutes of Health. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.
- BenchChem. (n.d.). 4-(Trifluoromethyl)isoindoline | 1086395-63-2. Retrieved January 19, 2026.
- National Institutes of Health. (n.d.). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC. Retrieved January 19, 2026.
- MDPI. (n.d.). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Retrieved January 19, 2026.
- National Institutes of Health. (n.d.). Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process - PMC. Retrieved January 19, 2026.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. researchgate.net [researchgate.net]
- 9. marinbio.com [marinbio.com]
Application Notes & Protocols: Preclinical In Vivo Evaluation of 4-(Trifluoromethyl)isoindolin-1-one for Neurodegenerative Diseases
Introduction: The Therapeutic Potential of Novel Isoindolinones
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including antihypertensive and antibacterial agents.[1][2] The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, bioavailability, and target-binding affinity of drug candidates.[3][4] While the specific biological target of 4-(Trifluoromethyl)isoindolin-1-one is yet to be fully elucidated, its structural alerts suggest potential utility in complex multifactorial diseases. This guide outlines a comprehensive strategy for the in vivo evaluation of this compound, with a hypothetical focus on its application in neurodegenerative diseases, a class of disorders with urgent unmet medical needs.
These protocols are designed for researchers, scientists, and drug development professionals to rigorously assess the compound's therapeutic potential in a preclinical setting. The experimental designs prioritize scientific integrity, ethical considerations, and translatability to future clinical studies.
Part 1: Foundational In Vivo Characterization
Before assessing efficacy in disease models, a thorough understanding of the compound's behavior in a living system is paramount. This initial phase focuses on determining the safety profile and pharmacokinetic properties of this compound.
Maximum Tolerated Dose (MTD) Study
The MTD study is crucial for establishing a safe dose range for subsequent experiments.[5][6] It identifies the highest dose that does not cause unacceptable toxicity.
Protocol: Single Ascending Dose MTD Study in Mice
-
Animal Model: Healthy, 8-10 week old C57BL/6 mice (male and female, n=3-5 per group).
-
Compound Formulation: Prepare a clear, sterile solution or a homogenous suspension of this compound in an appropriate vehicle (e.g., 0.5% methylcellulose in sterile water). The choice of vehicle should be based on the compound's solubility and route of administration.
-
Route of Administration: The initial route can be intraperitoneal (IP) for ease of administration or oral gavage (PO) to assess oral bioavailability.[7][8] The choice should align with the intended clinical route.
-
Dose Escalation:
-
Begin with a low dose (e.g., 5-10 mg/kg).
-
Administer a single dose to each group of animals.
-
Observe animals for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and daily for 14 days.
-
If no adverse effects are observed, escalate the dose in subsequent groups (e.g., 25, 50, 100, 200 mg/kg).
-
The MTD is defined as the highest dose that results in no more than a 10% reduction in body weight and no mortality or severe clinical signs.[6]
-
-
Data Collection: Record body weights, clinical observations, and any instances of morbidity or mortality.
Pharmacokinetic (PK) Study
A PK study characterizes the absorption, distribution, metabolism, and excretion (ADME) of the compound.[9][10] This information is vital for designing effective dosing regimens in efficacy studies.[11][12]
Protocol: Single-Dose PK Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling (n=3-5 per group).[6]
-
Compound Administration:
-
Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine fundamental PK parameters like clearance and volume of distribution.[10]
-
Oral (PO) Group: Administer a single oral gavage dose (e.g., 10-20 mg/kg) to assess oral bioavailability.
-
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[5]
-
Sample Processing and Analysis:
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate key PK parameters using appropriate software.
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the compound. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area under the curve | Represents the total drug exposure over time. |
| t1/2 | Half-life | Determines the dosing interval. |
| CL | Clearance | Measures the body's efficiency in eliminating the drug. |
| Vd | Volume of distribution | Indicates the extent of drug distribution in the tissues. |
| F% | Bioavailability (for PO) | The fraction of the oral dose that reaches systemic circulation. |
Part 2: Efficacy Evaluation in a Neurodegenerative Disease Model
Based on the foundational data, the next step is to assess the therapeutic efficacy of this compound in a relevant animal model of neurodegeneration. For this guide, we will use a transgenic mouse model of Alzheimer's Disease (AD).
Animal Model Selection
The choice of animal model is critical for the translational relevance of the study.[13][14][15] Transgenic mouse models that overexpress human genes with mutations linked to familial AD, such as APP and PSEN1, are widely used as they recapitulate key pathological features of the disease, including amyloid-beta (Aβ) plaque deposition and cognitive deficits.[13][16]
-
Recommended Model: 5XFAD transgenic mice. These mice express five human familial AD mutations and develop aggressive and early-onset amyloid pathology, making them suitable for relatively short-term efficacy studies.
Experimental Design for Efficacy Study
A well-designed efficacy study should include appropriate control groups and predefined endpoints to minimize bias.[7][17]
Workflow for an Efficacy Study:
Sources
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. mdpi.com [mdpi.com]
- 5. In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. ichor.bio [ichor.bio]
- 8. Injections and Dosing - Preclinical Research Unit [med.unc.edu]
- 9. selvita.com [selvita.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. bioivt.com [bioivt.com]
- 12. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Animal models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oaepublish.com [oaepublish.com]
- 16. A Review on Neurodegenerative Diseases with their Suitable Animal Models – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 4-(Trifluoromethyl)isoindolin-1-one in Modern Drug Discovery: A Guide to Structure-Activity Relationship (SAR) Studies
In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutics with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is a perpetual challenge. The strategic incorporation of specific structural motifs and functional groups is paramount in navigating the complex interplay between a molecule and its biological target. This guide delves into the application of a particularly valuable building block, 4-(Trifluoromethyl)isoindolin-1-one , in the systematic exploration of structure-activity relationships (SAR). We will illuminate the rationale behind its use, provide detailed protocols for its derivatization, and present a framework for interpreting the resulting biological data, with a focus on the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), a critical target in oncology.
The Rationale: Unpacking the Power of a Privileged Scaffold and a Potent Functional Group
The utility of this compound in SAR studies stems from the synergistic combination of two key components: the isoindolinone core and the trifluoromethyl (CF₃) substituent.
The Isoindolinone Scaffold: This bicyclic lactam is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple, unrelated biological targets with high affinity. Isoindolinone derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. Its rigid structure provides a well-defined orientation for appended functional groups, making it an excellent platform for systematic SAR exploration.
The Trifluoromethyl Group: The strategic placement of a CF₃ group on a pharmacophore is a well-established tactic in drug design.[1] Its unique electronic and steric properties can profoundly influence a molecule's behavior:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes. This can lead to an increased in vivo half-life and improved bioavailability.
-
Lipophilicity and Permeability: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes and reach its target.
-
Binding Affinity: The electron-withdrawing nature of the CF₃ group can modulate the electronic properties of the aromatic ring, potentially leading to stronger interactions with the target protein through dipole-dipole or other non-covalent interactions. Its steric bulk can also promote favorable van der Waals contacts within a binding pocket.
-
Bioisosterism: The CF₃ group is often used as a bioisostere for other groups like chlorine or a methyl group, allowing for fine-tuning of a molecule's properties.
Positioning the CF₃ group at the 4-position of the isoindolinone ring directs its influence towards a specific region of the molecule, allowing researchers to probe the corresponding binding pocket of the target protein for tolerance to lipophilic and electron-withdrawing substituents.
Experimental Workflow for SAR Studies
A typical workflow for investigating the SAR of this compound derivatives involves a multi-step process encompassing synthesis, biological evaluation, and computational modeling.
Caption: A generalized workflow for SAR studies using the this compound scaffold.
Protocols
Synthesis of the Core Scaffold: this compound
A common route to the this compound core involves the cyclization of a suitably substituted benzoic acid derivative.
Protocol 1: Synthesis of this compound
-
Starting Material: 2-Cyano-5-(trifluoromethyl)benzoic acid.
-
Rationale: This protocol utilizes a catalytic reduction to cyclize the nitrile and carboxylic acid functionalities into the desired lactam.
Materials:
-
2-Cyano-5-(trifluoromethyl)benzoic acid
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Reaction vessel suitable for hydrogenation (e.g., Parr shaker)
Procedure:
-
In a suitable reaction vessel, dissolve 2-cyano-5-(trifluoromethyl)benzoic acid (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Derivatization for SAR Studies: N-Alkylation
The lactam nitrogen (N-2 position) is a common site for modification to explore the solvent-exposed region of the target's binding pocket.
Protocol 2: N-Alkylation of this compound
-
Rationale: This protocol employs a standard Williamson ether synthesis-like reaction to introduce various alkyl or arylmethyl groups at the N-2 position.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated derivative.
Biological Evaluation: PARP-1 Inhibition Assay
Protocol 3: In Vitro PARP-1 Enzymatic Assay
-
Rationale: This assay directly measures the ability of the synthesized compounds to inhibit the enzymatic activity of PARP-1. A common method involves a colorimetric or fluorescent readout based on the consumption of NAD⁺ or the formation of poly(ADP-ribose) (PAR).
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (as a substrate for PARylation)
-
Biotinylated NAD⁺
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
HRP substrate (e.g., TMB)
-
Assay buffer (e.g., Tris-HCl with MgCl₂, DTT)
-
Stop solution (e.g., dilute acid)
-
96-well plates
Procedure:
-
Coat a 96-well plate with histones and incubate overnight at 4 °C. Wash the plate with wash buffer.
-
Prepare a reaction mixture containing assay buffer, activated DNA, and the PARP-1 enzyme.
-
Add serial dilutions of the test compounds (and a known PARP inhibitor as a positive control, e.g., Olaparib) to the wells.
-
Initiate the reaction by adding biotinylated NAD⁺ to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unreacted components.
-
Add Streptavidin-HRP to each well and incubate for 30 minutes. This will bind to the biotinylated PAR chains formed on the histones.
-
Wash the plate again.
-
Add the HRP substrate and allow the color to develop.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Analysis: A Case Study on PARP-1 Inhibition
The this compound scaffold can be systematically modified to probe the active site of PARP-1. The following table presents hypothetical but representative data based on known SAR principles for isoindolinone-based PARP inhibitors.[2][3][4]
| Compound | R (N-2 Position) | PARP-1 IC₅₀ (nM) | Rationale for Modification |
| 1 | H | >1000 | Parent scaffold |
| 2a | Methyl | 520 | Small alkyl group to probe steric tolerance. |
| 2b | Benzyl | 85 | Introduction of an aromatic ring to explore potential π-π stacking interactions. |
| 2c | 4-Fluorobenzyl | 30 | Addition of an electron-withdrawing group to the benzyl ring to enhance interactions. |
| 2d | 4-Methoxybenzyl | 150 | Addition of an electron-donating group; may be less favorable. |
| 2e | Cyclopropylmethyl | 65 | Introduction of a small, rigid cycloalkyl group. |
Interpretation of SAR Data:
-
N-2 Substitution is Key: The unsubstituted parent scaffold (Compound 1) is inactive, indicating that substitution at the N-2 position is crucial for binding to PARP-1. This substituent likely occupies the solvent-exposed region of the active site.
-
Aromatic Rings are Favorable: The significant increase in potency from a methyl group (2a) to a benzyl group (2b) suggests that an aromatic ring at this position can engage in favorable interactions, such as π-π stacking with tyrosine residues (e.g., Tyr907) in the PARP-1 active site.
-
Electronic Effects on the Aromatic Ring: The improved activity of the 4-fluorobenzyl derivative (2c) compared to the benzyl (2b) and 4-methoxybenzyl (2d) analogs suggests that an electron-withdrawing substituent is preferred. This may enhance electrostatic interactions or favorably polarize the aromatic ring for optimal binding.
-
Steric and Conformational Effects: The high potency of the cyclopropylmethyl derivative (2e) indicates that a small, conformationally restricted group can be well-accommodated, potentially leading to a lower entropic penalty upon binding.
Caption: Logical relationships in the SAR of N-substituted this compound PARP-1 inhibitors.
Conclusion and Future Directions
The this compound scaffold is a powerful tool for medicinal chemists engaged in SAR-driven drug discovery. Its inherent structural and electronic properties, combined with the metabolic stability and binding enhancements offered by the trifluoromethyl group, make it an ideal starting point for the development of potent and selective inhibitors against a range of biological targets. The systematic derivatization of this core, guided by iterative cycles of synthesis, biological testing, and computational analysis, provides a robust framework for optimizing lead compounds and advancing them toward clinical development. Future studies could explore modifications at other positions of the isoindolinone ring to further probe the target's active site and to fine-tune the physicochemical properties of these promising therapeutic agents.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Yu, H., Jiao, M., Fang, X., & Xuan, P. (2018). Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process. RSC Advances, 8(36), 20288-20292. [Link]
-
McCarthy, K. A., et al. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. ChemMedChem, 19(11), e202400093. [Link]
-
Gandhi, V. B., et al. (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 20(3), 1023-1027. [Link]
-
Luk'yanov, O. O., et al. (2023). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Journal of Organic and Pharmaceutical Chemistry, 21(4), 5-15. [Link]
-
Syam, Y., Anwar, M. M., El-Karim, S. A., & Abdelwahed, S. H. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(15), 4924. [Link]
-
Langelier, M. F., et al. (2012). Crystal structure of the human PARP-1 DNA binding domain in complex with DNA. RCSB PDB. [Link]
-
Penning, T. D., et al. (2012). Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 22(15), 4951-4956. [Link]
-
Yazıcıoğlu, Y. S., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology. [Link]
-
Wang, Y., et al. (2016). Crystal structure-based discovery of a novel synthesized PARP1 inhibitor (OL-1) with apoptosis-inducing mechanisms in triple-negative breast cancer. Scientific Reports, 6, 38465. [Link]
-
Antolin, A. A., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2118855119. [Link]
-
Gill, S. J., et al. (2015). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 20(10), 18434-18463. [Link]
Sources
Application Notes & Protocols: 4-(Trifluoromethyl)isoindolin-1-one as a Scaffold for Chemical Probe Development and Target Identification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the conceptualization and application of chemical probes derived from the 4-(trifluoromethyl)isoindolin-1-one scaffold for the purpose of biological target identification. While this compound is a known chemical entity[1], its potential as a backbone for creating sophisticated chemical probes for target deconvolution has been largely unexplored. Here, we propose a novel, rationally designed photo-affinity-based probe, 4-TMI-Probe , and provide detailed protocols for its synthesis and application in a chemoproteomics workflow to identify specific protein interactors in a cellular context. These methodologies are grounded in established principles of photo-affinity labeling (PAL) and affinity-based protein profiling (ABPP)[2][3][4][5].
Introduction: The Promise of the this compound Scaffold
The isoindolin-1-one core is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds[6][7]. The introduction of a trifluoromethyl (CF3) group at the 4-position can significantly modulate the physicochemical properties of the molecule, such as metabolic stability, membrane permeability, and binding affinity, making it an attractive starting point for drug discovery and chemical biology[8][9][10]. Chemical probes are essential tools for elucidating the mechanism of action of bioactive small molecules by identifying their direct protein targets[11][12][13]. This process, known as target deconvolution, is a critical step in drug development[14][15].
This application note introduces a hypothetical, yet scientifically plausible, chemical probe, 4-TMI-Probe , derived from the this compound scaffold. This probe is designed for photo-affinity labeling, a powerful technique to covalently capture both high- and low-affinity interactions between a small molecule and its protein targets upon UV irradiation[16][17][18][19]. The probe also incorporates a biotin tag for the enrichment of cross-linked proteins, enabling their subsequent identification by mass spectrometry[20][21][22].
Design and Synthesis of the 4-TMI-Probe
The rational design of a chemical probe is paramount for its successful application. The proposed 4-TMI-Probe consists of three key components:
-
Recognition Element: The this compound core, which serves as the primary binding motif for potential protein targets.
-
Photoreactive Group: A diazirine moiety is incorporated for its small size and efficient, light-induced generation of a reactive carbene that forms a covalent bond with interacting proteins[3].
-
Affinity Handle: A biotin tag is attached via a polyethylene glycol (PEG) linker to enable the selective enrichment of probe-protein adducts using streptavidin-coated beads[21].
Caption: Conceptual design of the 4-TMI-Probe.
Proposed Synthetic Scheme:
A plausible multi-step synthesis would involve the initial functionalization of the this compound core, followed by the sequential attachment of the linker, photoreactive group, and biotin tag. This would likely involve standard organic chemistry transformations such as amide bond formation and click chemistry for the final biotinylation step. The synthesis of trifluoromethyl-containing isoindolinones has been previously described[8][9].
Experimental Protocols: Target Identification using 4-TMI-Probe
The following protocols describe a comprehensive workflow for the identification of protein targets of the 4-TMI-Probe in a cellular context using a photo-affinity labeling and affinity-based protein profiling (PAL-ABPP) approach[4][5][23].
Caption: Overall workflow for target identification.
Materials and Reagents
| Reagent/Material | Suggested Supplier |
| 4-TMI-Probe | Synthesized in-house |
| Cell culture medium (e.g., DMEM) | Thermo Fisher Scientific |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific |
| Penicillin-Streptomycin | Thermo Fisher Scientific |
| PBS, pH 7.4 | Thermo Fisher Scientific |
| Lysis Buffer (e.g., RIPA) | Cell Signaling Technology |
| Protease Inhibitor Cocktail | Roche |
| Streptavidin-coated magnetic beads | Thermo Fisher Scientific |
| Dithiothreitol (DTT) | Sigma-Aldrich |
| Iodoacetamide (IAA) | Sigma-Aldrich |
| Sequencing-grade modified trypsin | Promega |
| Acetonitrile (ACN), HPLC grade | Fisher Scientific |
| Formic Acid (FA), LC-MS grade | Fisher Scientific |
| Orbitrap Mass Spectrometer | Thermo Fisher Scientific |
Protocol: In-situ Photo-affinity Labeling
-
Cell Culture: Plate the cells of interest (e.g., U87MG glioblastoma cells) in 10 cm dishes and grow to 80-90% confluency.
-
Probe Incubation: Replace the culture medium with serum-free medium containing the 4-TMI-Probe at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) and a competition control where cells are pre-incubated with a 100-fold excess of a non-biotinylated analog of the probe. Incubate for 2-4 hours at 37°C.
-
UV Cross-linking: Wash the cells twice with cold PBS to remove unbound probe. Place the dishes on ice and irradiate with 365 nm UV light for 15-30 minutes. The optimal irradiation time should be determined empirically[16].
-
Cell Lysis: Scrape the cells in cold PBS and centrifuge. Lyse the cell pellet in lysis buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
Protocol: Affinity Enrichment of Probe-Protein Conjugates
-
Bead Preparation: Wash streptavidin-coated magnetic beads three times with lysis buffer.
-
Enrichment: Incubate equal amounts of protein lysate (e.g., 1-2 mg) with the prepared beads overnight at 4°C with gentle rotation.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins. A typical washing sequence is:
-
Twice with lysis buffer
-
Twice with 1% SDS in PBS
-
Twice with 8 M urea in 100 mM Tris-HCl, pH 8.0
-
Twice with 20% acetonitrile in PBS
-
Protocol: On-Bead Digestion and Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation: Resuspend the beads in 100 mM ammonium bicarbonate. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 55 mM, then incubate in the dark for 20 minutes.
-
Trypsin Digestion: Add sequencing-grade trypsin and incubate overnight at 37°C.
-
Peptide Elution: Collect the supernatant containing the digested peptides.
-
Desalting: Desalt the peptides using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution mass spectrometer, such as an Orbitrap, coupled to a nano-LC system[24].
Data Analysis and Interpretation
The goal of the data analysis is to identify proteins that are significantly enriched in the 4-TMI-Probe samples compared to the controls.
Caption: Workflow for mass spectrometry data analysis.
-
Database Searching: Process the raw mass spectrometry data using software such as MaxQuant to identify and quantify peptides and proteins.
-
Statistical Analysis: Perform statistical analysis to identify proteins that are significantly enriched in the probe-treated samples compared to the vehicle and competition controls. A volcano plot can be used to visualize proteins with a high fold-change and statistical significance.
-
Target Validation: Putative targets should be validated using orthogonal methods, such as Western blotting, cellular thermal shift assays (CETSA), or functional assays.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High background of non-specific proteins | Insufficient washing of beads; Probe concentration too high. | Increase the stringency and number of wash steps. Optimize probe concentration by performing a dose-response experiment. |
| Low yield of enriched proteins | Inefficient UV cross-linking; Low expression of target protein. | Optimize UV irradiation time and intensity. Increase the amount of starting lysate. |
| No specific binders identified | The probe does not have a specific target in the chosen cell line. | Test the probe in different cell lines or biological contexts. Synthesize a negative control probe that is structurally similar but biologically inactive. |
Conclusion
The this compound scaffold represents a promising starting point for the development of novel chemical probes for target identification. The proposed 4-TMI-Probe , combined with the detailed PAL-ABPP workflow, provides a robust framework for researchers to identify the specific protein targets of bioactive molecules derived from this scaffold. This approach has the potential to accelerate drug discovery efforts by elucidating the mechanisms of action of novel therapeutic agents.
References
-
Target Identification Using Chemical Probes. PubMed. [Link]
-
Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. PubMed. [Link]
-
Photoaffinity Labelling. Domainex. [Link]
-
Photoaffinity Labeling in Drug Discovery and Developments: Chemical Gateway for Entering Proteomic Frontier. Bentham Science Publishers. [Link]
-
Photoaffinity Labeling (PAL). Creative Biolabs. [Link]
-
Photoaffinity labeling in target- and binding-site identification. PubMed. [Link]
-
Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]
-
Photoaffinity labeling in target- and binding-site identification. PMC - PubMed Central. [Link]
-
Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]
-
Probing your next target? Chemical Probes feature in Open Targets. Open Targets Blog. [Link]
-
Target identification of natural products and bioactive compounds using affinity-based probes. RSC Publishing. [Link]
-
Stability-based approaches in chemoproteomics. PMC - NIH. [Link]
-
(PDF) Chemistry-based functional proteomics for drug target deconvolution. ResearchGate. [Link]
-
Chemoproteomics, A Broad Avenue to Target Deconvolution. PubMed. [Link]
-
Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. PMC - NIH. [Link]
-
Activity-based protein profiling: A graphical review. PMC - PubMed Central. [Link]
-
Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Chinese Journal of Pharmacology and Toxicology. [Link]
-
Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers. [Link]
-
Note taking for biology and chemistry: handwritten or typed? Student Doctor Network. [Link]
-
Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process. PMC - NIH. [Link]
-
Activity-based proteomics. Wikipedia. [Link]
-
Synthesis of trifluoromethyl-containing isoindolinones. ResearchGate. [Link]
-
How to take notes as a biology and chemistry students | studying process on the iPad. YouTube. [Link]
-
New way of writing bio/chem notes for college. Reddit. [Link]
-
Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. Request PDF. [Link]
-
Note Writing for Chemistry: Effective Strategies and Best Practices. Scholarly Blog. [Link]
-
Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. PubMed. [Link]
-
How to Take Effective Notes for A-Level Biology + A Secret Weapon for Success! YouTube. [Link]
-
This compound. Chemsrc. [Link]
-
Discovery of (R)-9-ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino[2,1-a]isoindol- 6(2H)-one, a selective, orally active agonist of the 5-HT(2C) receptor. PubMed. [Link]
-
Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][2][11]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. NIH. [Link]
-
Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][11][17][20]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. [Link]
-
Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. PMC - NIH. [Link]
-
1-Trifluoromethylated isoquinolines via radical trifluoromethylation of isonitriles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
- 1. This compound | CAS#:1261813-10-8 | Chemsrc [chemsrc.com]
- 2. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1-Trifluoromethylated isoquinolines via radical trifluoromethylation of isonitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Probing your next target? Chemical Probes feature in Open Targets [blog.opentargets.org]
- 14. researchgate.net [researchgate.net]
- 15. Chemoproteomics, A Broad Avenue to Target Deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photoaffinity Labelling | Domainex [domainex.co.uk]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Photoaffinity Labeling - Creative Biolabs [creative-biolabs.com]
- 19. Target identification of natural products and bioactive compounds using affinity-based probes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 20. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 23. Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research [cjpt.magtechjournal.com]
- 24. Chemoproteomics Workflows | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note & Protocol: Asymmetric Synthesis of Chiral Isoindolinones via Rhodium(III)-Catalyzed C-H Activation
Introduction
Chiral isoindolinones are a privileged structural motif found in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1][2] These activities include antihypertensive, anticancer, and anti-inflammatory properties, making them highly valuable scaffolds in drug discovery.[2][3] For instance, molecules like lenalidomide and pazinaclone underscore the therapeutic importance of the isoindolinone core.[1][4] The stereochemistry at the C3 position is often crucial for their pharmacological efficacy, necessitating synthetic methods that can control this stereocenter with high precision.[4][5]
Traditional synthetic routes to chiral isoindolinones often involve multi-step sequences or the use of chiral auxiliaries, which can be inefficient.[1][6] In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the construction of complex molecules.[7][8][9] Specifically, rhodium(III)-catalyzed asymmetric C-H activation/annulation reactions have provided a direct and highly enantioselective pathway to chiral isoindolinones from readily available starting materials.[8][10][11][12][13][14]
This application note provides a detailed protocol for the asymmetric synthesis of chiral isoindolinones utilizing a rhodium(III) catalyst bearing a chiral cyclopentadienyl (Cp*) ligand. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental procedure, and discuss key considerations for successful execution.
Mechanistic Rationale: The Key to Enantioselectivity
The success of this asymmetric transformation hinges on the synergistic interplay between the rhodium(III) center and the chiral Cp* ligand. The generally accepted mechanism proceeds through a series of well-defined steps, as illustrated in the catalytic cycle below.[7][15]
The reaction is initiated by the C-H activation of a benzamide derivative, which is directed by a coordinating group (e.g., a hydroxamate), to form a five-membered rhodacycle intermediate.[7][15] This step is often reversible and not rate-determining. The chiral environment established by the Cp* ligand is crucial at this stage, as it pre-organizes the substrate for the subsequent enantioselective insertion step.
The diazo compound then coordinates to the rhodium center and undergoes migratory insertion into the Rh-C bond. The facial selectivity of this insertion is dictated by the steric and electronic properties of the chiral ligand, ultimately determining the absolute stereochemistry of the newly formed stereocenter. Subsequent protonolysis and reductive elimination release the desired chiral isoindolinone product and regenerate the active rhodium(III) catalyst, allowing it to re-enter the catalytic cycle.[10][11]
Caption: Catalytic cycle of the Rh(III)-catalyzed asymmetric synthesis.
Detailed Experimental Protocol
This protocol is a representative example for the synthesis of a chiral isoindolinone via rhodium-catalyzed C-H activation.
Materials and Reagents:
-
Starting Materials:
-
Benzhydroxamic acid derivative (1.0 equiv)
-
Ethyl 2-diazo-2-phenylacetate (1.2 equiv)
-
-
Catalyst System:
-
[RhCpCl2]2 (or a derivative with a chiral Cp ligand) (2.5 mol%)
-
AgSbF6 (10 mol%)
-
-
Solvent:
-
1,2-Dichloroethane (DCE), anhydrous
-
-
Additives:
-
Acetic Acid (AcOH) (1.0 equiv)
-
-
Workup and Purification:
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous MgSO4
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
-
Equipment:
-
Schlenk tube or oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Magnetic stir plate
-
TLC plates (silica gel 60 F254)
-
Rotary evaporator
-
Flash chromatography system
-
Chiral HPLC system for enantiomeric excess (ee) determination
Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the benzhydroxamic acid derivative (0.2 mmol, 1.0 equiv), the rhodium catalyst (0.005 mmol, 2.5 mol%), and AgSbF6 (0.02 mmol, 10 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DCE (2.0 mL) via syringe.
-
Add acetic acid (0.2 mmol, 1.0 equiv) via syringe.
-
Stir the mixture at room temperature for 5 minutes.
-
-
Reaction Execution:
-
Add a solution of the ethyl 2-diazo-2-phenylacetate (0.24 mmol, 1.2 equiv) in anhydrous DCE (1.0 mL) dropwise to the reaction mixture over 1 hour using a syringe pump.
-
Stir the reaction at the designated temperature (e.g., 40 °C) and monitor its progress by TLC.
-
-
Reaction Workup:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO3 solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
-
Confirm the structure of the product by 1H NMR, 13C NMR, and mass spectrometry.
-
Data Presentation: Substrate Scope and Catalyst Performance
The versatility of this method is demonstrated by its broad substrate scope.
| Entry | Benzamide Substituent (R1) | Diazo Ester Substituent (R2) | Yield (%) | ee (%) |
| 1 | H | Phenyl | 95 | 98 |
| 2 | 4-Me | Phenyl | 92 | 97 |
| 3 | 4-Cl | Phenyl | 88 | 99 |
| 4 | 3-OMe | Phenyl | 90 | 96 |
| 5 | H | 4-Me-Ph | 93 | 98 |
| 6 | H | 4-Cl-Ph | 85 | >99 |
| 7 | H | Ethyl | 78 | 95 |
Data is representative and compiled from typical results found in the literature for similar reactions.[10][11][12]
Experimental Workflow Visualization
The overall experimental process can be streamlined as follows:
Caption: General workflow for the synthesis and analysis.
Troubleshooting and Key Considerations
-
Low Enantioselectivity:
-
Cause: Impure or improperly handled chiral ligand.
-
Solution: Ensure the chiral ligand is of high purity and handled under inert conditions to prevent degradation.
-
-
Low Yield:
-
Cause: Inefficient C-H activation or catalyst decomposition.
-
Solution: Ensure anhydrous and anaerobic conditions. The choice of silver salt as an additive can also be critical for catalyst activation.
-
-
Side Reactions:
-
Cause: Dimerization of the diazo compound.
-
Solution: Slow addition of the diazo compound using a syringe pump is crucial to maintain a low concentration in the reaction mixture, thus minimizing self-coupling.[7]
-
Expert Insights:
-
The nature of the directing group on the benzamide is critical for reactivity and regioselectivity.
-
The electronic and steric properties of both the benzamide and the diazo compound can significantly influence the reaction outcome.
-
Screening of reaction conditions (solvent, temperature, additives) may be necessary to optimize the yield and enantioselectivity for specific substrates.
Conclusion
The rhodium(III)-catalyzed asymmetric C-H activation/annulation reaction represents a highly efficient and versatile method for the synthesis of enantioenriched chiral isoindolinones. This protocol provides a direct and atom-economical route to these valuable heterocyclic compounds from simple precursors. The high levels of enantiocontrol are achieved through the use of a carefully designed chiral cyclopentadienyl ligand. This methodology is a powerful tool for researchers in medicinal chemistry and drug development, facilitating the exploration of new chemical space and the synthesis of potential therapeutic agents.
References
-
Li, B., et al. (2012). Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. National Institutes of Health. [Link]
-
Ye, B., & Cramer, N. (2014). Asymmetric Synthesis of Isoindolones by Chiral Cyclopentadienyl‐Rhodium(III)‐Catalyzed C H Functionalizations. Angewandte Chemie International Edition, 53(30), 7896–7899. [Link]
-
Ye, B., & Cramer, N. (2014). Asymmetric synthesis of isoindolones by chiral cyclopentadienyl-rhodium(III)-catalyzed C-H functionalizations. PubMed. [Link]
-
Wang, Y., et al. (2022). Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. New Journal of Chemistry. [Link]
-
Yang, L., et al. (2019). Mechanism of Rhodium(III)-Catalyzed C-H Activation/Annulation of Aromatic Amide With α-Allenol: A Computational Study. PubMed. [Link]
-
Ye, B., & Cramer, N. (2014). Asymmetric Synthesis of Isoindolones by Chiral Cyclopentadienyl‐Rhodium(III)‐Catalyzed C H Functionalizations. Angewandte Chemie International Edition. [Link]
-
Raut, S., et al. (2021). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. PubMed Central. [Link]
-
Kumar, A., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]
-
Ye, B., & Cramer, N. (2014). Asymmetric Synthesis of Isoindolones by Chiral Cyclopentadienyl‐Rhodium(III)‐Catalyzed C H Functionalizations. DeepDyve. [Link]
-
Ye, B., & Cramer, N. (2014). Asymmetric Synthesis of Isoindolones by Chiral Cyclopentadienyl-Rhodium(III)-Catalyzed C-H Functionalizations. EPFL. [Link]
-
Akocak, S., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. [Link]
-
Li, H., et al. (2023). Rhodium(III)-Catalyzed C-H Functionalization in Water for Isoindolin-1-one Synthesis. Semantics Scholar. [Link]
-
ResearchGate (n.d.). The importance of chiral isoindolinones and their synthesis via enantioselective C−H activation/annulation reactions. ResearchGate. [Link]
-
Lin, H., et al. (2018). Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration. National Institutes of Health. [Link]
-
ResearchGate (n.d.). Examples of synthetic pharmacalogically active chiral 3,3-disubstituted isoindolinones. ResearchGate. [Link]
-
Wang, C., et al. (2021). Diastereoselective synthesis of chiral 3-substituted isoindolinones via rhodium(III)-catalyzed oxidative C-H olefination/annulation. PubMed. [Link]
-
Chinese Chemical Society (2024). Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination. CCS Chemistry. [Link]
-
Chinese Chemical Society (2024). Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination. Chinese Chemical Society. [Link]
-
ResearchGate (n.d.). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate. [Link]
-
ChemistryViews (2024). Palladium-Catalyzed Aminoalkynylation Gives Chiral Isoindolinones. ChemistryViews. [Link]
-
ACS Publications (n.d.). Rhodium(III)-Catalyzed C–H Activation/Annulation of Indoles with Cyclopropanols: A Rapid Assembly of Indole-Fused Diazepinones. ACS Publications. [Link]
-
Nomura Research Group (2018). Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration. Nomura Research Group. [Link]
-
ResearchGate (n.d.). (PDF) Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration. ResearchGate. [Link]
-
ResearchGate (n.d.). Rh(III)-Catalyzed C-H Activation/Annulation for the Construction of Quinolizinones and Indolizines. ResearchGate. [Link]
- Google Patents (n.d.). WO2016178140A1 - Isoindolinones, processes for the production of chiral derivatives thereof and use thereof.
-
Organic Chemistry Portal (n.d.). Synthesis of isoindolines. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal (n.d.). Approach to Chiral 1-Substituted Isoquinolone and 3-Substituted Isoindolin-1-one by Addition-Cyclization Process. Organic Chemistry Portal. [Link]
-
Terashima, M., & Fujioka, M. (n.d.). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Semantic Scholar. [Link]
Sources
- 1. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2016178140A1 - Isoindolinones, processes for the production of chiral derivatives thereof and use thereof - Google Patents [patents.google.com]
- 6. Diastereoselective synthesis of chiral 3-substituted isoindolinones via rhodium(III)-catalyzed oxidative C-H olefination/annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sci-hub.se [sci-hub.se]
- 11. Asymmetric synthesis of isoindolones by chiral cyclopentadienyl-rhodium(III)-catalyzed C-H functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Asymmetric Synthesis of Isoindolones by Chiral Cyclopentadienyl‐Rhodium(III)‐Catalyzed CH Functionalizations | CoLab [colab.ws]
- 13. deepdyve.com [deepdyve.com]
- 14. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 15. Mechanism of Rhodium(III)-Catalyzed C-H Activation/Annulation of Aromatic Amide with α-Allenol: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Microwave-Assisted Synthesis of Isoindolinone Derivatives
Abstract
The isoindolinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] Traditional methods for synthesizing these heterocyclic compounds often require long reaction times, harsh conditions, and complex purification procedures. This application note details a robust and highly efficient protocol for the synthesis of diverse isoindolinone derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry by minimizing energy consumption and waste.[3][4] We present a validated protocol for a ligand-free, palladium-catalyzed domino C–C/C–N coupling reaction, providing researchers in drug discovery and process chemistry with a streamlined, scalable, and reproducible synthetic route.
Introduction: The Rationale for Microwave Chemistry
The isoindolinone core is central to a range of therapeutic agents and natural products.[5][6] Consequently, the development of efficient synthetic methodologies to access this scaffold is of significant interest.[7][8] Conventional synthesis often relies on thermal heating, which transfers energy inefficiently via conduction and convection, leading to uneven heating and the formation of byproducts.[9]
Microwave-assisted synthesis represents a paradigm shift in chemical synthesis.[10] Unlike conventional methods, microwave irradiation delivers energy directly to polar molecules and ions within the reaction mixture.[11][12] This process, known as dielectric heating, occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction, continuously attempt to align with the rapidly oscillating electric field of the microwave. This constant molecular rotation generates friction, leading to rapid and uniform heating of the entire reaction volume.[9][12]
-
Ionic Conduction: The migration of charged ions in the solution under the influence of the electric field generates kinetic energy, which is dissipated as heat.[13]
This direct and instantaneous heating mechanism provides several key advantages:
-
Reaction Acceleration: Reaction times can be reduced from many hours to mere minutes.[14]
-
Increased Yields & Purity: Rapid heating to and precise control of the target temperature minimizes the formation of side products.[4][14]
-
Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel or the surrounding environment, leading to significant energy savings.[9]
-
Superheating Capabilities: In sealed, pressure-rated vessels, solvents can be heated far beyond their atmospheric boiling points, enabling reactions that would otherwise be sluggish or impossible.[12][13]
These benefits make MAOS an ideal technology for constructing complex heterocyclic systems like isoindolinones, particularly for transition-metal-catalyzed reactions where precise thermal control can dramatically influence catalytic turnover and selectivity.[7][15]
Featured Protocol: Ligand-Free Pd-Catalyzed Domino Synthesis
This section details a microwave-assisted, ligand-free palladium-catalyzed domino reaction that efficiently constructs diverse isoindolinone derivatives from readily available amides and isocyanides.[16][17] The absence of an external ligand simplifies the reaction setup and purification, making it a highly practical and cost-effective method.
General Reaction Scheme
The overall transformation involves a domino C–C/C–N coupling cascade, where a C-H bond is functionalized and two new bonds are formed in a single operation to construct the heterocyclic core.
Caption: General scheme for the Pd-catalyzed domino synthesis.
Materials and Equipment
-
Reagents: 2-Iodobenzamide (or related amides), isocyanides, Palladium(II) Acetate (Pd(OAc)₂), Cesium Carbonate (Cs₂CO₃). All reagents should be of high purity (≥98%).
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous grade.
-
Equipment:
-
Dedicated microwave synthesis reactor (e.g., Anton Paar Monowave, CEM Discover).
-
10 mL glass microwave reaction vials with Teflon-lined caps.
-
Magnetic stir bars.
-
Standard laboratory glassware.
-
Rotary evaporator.
-
Flash column chromatography system.
-
Analytical balance.
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).
-
Step-by-Step Experimental Protocol
This protocol describes the synthesis of a representative isoindolinone derivative (Product 3a ).[16]
-
Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add:
-
Amide 1a (1 mmol, 1.0 equiv).
-
Isocyanide 2a (1.2 mmol, 1.2 equiv).
-
Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 10 mol%).
-
Cesium Carbonate (Cs₂CO₃) (2 mmol, 2.0 equiv).
-
-
Solvent Addition: Add 2 mL of anhydrous DMF to the vial.
-
Sealing: Tightly seal the vial with the Teflon cap. Ensure the seal is secure to withstand the pressure generated during heating.
-
Microwave Irradiation:
-
Place the sealed vial into the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Target Temperature: 120 °C
-
Ramp Time: 2 minutes (standard)
-
Hold Time: 15 minutes
-
Stirring: High
-
Power: Dynamic power control to maintain target temperature.
-
-
Initiate the irradiation program. The reactor will automatically monitor and adjust power to maintain the set temperature.
-
-
Reaction Monitoring & Cooldown: After the hold time, the instrument will cool the vessel using compressed air. Once the vial is at a safe handling temperature (<50 °C), carefully remove it from the reactor. Check for reaction completion by TLC (e.g., eluent: 30% Ethyl Acetate in Hexane).
-
Work-up:
-
Quench the reaction mixture with 10 mL of water and transfer to a separatory funnel.
-
Extract the aqueous phase with Ethyl Acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the dried organic solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel. Elute with a hexane–ethyl acetate gradient to afford the pure isoindolinone product.[16]
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Results: Scope and Efficiency
The microwave-assisted protocol is highly effective for a range of substrates, consistently providing moderate to good yields in a short timeframe. The table below summarizes representative results adapted from the literature.[16][17]
| Entry | Amide Substrate (R¹) | Isocyanide Substrate (R²) | Time (min) | Temp (°C) | Yield (%) |
| 1 | Phenyl | tert-Butyl | 15 | 120 | 89% |
| 2 | 4-Methylphenyl | tert-Butyl | 15 | 120 | 85% |
| 3 | 4-Methoxyphenyl | tert-Butyl | 15 | 120 | 82% |
| 4 | Phenyl | Cyclohexyl | 15 | 120 | 78% |
| 5 | 4-Chlorophenyl | tert-Butyl | 20 | 120 | 75% |
Discussion: Causality and Field Insights
-
Why a Ligand-Free Palladium Catalyst? In this domino reaction, the palladium catalyst is crucial for activating the C-H bond and orchestrating the C-C and C-N bond formations. While many palladium-catalyzed reactions require phosphine ligands to stabilize the metal center and promote the catalytic cycle, this protocol proceeds efficiently without one. This is a significant advantage, as it reduces cost and simplifies purification by eliminating ligand-related byproducts. Microwave heating likely contributes to the success of the ligand-free system by providing the necessary activation energy to drive the catalytic cycle forward, even with a less-stabilized palladium species.
-
The Role of Solvent and Base: The choice of DMF as a solvent is strategic. It is a highly polar solvent with a high dielectric loss tangent, meaning it absorbs microwave energy very efficiently, enabling rapid heating.[13] Its high boiling point (153 °C) is also advantageous for reaching the required reaction temperature of 120 °C with a wide safety margin in a sealed vessel. Cesium carbonate (Cs₂CO₃) acts as the base, which is believed to be involved in the C-H activation step and in neutralizing acidic species generated during the reaction.
-
Self-Validating Protocol: The protocol's trustworthiness is established by its reproducibility and the clear endpoint determined by TLC analysis. The rapid and clean conversion under microwave irradiation leads to a distinct product spot on the TLC plate with minimal side products, simplifying both monitoring and purification. The high yields achieved across various substrates further validate the method's robustness.
Conclusion
Microwave-assisted synthesis is a powerful enabling technology for the rapid and efficient construction of medicinally relevant isoindolinone derivatives. The protocol detailed here for a ligand-free, palladium-catalyzed domino reaction offers a significant improvement over conventional methods, providing excellent yields in just 15 minutes of irradiation. This approach is characterized by its operational simplicity, high efficiency, and adherence to green chemistry principles. It is readily applicable for the generation of chemical libraries for drug discovery and can be scaled for process development.
References
- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- International Journal of Trend in Scientific Research and Development. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
- Patsnap Eureka. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- Tyagi, V., Khan, S., & Chauhan, P. M. S. (n.d.). A Simple and Efficient Microwave-Assisted Synthesis of Substituted Isoindolinone Derivatives via Ligand-Free Pd-Catalyzed Domino C–C/C–N Coupling Reaction.
- Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis.
- ResearchGate. (n.d.). Scope of the Reaction Protocols for the Synthesis of Isoindolinone Derivatives a.
- SpringerLink. (n.d.). Microwave-assisted green synthesis, antimicrobial activity, and drug-likeness of novel isoindolinone derivatives.
- ResearchGate. (n.d.). Examples of biologically active isoindolinone derivatives.
- Semantic Scholar. (n.d.). Microwave-assisted green synthesis, antimicrobial activity, and drug-likeness of novel isoindolinone derivatives.
- JETIR.org. (2019). Properties and Functions of Isoindoline: A Short Review.
- National Institutes of Health (NIH). (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.
- ResearchGate. (n.d.). Microwave-assisted green synthesis, antimicrobial activity, and drug-likeness of novel isoindolinone derivatives | Request PDF.
- PubMed Central (PMC). (n.d.). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions.
- Journal of Chemical and Pharmaceutical Research (JOCPR). (n.d.). Design, synthesis and biological evaluation of the novel isoindolinone derivatives.
- ResearchGate. (n.d.). Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies | Request PDF.
- Anton Paar Wiki. (n.d.). Microwave-assisted synthesis.
- ResearchGate. (2025). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions.
- MDPI. (n.d.). Microwave Multicomponent Synthesis.
- ResearchGate. (n.d.). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions.
- PubMed Central (PMC). (n.d.). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Microwave Chemistry and its Applications.
- MDPI. (n.d.). Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method?.
- International Journal of Nanomaterials and Nanotechnology and Nanomedicine. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
- BS Publications. (n.d.). PART - 1 INTRODUCTION.
Sources
- 1. jetir.org [jetir.org]
- 2. jocpr.com [jocpr.com]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. ijrpas.com [ijrpas.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijnrd.org [ijnrd.org]
- 10. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 13. bspublications.net [bspublications.net]
- 14. ajchem-a.com [ajchem-a.com]
- 15. mdpi.com [mdpi.com]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Ultrasonic-Assisted Synthesis of Isoindolin-1-One Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Traditional synthetic routes to these valuable heterocycles often require harsh reaction conditions, extended reaction times, and complex purification procedures. This application note provides a detailed guide to the use of ultrasonic irradiation as a powerful and efficient green chemistry approach for the synthesis of isoindolin-1-one derivatives.[2] By harnessing the phenomenon of acoustic cavitation, this method offers significant advantages, including dramatically reduced reaction times, increased yields, and milder, more environmentally benign reaction conditions.[3][4] This document outlines the fundamental principles of sonochemistry, provides detailed, step-by-step protocols for the synthesis of 3-substituted and 3-hydroxyisoindolin-1-ones, and presents comparative data to highlight the efficiency of the ultrasonic-assisted approach.
Introduction: The Significance of Isoindolin-1-Ones and the Advent of Sonochemistry
Isoindolin-1-one derivatives exhibit a wide spectrum of pharmacological activities, including antiepileptic, antiplasmodium, and other CNS-modulating effects.[1][2] Their synthesis is therefore of great interest to the drug discovery and development community. Conventional synthetic methods, while established, often face challenges related to energy consumption and reaction efficiency.
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a key green chemistry technique.[5] The primary physical phenomenon underpinning sonochemistry is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid medium subjected to high-frequency sound waves (>20 kHz).[6][7] This collapse generates localized "hot spots" with transient temperatures of several thousand degrees and pressures exceeding one thousand atmospheres.[7] These extreme conditions are responsible for accelerating chemical reactions, enhancing mass transport, and improving the efficiency of synthetic processes.[3][4]
Advantages of Ultrasonic-Assisted Synthesis:
-
Accelerated Reaction Rates: Drastically shorter reaction times compared to conventional heating methods.[2]
-
Higher Yields: Improved product yields due to enhanced reaction kinetics and mass transfer.[4]
-
Milder Conditions: Reactions can often be conducted at lower temperatures and pressures.[3]
-
Energy Efficiency: Concentrates energy into microscopic zones, leading to more efficient energy usage.[5]
-
Greener Protocol: Reduces the need for harsh solvents and can lead to cleaner reaction profiles.[2]
The Sonochemical Mechanism in Isoindolin-1-one Synthesis
The beneficial effects of ultrasound in the synthesis of isoindolin-1-ones are primarily attributed to the physical and chemical consequences of acoustic cavitation.
-
Mechanical Effects: The violent collapse of cavitation bubbles near a solid surface (such as a catalyst or reactant) creates powerful microjets and shockwaves.[7] This enhances mass transfer between phases, continuously cleans and activates solid surfaces, and improves the dispersion of reagents.[4][7]
-
Thermal and Chemical Effects: The immense localized temperatures and pressures generated during bubble collapse can provide the activation energy for chemical transformations and even generate radical species, potentially opening up alternative reaction pathways.[4][7]
In the context of isoindolin-1-one synthesis, ultrasound has been shown to significantly accelerate key steps such as nucleophilic addition and subsequent intramolecular cyclization.[2][8]
Experimental Protocols
The following protocols are generalized from established literature and provide a robust starting point for the ultrasonic-assisted synthesis of isoindolin-1-one derivatives.
General Experimental Workflow
The overall process for the ultrasonic-assisted synthesis of isoindolin-1-ones can be visualized as a streamlined workflow, from reactant preparation to final product characterization.
Figure 1: General workflow for ultrasonic-assisted synthesis of isoindolin-1-ones.
Protocol 1: Synthesis of 3-Hydroxyisoindolin-1-ones
This protocol describes the synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides and primary amines.[9]
Materials:
-
(Z)-3-Alkylideneisobenzofuran-1(3H)-one (starting material 2a in many studies, 1.0 equiv.)
-
Primary amine (e.g., n-butylamine, benzylamine) (2.0 equiv.)
-
Solvent (e.g., Isopropanol, Acetonitrile)
-
Ultrasonic bath or probe system (e.g., 40-47 kHz, 35-350 W)
-
Reaction vessel (e.g., thick-walled glass tube or flask)
-
Standard laboratory glassware for work-up and purification.
Procedure:
-
In a suitable reaction vessel, combine the (Z)-3-alkylideneisobenzofuran-1(3H)-one (0.5 mmol) and the primary amine (1.0 mmol).
-
Add the chosen solvent (e.g., 2 mL of isopropanol).
-
Place the vessel in the ultrasonic bath, ensuring the liquid level inside the vessel is similar to the water level in the bath.
-
Irradiate the mixture with ultrasound at a controlled temperature (e.g., 50 °C) for a specified duration (typically 30 minutes).[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid product by vacuum filtration.
-
Wash the collected solid with a cold solvent (e.g., cold isopropanol) to remove residual impurities.
-
Dry the product under vacuum to obtain the pure 3-hydroxyisoindolin-1-one.
-
Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, HRMS, FTIR).[9][10]
Protocol 2: One-Pot Synthesis of 3-Substituted Isoindolin-1-ones
This protocol extends the synthesis to produce 3-substituted isoindolin-1-ones via an in-situ generated N-acyliminium (NAI) intermediate, followed by reduction.[2]
Materials:
-
(Z)-3-Benzylideneisobenzofuran-1(3H)-one (1.0 equiv.)
-
Primary amine (2.0 equiv.)
-
Sodium cyanoborohydride (NaBH₃CN) (3.0 equiv.)
-
p-Toluenesulfonic acid (p-TSA) (10 mol%)
-
Solvent (e.g., Acetonitrile)
-
Ultrasonic bath or probe system
Procedure:
-
Step 1 (Hydroxyisoindolinone formation): In a reaction vessel, combine (Z)-3-benzylideneisobenzofuran-1(3H)-one (0.5 mmol), the primary amine (1.0 mmol), and acetonitrile (1 mL).
-
Irradiate the mixture with ultrasound (e.g., 40 kHz, 350 W) at 50 °C for 30 minutes.[2]
-
Step 2 (Reduction): After the initial 30 minutes, add p-TSA (10 mol%) and NaBH₃CN (3 equiv.) to the reaction mixture.
-
Continue ultrasonic irradiation under the same conditions for an additional 60 minutes.[2]
-
Monitor the reaction to completion by TLC.
-
After the reaction is complete, quench by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-substituted isoindolin-1-one.
-
Characterize the final product using appropriate spectroscopic techniques.
Data and Performance Comparison
The application of ultrasound significantly enhances the efficiency of isoindolin-1-one synthesis. The following table summarizes comparative data from a study on the one-pot synthesis of 3-benzyl-2-butylisoindolin-1-one (1a).[2]
| Entry | Method | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ultrasonic Irradiation | 50 | 1.5 | 86 |
| 2 | Conventional Heating | 50 | 10 | 55 |
Table 1: Comparison of Ultrasonic Irradiation vs. Conventional Heating for the Synthesis of 3-benzyl-2-butylisoindolin-1-one.[2]
As the data clearly indicates, the ultrasound-assisted method resulted in a significantly higher yield (86%) in a fraction of the time (1.5 hours) compared to conventional heating (55% yield in 10 hours).[2] This dramatic increase in both reaction rate and yield is attributed to the mechanical and thermal effects of acoustic cavitation.[2]
Proposed Reaction Mechanism
The synthesis of 3-hydroxyisoindolin-1-ones under ultrasonic irradiation proceeds through a nucleophilic addition mechanism.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ultrasound-assisted-one-pot synthesis and antiplasmodium evaluation of 3-substituted-isoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. rjpn.org [rjpn.org]
- 7. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 4-(Trifluoromethyl)isoindolin-1-one
Introduction: The Strategic Advantage of 4-(Trifluoromethyl)isoindolin-1-one in Drug Discovery
The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] The introduction of a trifluoromethyl (-CF3) group at the 4-position of the isoindolin-1-one core, creating this compound, offers a strategic advantage in drug discovery. The -CF3 group is known to enhance crucial pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2] These enhanced characteristics make this compound and its derivatives highly attractive candidates for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics for a range of diseases, including cancer and neurodegenerative disorders.
This comprehensive guide provides detailed application notes and protocols for the effective use of this compound in HTS. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step methodologies for successful screening campaigns.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in HTS, from stock solution preparation to assay development.
Key Physicochemical Parameters
| Property | Value/Description | Significance in HTS |
| Molecular Formula | C₉H₆F₃NO | Essential for calculating molarity and for analytical characterization. |
| Molecular Weight | 201.15 g/mol | Crucial for accurate concentration calculations for stock solutions and dilutions. |
| Appearance | White to off-white solid | Visual confirmation of compound integrity. |
| Solubility | Expected to have low aqueous solubility and higher solubility in organic solvents like DMSO. | Dictates the choice of solvent for stock solutions and the maximum achievable concentration in aqueous assay buffers. The trifluoromethyl group generally increases lipophilicity.[3] |
| Lipophilicity (LogP) | Predicted to be moderately lipophilic. | Influences membrane permeability in cell-based assays and potential for non-specific binding. |
| pKa | The lactam N-H proton is weakly acidic. The electron-withdrawing -CF3 group is expected to increase its acidity compared to the unsubstituted parent compound.[2] | Affects the ionization state of the molecule at physiological pH, which can influence target binding and cell permeability. |
Compound Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound.
-
Storage: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, temperatures of 2-8°C are recommended.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and prevent moisture absorption. Store stock solutions at -20°C or -80°C.
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the solid compound and its solutions. Work in a well-ventilated area or under a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
High-Throughput Screening Workflow
A successful HTS campaign involves a multi-step process, from initial assay development to hit confirmation. The following workflow is a general guideline that can be adapted for specific targets and assay formats.
Caption: A typical workflow for a high-throughput screening campaign.
Application 1: Screening for Novel PARP Inhibitors
Poly(ADP-ribose) polymerases (PARPs) are critical enzymes in DNA repair, and their inhibition is a validated strategy in cancer therapy.[4] The isoindolinone scaffold is a known pharmacophore for PARP inhibitors. This section provides a protocol for a biochemical HTS assay to identify inhibitors of PARP1.
Protocol: Homogeneous Fluorescence Polarization (FP) Assay for PARP1 Inhibition
This assay measures the displacement of a fluorescently labeled PARP inhibitor from the enzyme's active site.
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled PARP inhibitor (e.g., a BODIPY-FL labeled olaparib analog)
-
NAD+
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
Assay buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT
-
This compound library plate (e.g., 10 mM in DMSO)
-
Positive control: Olaparib or another known PARP inhibitor
-
Negative control: DMSO
-
384-well, low-volume, black, non-binding surface microplates
-
Plate reader capable of measuring fluorescence polarization
Assay Development and Optimization:
-
Determine the optimal concentration of the fluorescent tracer: Titrate the fluorescent tracer against a fixed concentration of PARP1 to determine the Kd. The optimal tracer concentration for the HTS is typically at or below the Kd to ensure sensitivity.
-
Determine the optimal PARP1 concentration: Titrate PARP1 against the chosen tracer concentration to find the lowest enzyme concentration that gives a stable and robust FP signal.
-
Z'-factor determination: Perform a pilot screen with positive and negative controls to ensure the assay quality. A Z'-factor > 0.5 is generally considered acceptable for HTS.
HTS Protocol:
-
Compound Dispensing: Using an acoustic dispenser or a pin tool, transfer a small volume (e.g., 20-50 nL) of the this compound library compounds and controls into the 384-well assay plates.
-
Enzyme Addition: Add 10 µL of PARP1 and activated DNA in assay buffer to each well.
-
Incubation: Incubate the plates at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
-
Tracer Addition: Add 10 µL of the fluorescent tracer and NAD+ in assay buffer to each well.
-
Final Incubation: Incubate the plates for 1-2 hours at room temperature, protected from light, to reach binding equilibrium.
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
Data Analysis and Hit Identification:
-
Calculate the percentage inhibition for each compound relative to the positive and negative controls.
-
Set a hit threshold, typically based on a certain number of standard deviations from the mean of the negative controls (e.g., >3σ).
-
Prioritize hits for confirmation based on potency, structural novelty, and lack of pan-assay interference compounds (PAINS) characteristics.
Caption: Principle of the Fluorescence Polarization assay for PARP1 inhibitors.
Application 2: Screening for Modulators of Neuroinflammation
Chronic neuroinflammation is a key feature of many neurodegenerative diseases.[5] Microglia, the resident immune cells of the central nervous system, play a central role in this process. This section describes a cell-based HTS assay to identify compounds that can modulate the inflammatory response in microglia.
Protocol: High-Content Imaging Assay for NF-κB Translocation in Microglia
This assay quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon inflammatory stimulation, a key step in the pro-inflammatory signaling cascade.
Materials:
-
Human or murine microglial cell line (e.g., HMC3 or BV-2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) for inflammatory stimulation
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
384-well, clear-bottom, black-walled imaging plates
-
High-content imaging system and analysis software
HTS Protocol:
-
Cell Seeding: Seed microglia into 384-well imaging plates at a density that results in a sub-confluent monolayer after 24 hours.
-
Compound Treatment: Add the this compound library compounds to the cells and incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to all wells except the negative controls to a final concentration that elicits a robust NF-κB translocation response (e.g., 100 ng/mL). Incubate for 30-60 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding with 5% BSA, then incubate with the primary antibody against NF-κB p65, followed by the fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with Hoechst 33342.
-
Imaging: Acquire images of the cells using a high-content imaging system, capturing both the NF-κB and nuclear channels.
Data Analysis and Hit Identification:
-
Use image analysis software to identify the nuclear and cytoplasmic compartments of each cell.
-
Quantify the fluorescence intensity of the NF-κB p65 signal in both compartments.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each cell.
-
Average the ratios for all cells in each well.
-
Identify hits as compounds that significantly reduce the LPS-induced increase in the nuclear-to-cytoplasmic ratio of NF-κB p65.
Troubleshooting and Considerations for Trifluoromethylated Compounds
The presence of the trifluoromethyl group can sometimes introduce specific challenges in HTS assays.
-
Autofluorescence: Some trifluoromethylated heterocyclic compounds may exhibit autofluorescence, which can interfere with fluorescence-based assays.[6][7] It is crucial to include compound-only controls (wells with the compound but without the fluorescent probe or cells) to assess for autofluorescence. If significant autofluorescence is detected, consider using red-shifted fluorophores or alternative assay formats (e.g., luminescence-based assays).[8]
-
Solubility Issues: The increased lipophilicity imparted by the -CF3 group can lead to compound precipitation in aqueous assay buffers, especially at higher concentrations. Visually inspect assay plates for precipitation and consider using lower compound concentrations or adding a small percentage of a co-solvent like DMSO (typically ≤ 0.5%) to the assay buffer.
-
Non-Specific Binding: Highly lipophilic compounds can bind non-specifically to plastics or proteins in the assay, leading to false positives. Including a counter-screen with an unrelated target can help to identify promiscuous inhibitors.
Hit Validation and Progression
A crucial part of any HTS campaign is the validation of primary hits to eliminate false positives and prioritize the most promising compounds for further development.
Caption: A workflow for hit validation and progression after a primary HTS.
Conclusion
This compound represents a promising starting point for the discovery of novel therapeutics. Its unique combination of a privileged scaffold and the beneficial properties of the trifluoromethyl group makes it an ideal candidate for high-throughput screening. By employing robust and well-validated HTS assays, such as the fluorescence polarization and high-content imaging protocols detailed in this guide, researchers can effectively explore the biological activities of this compound and its derivatives. Careful attention to assay development, data analysis, and hit validation will be crucial for the successful identification of potent and selective modulators of disease-relevant targets.
References
- An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180–186.
- Banasik, M., & Stedeford, T. (2003). Development of a high-throughput screening-amenable assay for human poly(ADP-ribose) polymerase inhibitors. Journal of biomolecular screening, 8(1), 77–84.
- BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of PARP7 Inhibitors.
- BenchChem. (2025). An In-Depth Technical Guide on the Core Basic Properties of 6-(Trifluoromethyl)isoquinolin-1(2H)-one.
- BenchChem. (2025).
- Biotium. (2022). Troubleshooting Tips for Fluorescence Staining.
- BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays.
- Chen, Z., Wu, X. F., & Wu, X. F. (2023). Construction of trifluoromethyl-containing heterocycles from trifluoroacetimidoyl chlorides and derivatives.
- Dalvit, C., Fagerness, P. E., Hadden, D. T. A., Sarver, R. W., & Stockman, B. J. (2003). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects, Practical Considerations, and Range of Applicability. Journal of the American Chemical Society, 125(25), 7696–7703.
- Dou, Y., et al. (2019). A fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3. Cancers, 11(9), 1259.
- Glicksman, M. A. (2008). High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes. Combinatorial chemistry & high throughput screening, 11(7), 513–523.
- Hennek, J. W., et al. (2016). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society, 138(28), 8900–8909.
- Inglese, J., Johnson, R. L., & Shamu, E. D. (2007). High-throughput screening assays for the identification of chemical probes.
- Janzen, W. P. (2014). A simple fluorescent assay for the discovery of protein-protein interaction inhibitors. Methods in molecular biology (Clifton, N.J.), 1187, 139–151.
- Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V. S., Hertzberg, R. P., Janzen, W. P., Paslay, J. W., Schopfer, U., & Sittampalam, G. S. (2011). Impact of high-throughput screening in biomedical research. Nature reviews. Drug discovery, 10(3), 188–195.
- Mallya, S., et al. (2021). A robust platform for high-throughput screening of therapeutic strategies for acute and chronic spinal cord injury.
- Mital, A., Negi, V. S., & Ramachandran, U. (2006).
- National Center for Biotechnology Inform
- Proteintech Group. (n.d.). How to reduce autofluorescence.
- Roy, A., et al. (2024). High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. Scientific reports, 14(1), 3959.
- Singh, U. P., & Upadhyay, S. K. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 146, 104722.
- Smith, E. F., et al. (2018). An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD+: Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. ACS chemical biology, 13(2), 487–494.
- Verma, R., & Rai, D. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules (Basel, Switzerland), 28(22), 7605.
- Wang, J., et al. (2018). Innate C-H trifluoromethylation of heterocycles.
- Wilke, C. M., et al. (2019). A simple fluorescent assay for the discovery of protein-protein interaction inhibitors. Journal of visualized experiments : JoVE, (143).
- Wodicka, L. M., et al. (2010). Activation of the ER stress response underlies the efficacy of the TFEB activator 2062 in a model of lysosomal storage disease.
- Xia, M., et al. (2008). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. Methods in molecular biology (Clifton, N.J.), 439, 249–262.
- Xu, J., et al. (2018). Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process. RSC advances, 8(34), 19137–19141.
- Zang, R., Li, D., Tang, I. C., Wang, J., & Yang, S. T. (2012). Cell-based assays in high-throughput screening for drug discovery. International Journal of Biotechnology for Wellness Industries, 1(1), 31–51.
- Zhang, X., et al. (2023). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & biomolecular chemistry, 21(13), 2697–2716.
- Zhu, B., et al. (2022).
- Zulfiqar, M., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in chemistry, 12, 1369805.
- Zulfiqar, M., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in chemistry, 12, 1369805.
- Upadhyay, S. K. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 146, 104722.
Sources
- 1. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a high-throughput screening-amenable assay for human poly(ADP-ribose) polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Trifluoromethyl)isoindolin-1-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 4-(Trifluoromethyl)isoindolin-1-one. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable fluorinated scaffold. Recognizing the synthetic challenges that can arise, we have compiled this guide to provide in-depth troubleshooting, field-proven insights, and optimized protocols to help you navigate common experimental hurdles and minimize the formation of unwanted side products.
Section 1: Understanding the Core Synthesis & Potential Pitfalls
The synthesis of trifluoromethyl-containing isoindolinones is often accomplished via a radical cascade reaction. A prevalent and effective method involves the trifluoromethylation and subsequent cyclization of a tertiary enamide precursor.[1][2] This pathway, while elegant, is a multi-step cascade where reaction intermediates can be diverted into non-productive pathways, leading to the formation of characteristic side products. Understanding the desired mechanism is the first step in diagnosing and preventing these issues.
The Desired Reaction Pathway and Key Diversions
The core mechanism involves the generation of a trifluoromethyl radical (•CF₃), its addition across the enamide's double bond, and a subsequent intramolecular radical cyclization onto the aromatic ring to form the isoindolinone core.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My yield is low, and the main byproduct I've isolated is the N-dealkylated benzamide. What is causing this?
A1: Causality & Diagnosis
The isolation of a significant amount of the corresponding benzamide (e.g., N-n-butyl benzamide from an N-n-butyl-N-allyl benzamide precursor) points to the cleavage of the nitrogen substituent, most commonly the allyl or vinyl group of the enamide.[1] This is a common failure mode that can be attributed to:
-
Hydrolysis: Trace amounts of water or acid can hydrolyze the enamide back to the more stable secondary amide.
-
Oxidative Cleavage: The oxidant used in the reaction (e.g., PhI(OAc)₂) may, under certain conditions, promote the cleavage of the C-N bond.
-
Instability of Starting Material: The tertiary enamide itself may be unstable under the reaction conditions, especially elevated temperatures, leading to degradation before the desired radical reaction can occur.
Solution & Troubleshooting Steps
-
Ensure Anhydrous Conditions: Flame-dry all glassware and use freshly distilled, anhydrous solvents. Ensure all reagents are stored and handled under an inert atmosphere (Nitrogen or Argon).
-
Control Reagent Addition: Add the oxidant slowly to the reaction mixture, potentially at a lower initial temperature, to control the reaction rate and minimize side reactions.
-
Optimize Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Start with the literature-reported temperature (e.g., 80 °C) and attempt to lower it if byproduct formation is significant.[2]
-
Verify Starting Material Purity: Confirm the purity and stability of your tertiary enamide starting material by NMR and LC-MS before starting the reaction.
Q2: Instead of my target isoindolinone, the major product is a linear trifluoromethylated alkene. Why did the cyclization fail?
A2: Causality & Diagnosis
This outcome indicates that the first step—addition of the •CF₃ radical to the double bond—was successful, but the crucial second step—intramolecular cyclization onto the aromatic ring—failed. The intermediate radical is quenched (e.g., by hydrogen atom abstraction from the solvent or another molecule) before it can cyclize. Key causes include:
-
Steric Hindrance: Bulky substituents on the aromatic ring or on the double bond can physically block the radical center from approaching the aromatic ring for cyclization. This has been observed in substrates with phenyl groups on the double bond.[1]
-
Electronic Effects: Electron-rich aromatic rings are more susceptible to radical attack. If your benzamide portion is substituted with strongly electron-withdrawing groups, the cyclization step may be disfavored.
-
Unfavorable Conformation: The intermediate radical may not be able to adopt the necessary conformation for cyclization to occur efficiently.
Solution & Troubleshooting Steps
-
Re-evaluate Substrate Design: If steric hindrance is the likely culprit, redesigning the substrate with smaller groups may be necessary. This is a fundamental limitation for certain substrate classes.[1][2]
-
Change Solvent: The solvent can act as a hydrogen atom donor, quenching the radical intermediate. Switching to a solvent less prone to H-atom abstraction (e.g., from acetonitrile to ethyl acetate) may improve cyclization efficiency.[2]
-
Increase Concentration: Running the reaction at a higher concentration can favor the intramolecular cyclization over intermolecular quenching pathways. Perform a concentration screen to find the optimal conditions.
Q3: My starting material has halide substituents (Cl, Br), and I'm observing dehalogenated byproducts. What is the mechanism, and how can I prevent it?
A3: Causality & Diagnosis
The observation of dehalogenated products, for instance, the formation of a monochlorinated product from a dichlorinated starting material, suggests a radical-mediated reduction of the C-Halogen bond.[1][2] The radical intermediates generated during the reaction can be sufficiently reactive to abstract a halogen atom from the aromatic ring, leading to a mixture of products that can be difficult to separate.
Solution & Troubleshooting Steps
-
Modify Reaction Conditions: This is a challenging side reaction to eliminate completely. You can attempt to minimize it by using the minimum required amount of radical initiator and oxidant.
-
Purification Strategy: Accept the formation of this byproduct and focus on a robust purification strategy. Reverse-phase HPLC often provides superior separation for closely related halogenated and dehalogenated compounds compared to standard silica gel chromatography.
-
Protecting Group Strategy: In some cases, it may be necessary to choose a different synthetic route that avoids subjecting the halogenated ring to harsh radical conditions.
Section 3: Frequently Asked Questions (FAQs)
-
What are the most critical parameters to control for a successful synthesis? The three most critical parameters are: (1) the purity and stability of the enamide starting material, (2) strictly anhydrous reaction conditions, and (3) the controlled addition and stoichiometry of the oxidant to manage the rate of radical generation.
-
What is the best general purification strategy for this compound? Column chromatography on silica gel is the standard first-pass purification method.[3] A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing polarity is typically effective. For difficult separations involving isomers or dehalogenated impurities, reverse-phase HPLC is a powerful alternative.[3]
-
Can I use other trifluoromethylating agents? While TMSCF₃ is commonly used with an oxidant, other CF₃ sources like Togni's reagent or CF₃SO₂Na (Langlois' reagent) have been employed for trifluoromethylation of unsaturated amides.[1] However, the reaction conditions and side product profiles may differ significantly, requiring re-optimization.
Section 4: Optimized Protocols & Methodologies
Protocol 1: Synthesis via Radical Trifluoromethylation/Cyclization
This protocol is adapted from established literature procedures and should be performed by trained personnel in a fume hood.[2]
-
Reaction Setup: To a flame-dried Schlenk tube, add the tertiary enamide starting material (1.0 equiv.), KHF₂ (1.0 equiv.), and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube and evacuate and backfill with dry nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., Ethyl Acetate) via syringe, followed by TMSCF₃ (4.0 equiv.).
-
Oxidant Addition: Add the oxidant, PhI(OAc)₂ (4.0 equiv.), to the stirred suspension.
-
Heating: Seal the tube tightly and place it in a preheated oil bath at 80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue using the purification protocol below.
Protocol 2: Purification by Column Chromatography
Section 5: Data Summary Table
| Side Product / Issue | Probable Cause(s) | Proposed Solution(s) | Analytical Signature (vs. Product) |
| N-Dealkylated Benzamide | Hydrolysis of enamide; Oxidative cleavage. | Use anhydrous conditions; Slow addition of oxidant; Lower temperature. | Lower mass; Absence of allyl/vinyl protons in ¹H NMR. |
| Trifluoromethylated Alkene | Steric hindrance; Electronic deactivation of arene; Radical quenching. | Re-evaluate substrate scope; Use non-H-donating solvent; Increase concentration. | Same mass (isomer); Different fragmentation in MS; Alkene proton signals in ¹H NMR. |
| Dehalogenated Byproduct | Radical-mediated reduction of C-X bond. | Minimize oxidant/initiator; Focus on chromatographic separation (e.g., HPLC). | Lower mass corresponding to loss of halogen; Simpler aromatic splitting in ¹H NMR. |
| Low Conversion | Insufficient oxidant; Low temperature; Decomposed reagents. | Check reagent stoichiometry and purity; Increase temperature or reaction time. | Predominance of starting material spot/peak in TLC/LC-MS. |
References
Sources
Technical Support Center: Purification of 4-(Trifluoromethyl)isoindolin-1-one by HPLC
This technical guide provides in-depth troubleshooting advice and optimized protocols for the purification of 4-(Trifluoromethyl)isoindolin-1-one using High-Performance Liquid Chromatography (HPLC). Designed for researchers, chemists, and drug development professionals, this document offers practical, field-proven insights to overcome common challenges encountered during the purification of this fluorinated heterocyclic compound.
Introduction: The Challenge of Purifying this compound
This compound is a valuable building block in medicinal chemistry, notable for its rigid isoindolinone core and the electron-withdrawing trifluoromethyl (-CF3) group.[1] This unique structure presents a specific set of challenges for HPLC purification. The -CF3 group increases the molecule's hydrophobicity, while the lactam moiety introduces polarity.[1] This dual nature can lead to complex retention behavior, peak tailing, and difficulties in achieving baseline separation from structurally similar impurities. This guide provides a systematic approach to developing a robust purification method and troubleshooting common issues.
Part 1: HPLC Method Development & Optimization
Developing a reliable HPLC method is the foundation of successful purification. This section addresses the critical choices you'll make regarding columns and mobile phases.
Q1: How do I select the right HPLC column for this compound?
The choice of stationary phase is the most critical parameter influencing selectivity.[2] Given the mixed polarity of the target compound, a reversed-phase column is the logical starting point. However, the trifluoromethyl group invites consideration of specialized phases.
Answer: Start with a high-quality, end-capped C18 column. This is the workhorse of reversed-phase chromatography and provides a strong baseline for method development.[2] If selectivity with impurities is poor, columns with alternative chemistries, such as phenyl or fluorinated phases, can offer different retention mechanisms and improved resolution.[3][4] Fluorinated phases, in particular, can exhibit unique interactions with fluorinated analytes, potentially enhancing separation from non-fluorinated impurities.[3][4]
Table 1: Comparison of Recommended Stationary Phases
| Stationary Phase | Primary Interaction Mechanism | Advantages for this compound | Considerations |
| C18 (Octadecylsilane) | Hydrophobic interactions | High hydrophobicity provides good retention. Widely available and well-characterized. | May have strong secondary interactions with the polar lactam group, potentially causing peak tailing if not properly end-capped. |
| Phenyl (Phenyl-Hexyl) | Hydrophobic & π-π interactions | π-π interactions with the aromatic ring of the isoindolinone can provide alternative selectivity compared to C18. | Retention is generally lower than C18, which can be useful if the compound is too strongly retained. |
| Fluorinated (e.g., PFP) | Hydrophobic, dipole-dipole, π-π, and ion-exchange interactions | Can offer enhanced retention and selectivity for fluorinated compounds like the target analyte.[3][4] | May require different mobile phase optimization compared to standard C18 phases. |
Q2: What is a good starting mobile phase and gradient for purification?
Answer: A gradient elution using a mixture of water and acetonitrile (ACN) is recommended. Acetonitrile is often preferred over methanol for compounds with aromatic rings as it can provide sharper peaks. To control peak shape and suppress the ionization of residual silanols on the column, the addition of a small amount of an acid modifier is crucial.[5]
A typical starting point is a mobile phase consisting of:
-
Solvent A: Water with 0.1% Formic Acid (v/v)
-
Solvent B: Acetonitrile with 0.1% Formic Acid (v/v)
Formic acid is volatile, making it ideal for preparative work where the modifier must be removed after fraction collection, and it is compatible with mass spectrometry (MS) for purity analysis.[5]
Table 2: Example Scouting Gradient
| Time (min) | Flow Rate (mL/min) | % Solvent A (Water + 0.1% FA) | % Solvent B (ACN + 0.1% FA) | Curve |
| 0.0 | 1.0 | 95 | 5 | Linear |
| 2.0 | 1.0 | 95 | 5 | Linear |
| 20.0 | 1.0 | 5 | 95 | Linear |
| 25.0 | 1.0 | 5 | 95 | Linear |
| 25.1 | 1.0 | 95 | 5 | Linear |
| 30.0 | 1.0 | 95 | 5 | Linear |
This generic 30-minute gradient allows you to determine the approximate elution conditions for your compound, which can then be optimized for better resolution and faster run times.
Part 2: Troubleshooting Guide
Even with a well-designed method, problems can arise. This section provides solutions to the most common issues encountered during the purification of this compound.
Caption: Troubleshooting Decision Tree for Common HPLC Issues.
Issue 1: Significant Peak Tailing
Q: My peak for this compound is tailing badly, but other peaks look fine. What is the cause and how do I fix it?
Answer: Peak tailing for a specific compound, especially a basic or polar one, is often caused by secondary interactions with the stationary phase.[6] The isoindolinone nitrogen can interact with acidic residual silanol groups on the silica support of the column, causing a portion of the molecules to be retained longer, which results in a "tail".[6]
Troubleshooting Steps:
-
Confirm Column Quality: Ensure you are using a high-quality, fully end-capped C18 column. Older or lower-quality columns may have more exposed silanols.
-
Adjust Mobile Phase pH: The most effective solution is often to suppress the ionization of the silanol groups. Adding an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase will protonate the silanols, minimizing their interaction with your compound.[7]
-
Check for Mass Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion, including tailing.[8] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves dramatically, you are overloading the column.
-
Use a Different Column: If tailing persists, consider a column with a different base particle, such as a hybrid silica or a polymer-based column, which may have fewer active sites.
Issue 2: Appearance of Ghost Peaks
Q: I'm seeing peaks in my chromatogram even when I inject a blank. Where are these "ghost peaks" coming from?
Answer: Ghost peaks are extraneous peaks that do not originate from your injected sample.[9] They are typically caused by contamination in the mobile phase, carryover from a previous injection, or leaching from system components.[9][10]
Troubleshooting Steps:
-
Isolate the Source: The first step is to determine the source of the contamination.[11]
-
Run a Blank Gradient: Run your purification gradient without any injection. If the ghost peaks appear, the source is likely your mobile phase or the HPLC system itself (e.g., contaminated solvent lines, pump seals).[10][12]
-
Inject Pure Solvent: If the peaks do not appear in a blank gradient, inject the pure solvent you use to dissolve your sample. If the peaks appear now, the contamination is in your sample solvent.
-
-
Address Mobile Phase Contamination: Always use fresh, HPLC-grade solvents and water.[11] Contaminants can accumulate in solvent bottles over time. Ensure mobile phases are properly degassed to prevent bubbles, which can also appear as peaks.[10]
-
Eliminate System Carryover: If the ghost peak appears after a sample injection but not in a blank gradient, it is likely due to carryover.[9] This happens when material from a previous injection is retained in the injector or column and elutes in a subsequent run.
-
Implement a Strong Needle Wash: Ensure your autosampler's wash solvent is strong enough to remove all remnants of your sample from the needle and injection port. A wash solution of 50:50 acetonitrile:water is often a good starting point.
-
Run Blank Injections: After a concentrated injection, running one or two blank gradients can help flush strongly retained material from the column.[11]
-
Part 3: Frequently Asked Questions (FAQs)
Q: How can I increase the loading capacity for preparative purification without sacrificing resolution?
A: To increase sample load, you need to move from an analytical-scale column (typically 4.6 mm ID) to a preparative-scale column (≥21.2 mm ID). Simply injecting more onto an analytical column will lead to severe peak distortion and poor separation.[8] When scaling up, ensure you adjust the flow rate proportionally to the column's cross-sectional area to maintain linear velocity. The gradient time should also be kept constant.
Q: My compound appears to be degrading during purification. What can I do?
A: Degradation on-column is often due to sensitivity to the mobile phase pH or interaction with the stationary phase. The trifluoromethyl group can influence the electronic properties of the isoquinolinone core, potentially making it susceptible to acidic or basic conditions.[13]
-
Use a Buffered Mobile Phase: If you suspect pH-related degradation, switch from a simple acid additive like formic acid to a buffered mobile phase (e.g., ammonium formate or ammonium acetate) to maintain a constant, gentle pH throughout the run.
-
Minimize Run Time: Develop a faster gradient to reduce the amount of time the compound spends on the column.
Q: How do I confirm the purity of my collected fractions?
A: After collecting fractions from your preparative run, it is essential to analyze their purity.
-
Analytical HPLC: Inject a small aliquot of each collected fraction onto a fast analytical HPLC method. This will confirm the purity and help you decide which fractions to combine.
-
LC-MS: For ultimate confirmation, analyze the combined pure fractions by LC-MS. This will confirm the mass of the desired compound and identify any co-eluting impurities that were not visible with UV detection.
Part 4: Standard Operating Protocol (SOP) for HPLC Purification
This protocol provides a step-by-step workflow for the purification of this compound.
Caption: General Workflow for HPLC Purification.
System Preparation
-
Solvent Preparation: Prepare fresh mobile phases using HPLC-grade solvents. For a reversed-phase separation, prepare Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). Filter and degas both solvents thoroughly.
-
System Purge: Purge the HPLC pumps with the new mobile phases for at least 5 minutes to ensure all previous solvents are flushed from the lines.
-
Column Equilibration: Install the appropriate preparative column and equilibrate it with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.
Sample Preparation
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent. Dimethyl sulfoxide (DMSO) or the initial mobile phase are common choices. Using a solvent stronger than the initial mobile phase can cause peak distortion.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could block the column frit.
Purification Run
-
Injection: Inject the filtered sample onto the equilibrated column.
-
Gradient Elution: Run the optimized preparative gradient.
-
Fraction Collection: Collect fractions based on the UV detector signal. Ensure the fraction collector is programmed to collect the target peak while excluding impurities.
Post-Purification Analysis
-
Purity Check: Analyze the collected fractions using a rapid analytical HPLC or LC-MS method to confirm purity.
-
Pooling: Combine the fractions that meet the required purity level.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the final purified compound.
References
-
Conquer Ghost Peaks in HPLC: Identification and Elimination - Separation Science. (2024). Available at: [Link]
-
HPLC Troubleshooting Guide - SCION Instruments. Available at: [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]
-
Video Notes LC Troubleshooting Series Ghost Peaks - HPLC. Agilent Technologies, Inc. (2010). Available at: [Link]
-
How to Identify Ghost Peaks in U/HPLC | Phenomenex. (2025). Available at: [Link]
-
Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions #hplc #chromatography - YouTube. (2024). Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2012). Available at: [Link]
-
What causes a “ghost” peak and what can I do to prevent this? - Waters - Wyatt Technology. Available at: [Link]
-
Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) - PubMed. (2019). Available at: [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection - NIH. Available at: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025). Available at: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Available at: [Link]
-
Overcoming Small Molecule HPLC Challenges Using Inert Columns - YouTube. (2025). Available at: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025). Available at: [Link]
-
Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchGate. (2025). Available at: [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025). Available at: [Link]
-
What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? - Quora. (2018). Available at: [Link]
-
Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS. Available at: [Link]
-
This compound - ChemBK. Available at: [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. (2013). Available at: [Link]
-
This compound | CAS#:1261813-10-8 | Chemsrc. (2025). Available at: [Link]
-
Choosing the Right HPLC Column: A Complete Guide - Phenomenex. Available at: [Link]
-
HPLC Column Selection Guide - Aurora Pro Scientific. Available at: [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. (2022). Available at: [Link]
-
F-trifluoromethylating agent for the synthesis of SCF2 - The Royal Society of Chemistry. Available at: [Link]
-
(A) UV-HPLC purification profile of the crude [¹⁸F]5f. (B) Radio-HPLC... - ResearchGate. Available at: [Link]
-
Separation of o-(Trifluoromethyl)aniline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 11. hplc.eu [hplc.eu]
- 12. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Trifluoromethylation Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for trifluoromethylation reactions. The introduction of the trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal and agricultural chemistry, enhancing properties like metabolic stability and bioavailability.[1][2] However, these reactions can be sensitive, and low yields are a common frustration. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these critical synthetic transformations. We will move beyond simple checklists to explore the causal relationships behind reaction failures, empowering you to optimize your results with a robust, scientifically-grounded approach.
Initial Troubleshooting Workflow
When a trifluoromethylation reaction underperforms, a systematic approach is crucial. Before delving into complex mechanistic problems, it's essential to rule out common procedural and material-related issues. The following workflow provides a logical sequence for initial diagnostics.
Caption: A logical workflow for troubleshooting underperforming trifluoromethylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing detailed explanations and actionable solutions.
Category 1: Foundational & Reagent-Related Issues
Question: My reaction shows little to no conversion of the starting material. What are the most fundamental things to check first?
Answer: Before suspecting complex mechanistic failures, always verify the basics. Low or no conversion is often traced back to three areas:
-
Atmosphere Control: Many trifluoromethylation reactions, especially those involving radical intermediates or organometallic catalysts, are highly sensitive to oxygen.[3] Oxygen can quench excited-state photocatalysts or react with radical intermediates, terminating the desired reaction pathway.
-
Solution: Ensure your reaction vessel is rigorously degassed. The most common method is subjecting the sealed vessel to several cycles (at least three) of vacuum followed by backfilling with an inert gas like argon or nitrogen.[3]
-
-
Reagent & Solvent Quality: The purity and stability of your reagents are paramount.
-
CF₃ Source: Electrophilic reagents like Togni's or Umemoto's reagents can decompose over time, especially if stored improperly or at elevated temperatures.[4][5] Nucleophilic sources like TMSCF₃ (Ruppert-Prakash reagent) are sensitive to moisture.
-
Solvents: Use of anhydrous solvents is often critical. Trace water can hydrolyze sensitive reagents or intermediates. Ensure solvents are obtained from a reliable source and handled under inert conditions.[3]
-
-
Stoichiometry: Trivial as it sounds, double-check your calculations and the masses/volumes of all reagents. An error in the limiting reagent or catalyst loading will directly impact the maximum achievable yield.
Question: I suspect my trifluoromethylating reagent has decomposed. How can I assess its quality?
Answer: The stability of trifluoromethylating agents varies significantly. Verifying their integrity is a crucial troubleshooting step.
| Reagent Type | Common Reagent(s) | Stability & Handling Considerations |
| Electrophilic (Hypervalent Iodine) | Togni's Reagents I & II | Togni's Reagent I is known to be explosive and impact-sensitive.[5] Togni's Reagent II is more stable but is metastable at room temperature and should be stored refrigerated; it decomposes over weeks.[5] Visually, decomposition may appear as discoloration. |
| Electrophilic (Sulfonium Salts) | Umemoto's Reagents | Generally considered "shelf-stable" but can decompose at high temperatures.[6][7] Their reactivity can be diminished by improper storage. |
| Nucleophilic (Silicon-based) | TMSCF₃ (Ruppert-Prakash) | Highly sensitive to moisture and protic sources. Requires an initiator (e.g., a fluoride source) to generate the active trifluoromethyl anion.[8][9] Store under an inert atmosphere and handle with care to avoid hydrolysis. |
| Radical Precursor | CF₃SO₂Na (Langlois' Reagent) | Generally a stable, crystalline solid. However, the quality of the oxidant (e.g., t-butyl hydroperoxide) used in conjunction is critical for efficient radical generation.[10] |
| Radical Precursor (Gas/Liquid) | CF₃I, CBrF₃ | CF₃I is a gas that requires careful handling. CBrF₃ is a volatile liquid.[3][8] Ensure the integrity of the cylinder/container and use appropriate techniques for accurate dosing. |
Solution: When in doubt, purchase a fresh batch of the reagent from a reputable supplier. For some reagents, ¹⁹F NMR can be used to check for the presence of decomposition products, such as fluoroform (CF₃H), which often appears as a distinct signal.[11][12]
Category 2: Catalyst & Reaction Initiation Issues
Question: My photoredox reaction isn't working. The solution color doesn't change, or it fades quickly. What's wrong?
Answer: This points to a problem with the photocatalytic cycle. The key is generating and maintaining the excited state of the photocatalyst.
-
Incorrect Light Source: Photocatalysts have specific absorption maxima. Ensure your light source (e.g., blue, green, or violet LEDs) emits at a wavelength that can efficiently excite your chosen catalyst (e.g., iridium or ruthenium complexes, organic dyes).[3][13]
-
Catalyst Decomposition (Photobleaching): The fading of the catalyst's color indicates it is decomposing. This can happen if the catalytic turnover is slow, leading to prolonged exposure of the excited catalyst to potentially destructive pathways. It can also be caused by reaction with an incompatible substrate or solvent.[3]
-
Solution: Try adding the catalyst in portions throughout the reaction to maintain a sufficient concentration.[3] Also, ensure the reaction is well-stirred to prevent localized heating or over-irradiation near the light source.
-
-
Quenching: The excited state of the photocatalyst can be "quenched" by unwanted species. Oxygen is a common culprit. Additionally, if your substrate or solvent has a redox potential that allows it to interfere with the desired single-electron transfer (SET) process, the cycle will be disrupted.
Caption: Simplified photoredox cycle showing key steps and common failure points.
Question: My copper-catalyzed reaction is stalling or giving low yields. What are common issues with metal catalysis?
Answer: Copper-catalyzed trifluoromethylations are powerful but can be sensitive to ligands, substrate functional groups, and the copper source itself.
-
Catalyst Deactivation: The active copper species can be deactivated by chelation. If your substrate or a byproduct contains strong coordinating groups (e.g., certain nitrogen heterocycles, carboxylates), it can bind irreversibly to the copper center and halt catalysis.[14][15]
-
Solution: Screen different ligands or additives that can modulate the copper center's reactivity and prevent strong substrate binding. In some cases, a "ligandless" protocol using a specific CuCF₃ source may be more effective.[14]
-
-
Incorrect Copper Oxidation State: The catalytic cycle often involves changes between Cu(I), Cu(II), and/or Cu(III) species.[16][17] The reaction may fail if the initial precatalyst is not converted to the active species or if an intermediate oxidation state is unstable under the reaction conditions.
-
Side Reactions: Protodeborylation can be a major side reaction when using arylboronic acids, competing with the desired trifluoromethylation.[17]
-
Solution: Switching from a boronic acid to a corresponding boronic ester (e.g., a pinacol ester) can sometimes minimize this side reaction.[17]
-
Category 3: Substrate & Selectivity Issues
Question: My starting material is consumed, but I'm getting a complex mixture of products or significant byproducts instead of the desired trifluoromethylated compound. Why?
Answer: This indicates that while the reaction is being initiated, the trifluoromethylating species is reacting with the wrong part of the molecule or with the solvent.
-
Incompatible Functional Groups: This is a classic problem, especially with highly reactive electrophilic CF₃⁺ sources. Unprotected nucleophilic groups like amines (-NH₂), thiols (-SH), or alcohols (-OH) on your substrate can react faster than the intended C-H or C-X bond.[4]
-
Solution: Protect sensitive functional groups using standard protecting group chemistry (e.g., Boc for amines, TBS for alcohols). Alternatively, switch to a different class of reaction, like a radical-based method, which often exhibits broader functional group tolerance.[4]
-
-
Reaction with Solvent: The highly reactive trifluoromethyl radical can react with certain solvents. For example, solvents with weak C-H bonds can be attacked, leading to solvent-derived byproducts and quenching the desired reaction.
-
Solution: Choose a robust solvent that is known to be inert under the reaction conditions. Acetonitrile (MeCN), dimethylformamide (DMF), and dichloromethane (DCM) are common choices, but the optimal solvent must be determined for your specific system.[3]
-
-
Regioselectivity Issues: For substrates with multiple potential reaction sites, poor regioselectivity can lead to a mixture of isomers. In radical C-H trifluoromethylation, the reaction typically occurs at the most electron-rich or innately reactive position of a (hetero)arene.[10][18]
Key Experimental Protocols
Protocol 1: General Procedure for a Bench-Scale Photoredox Trifluoromethylation
This protocol provides a template for a typical reaction using a visible-light photocatalyst.
-
Vessel Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add the substrate (1.0 equiv), the trifluoromethylating reagent (e.g., CF₃SO₂Na, 2.0-3.0 equiv), the oxidant (if required), and the photocatalyst (1-5 mol%).
-
Degassing: Seal the vial with a septum cap. Evacuate the vial under vacuum for 2-3 minutes, then backfill with an inert gas (Argon or N₂). Repeat this cycle two more times to ensure the removal of oxygen.[3]
-
Solvent Addition: Add the anhydrous solvent (e.g., MeCN or DMF) via a syringe through the septum. The total concentration should be optimized, but a starting point of 0.1 M with respect to the limiting reagent is common.
-
Reaction Initiation: Place the vial in front of a light source (e.g., a 24W blue LED lamp) at a consistent distance. Ensure the vial is being stirred vigorously to promote even irradiation and mixing. A small fan can be used to maintain a constant temperature (usually room temperature).
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals. Analyze by TLC, GC-MS, or LC-MS. For quantitative analysis, ¹⁹F NMR is an invaluable tool.[19][20]
-
Work-up: Once the reaction is complete (or has stalled), quench the reaction as appropriate, and proceed with standard extraction and purification procedures.[21]
References
Sources
- 1. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [ouci.dntb.gov.ua]
- 8. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asahilab.co.jp [asahilab.co.jp]
- 12. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 14. Trifluoromethylation of aryl and heteroaryl halides with fluoroform-derived CuCF3: scope, limitations, and mechanistic features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Isoindolinone Synthesis
Welcome to the Technical Support Center for Isoindolinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthesis of isoindolinones. The isoindolinone scaffold is a privileged structure found in numerous biologically active natural products and pharmaceutical agents.[1][2][3] This guide offers practical, field-proven insights to help you navigate the complexities of these synthetic routes.
General Troubleshooting & FAQs
Q1: My isoindolinone synthesis is resulting in a consistently low yield. What are the most likely causes?
Low yields in isoindolinone synthesis are a common challenge and can often be attributed to several factors.[4] A systematic approach to troubleshooting is crucial for identifying the root cause.[5][6]
Common Culprits for Low Yields:
-
Suboptimal Catalyst or Ligand Choice: In transition metal-catalyzed reactions (e.g., using palladium, rhodium, or copper), the selection of the catalyst and its corresponding ligand is paramount.[7][8] The electronic and steric properties of the ligand can dramatically influence the catalytic cycle's efficiency.
-
Poor Reaction Conditions:
-
Solvent: The solubility of starting materials and intermediates is critical. For instance, some benzamide precursors have limited solubility in common organic solvents, which can impede the reaction rate.[8]
-
Temperature: Many isoindolinone syntheses are temperature-sensitive.[9] Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of starting materials, intermediates, or the final product.
-
Base: The choice and stoichiometry of the base are often crucial, particularly in reactions involving deprotonation steps.
-
-
Substrate-Related Issues:
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring of the starting material can sometimes deactivate it towards the desired transformation, leading to lower yields.[2]
-
Steric Hindrance: Bulky substituents near the reaction center can impede the approach of reagents and catalysts, slowing down the reaction or preventing it altogether.[2]
-
-
Atmospheric Conditions: Some catalytic cycles are sensitive to oxygen, requiring an inert atmosphere (e.g., nitrogen or argon).[9] Conversely, certain oxidative C-H activation reactions require an oxidant, which can be atmospheric oxygen or a chemical additive.[7][10]
Q2: I'm observing significant side product formation. How can I improve the selectivity of my reaction?
Improving selectivity requires a careful re-evaluation of your reaction parameters. Side products often arise from competing reaction pathways.
Strategies to Enhance Selectivity:
-
Ligand Modification: In metal-catalyzed reactions, switching to a more sterically demanding or electronically different ligand can often block undesired reaction pathways.
-
Temperature Optimization: Running the reaction at a lower temperature can sometimes favor the desired kinetic product over a thermodynamically favored side product.
-
Change of Catalyst: Different transition metals can exhibit different selectivities for the same transformation. For example, where a palladium catalyst might fail, a rhodium or copper catalyst could provide the desired outcome.[7]
-
Protecting Groups: If your starting materials contain functional groups that can interfere with the reaction, consider using appropriate protecting groups.
Q3: My purification process is difficult, and the isolated product seems unstable. What are some best practices for purifying isoindolinones?
The stability of isoindolinones can vary significantly depending on their substitution pattern.[9]
Purification and Stability Tips:
-
Chromatography:
-
Silica Gel: While standard silica gel chromatography is common, some isoindolinones can be sensitive to the acidic nature of silica, leading to decomposition.[9] In such cases, consider using deactivated silica (e.g., treated with triethylamine) or an alternative stationary phase like alumina.[9]
-
Solvent System: Careful selection of the eluent system is crucial to achieve good separation without causing product degradation.
-
-
Crystallization: If your product is a solid, crystallization is often a superior purification method to chromatography, as it can be less harsh and more scalable.[9]
-
Storage: Store purified isoindolinones under an inert atmosphere, protected from light, and at a low temperature to minimize degradation over time.
Method-Specific Troubleshooting
Transition Metal-Catalyzed Syntheses (e.g., Pd, Rh, Cu)
Q4: My palladium-catalyzed C-H activation/cyclization is not working. What should I check first?
Palladium-catalyzed C-H activation is a powerful tool for isoindolinone synthesis but has several critical parameters.[7][10]
-
Oxidant: Many of these reactions require a stoichiometric or catalytic oxidant. Ensure your oxidant is fresh and added correctly. Common oxidants include benzoquinone (BQ), Ag(I) salts, or Cu(II) salts.[2]
-
Directing Group: The efficiency of C-H activation often relies on a directing group on the nitrogen of the benzamide precursor (e.g., methoxy, picolinamide). Confirm that your directing group is appropriate for the chosen catalytic system.
-
Catalyst Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂) can influence the reaction's success.
-
Additives: Some protocols require additives like pivalic acid or other carboxylic acids to facilitate the C-H activation step.
Q5: I'm attempting a rhodium-catalyzed synthesis, and the reaction is sluggish. What can I do?
Rhodium catalysts, often in the form of [RhCp*Cl₂]₂, are frequently used for isoindolinone synthesis via C-H olefination.[7]
-
Catalyst Loading: While robust, these reactions can sometimes benefit from a slightly higher catalyst loading.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are common, but sometimes a switch to a less coordinating solvent can improve the reaction rate.
-
Temperature: Ensure the reaction is being conducted at the optimal temperature, as these reactions often require significant thermal energy.
Reductive Amination/Amidation Routes
Q6: I am trying a one-pot synthesis from 2-carboxybenzaldehyde and an amine, but the yield is low. What are the key parameters to optimize?
This one-pot approach, which involves a reductive C-N coupling followed by intramolecular amidation, is an efficient route to N-substituted isoindolinones.[11][12]
-
Catalyst: The choice of catalyst is critical. Platinum-based catalysts, such as platinum nanowires, have shown excellent activity for this transformation.[11][12]
-
Hydrogen Pressure: The reaction is typically run under a hydrogen atmosphere. Ensure your system is properly sealed and that the hydrogen pressure is maintained.[11][12]
-
Solvent and Temperature: The reaction conditions, including solvent and temperature, should be optimized for both the reductive amination and the subsequent cyclization.[13]
Experimental Protocols & Data
Protocol 1: Palladium-Catalyzed Oxidative C-H Olefination/Annulation
This protocol is adapted from methodologies involving the reaction of N-methoxy benzamides with alkenes.[2]
Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add the N-methoxy benzamide (1.0 equiv.), the alkene (2.0-3.0 equiv.), Pd(OAc)₂ (5-10 mol%), and an appropriate ligand (if required).
-
Add the oxidant (e.g., benzoquinone, 1.0-2.0 equiv.) and any necessary additives.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add the anhydrous solvent (e.g., dioxane, toluene, or DCE).
-
Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir for the designated time (12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with an appropriate aqueous solution to remove the oxidant and other water-soluble byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Influence of Reaction Parameters on Yield
The following table summarizes typical effects of key parameters on the yield of isoindolinone synthesis.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Rationale |
| Catalyst | Pd(OAc)₂ | 75 | Cu(OAc)₂ | 45 | Palladium is often more efficient for C-H activation in this specific transformation. |
| Solvent | Toluene | 80 | THF | 50 | Toluene's higher boiling point allows for the necessary reaction temperature. |
| Base | K₂CO₃ | 85 | Et₃N | 60 | The choice of base can significantly impact the deprotonation equilibrium. |
| Temperature | 100 °C | 90 | 60 °C | 30 | The reaction has a significant activation energy barrier. |
Visualizing Reaction Pathways
Generalized Workflow for Transition Metal-Catalyzed Isoindolinone Synthesis
Caption: A logical flow for troubleshooting low yields in isoindolinone synthesis.
References
-
D'Mello, S. R., & Salvino, J. M. (2018). An Overview on Asymmetric Synthesis of 3-Substituted Isoindolinones. Molecules, 23(8), 1857. Available at: [Link]
-
Abe, M., Ueta, K., Tanaka, S., Kimachi, T., & Inamoto, K. (2021). Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. Organic & Biomolecular Chemistry, 19(33), 7265-7269. Available at: [Link]
-
Visible‐Light‐Driven Isocyanide Insertion to o‐Alkenylanilines: A Route to Isoindolinone Synthesis. (2020). ResearchGate. Available at: [Link]
-
Savela, R., & Méndez-Gálvez, C. (2020). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. European Journal of Organic Chemistry, 2020(40), 6333-6351. Available at: [Link]
-
Savela, R., & Méndez-Gálvez, C. (2020). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate. Available at: [Link]
-
Shi, L., Hu, L., Wang, J., Cao, X., & Gu, H. (2012). Highly Efficient Synthesis of N-Substituted Isoindolinones and Phthalazinones Using Pt Nanowires as Catalysts. Organic Letters, 14(7), 1876–1879. Available at: [Link]
-
Hilger, J., & Christmann, M. (2012). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 8, 483–497. Available at: [Link]
-
Synthesis of functionalized isoindolinones. (n.d.). ResearchGate. Available at: [Link]
-
A New Nanocatalyst for the Synthesis of Isoindolinone. (2017). AIDIC. Available at: [Link]
-
Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Savela, R., & Méndez-Gálvez, C. (2020). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. University of Oulu. Available at: [Link]
-
Kılıç, Z., Çelik, M., Bakan, B., & Atmaca, U. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. Available at: [Link]
-
Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. (2020). National Institutes of Health. Available at: [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Available at: [Link]
-
Optimization of the isoindoline synthesis. (n.d.). ResearchGate. Available at: [Link]
-
Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. (2011). National Institutes of Health. Available at: [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]
- Processes for preparing isoindoline-1,3-dione compounds. (2014). Google Patents.
-
The chemistry of isoindole natural products. (2012). Beilstein Journals. Available at: [Link]
-
Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. (2021). National Institutes of Health. Available at: [Link]
-
What could be reason for getting a very low yield in organic chemistry? (2015). Quora. Available at: [Link]
-
Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. (2022). ACS Omega. Available at: [Link]
-
Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. (2022). National Institutes of Health. Available at: [Link]
-
Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. (2020). ResearchGate. Available at: [Link]
-
Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]
Sources
- 1. societachimica.it [societachimica.it]
- 2. researchgate.net [researchgate.net]
- 3. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Resolving drug manufacturing issues early on is crucial to successful up-scaling - Evonik Industries [healthcare.evonik.com]
- 7. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04661F [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Isoindolinone synthesis [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Scale-Up of Trifluoromethylated Compound Synthesis
Welcome to the technical support center dedicated to addressing the complex challenges encountered during the scale-up synthesis of trifluoromethylated compounds. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to pilot or industrial-scale production. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your large-scale trifluoromethylation reactions.
Troubleshooting Guide: From Theory to Practice
This section addresses specific, practical problems that can arise during the scale-up of trifluoromethylation reactions. Each answer provides not only a solution but also the underlying scientific rationale to empower you to make informed decisions in your own processes.
Question 1: My reaction yield dropped significantly upon scale-up, and I'm observing numerous byproducts. What are the likely causes and how can I improve selectivity?
Answer: A drop in yield and selectivity upon scale-up is a common and multifaceted problem, often rooted in heat and mass transfer limitations that are less apparent at the lab scale.
Causality and Solutions:
-
Thermal Management: Trifluoromethylation reactions are often highly exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to localized hotspots, promoting side reactions and reagent decomposition.[1]
-
Solution: Employ a jacketed reactor with a high-performance cooling system. Monitor the internal reaction temperature, not just the bath temperature, to get a true reading of the reaction conditions. For highly energetic reactions, consider a continuous flow setup where the heat transfer is significantly more efficient.[1][2]
-
-
Mass Transfer Limitations: If your trifluoromethylating agent is a gas (e.g., CF₃OF, fluoroform), ensuring efficient mixing with the liquid phase is critical. Simple bubbling, which might suffice in a small flask, is often inadequate in a large reactor.[1]
-
Solution: Utilize reactors equipped with high-efficiency gas dispersion tubes, mechanical stirring with a gas-inducing impeller, or a jet loop reactor to maximize the gas-liquid interface.[1] For reagents like fluoroform (CF₃H), a continuous flow process can significantly improve gas-liquid mass transfer, leading to more controlled and efficient reactions.[3][4]
-
-
Reagent Concentration and Addition Rate: The rate of addition of the trifluoromethylating agent can dramatically impact selectivity. A slow, controlled addition can help maintain a low concentration of the reactive species, minimizing side reactions.
-
Solution: Introduce the reagent sub-surface at a slow, controlled rate using a mass flow controller for gases or a syringe pump for liquids. Diluting the reaction mixture can also help, though this may impact throughput.[1]
-
-
Reaction Pathway Divergence: Some trifluoromethylating agents can react through different mechanisms (e.g., radical vs. electrophilic) depending on the conditions.[1] A change in temperature or concentration during scale-up can shift the dominant pathway.
-
Solution: Re-optimize the reaction conditions at the larger scale, paying close attention to temperature and solvent effects to favor the desired reaction pathway.
-
Question 2: I am using an expensive trifluoromethylating reagent. How can I adapt my process for large-scale synthesis to be more cost-effective?
Answer: The high cost of many state-of-the-art trifluoromethylating reagents is a significant barrier to industrial-scale production.[5][6] The key is to shift towards more economical and readily available trifluoromethyl sources.
Economical Trifluoromethylating Agents:
| Reagent | Advantages | Challenges |
| Trifluoroacetic Acid (TFA) / Anhydride (TFAA) | Very low cost and readily available in bulk.[5][7] | High oxidation potential requires forcing conditions or specialized activation methods (e.g., photoredox catalysis).[5][7] |
| Fluoroform (CF₃H) | An industrial byproduct, making it an inexpensive and atom-economical choice.[3][4] | A greenhouse gas that requires a closed system and careful handling to ensure complete consumption.[3] Often requires strong bases for activation. |
| Bromotrifluoromethane (CF₃Br) | Industrially abundant and low-cost.[8][9] | Can be used in photoredox catalysis, which may require specialized equipment for large-scale photochemical reactions.[8] |
| Sodium Trifluoromethanesulfinate (CF₃SO₂Na - Langlois' Reagent) | A versatile and relatively stable solid that can generate CF₃ radicals under various conditions.[10] | More expensive than TFA or fluoroform, but often provides good functional group tolerance.[11] |
Workflow for Adapting to a Cost-Effective Reagent:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 3. asahilab.co.jp [asahilab.co.jp]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. A scalable and operationally simple radical trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ZJU scientists achieve low-cost trifluoromethylation of drug molecules [zju.edu.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Improve the Solubility of 4-(Trifluoromethyl)isoindolin-1-one for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical strategies for addressing solubility challenges with 4-(Trifluoromethyl)isoindolin-1-one and other poorly soluble compounds in biological assays. Poor aqueous solubility is a significant hurdle in drug discovery, often leading to underestimated activity, poor reproducibility, and inaccurate structure-activity relationships (SAR).[1][2] This document is designed to equip you with the knowledge to diagnose, troubleshoot, and overcome these challenges effectively.
Understanding the Molecule: this compound
Before diving into solubilization strategies, it's crucial to understand the physicochemical properties of the molecule . This compound possesses two key features that heavily influence its solubility:
-
Isoindolinone Core: The base isoindolinone structure is a bicyclic organic compound that is generally less soluble in water compared to organic solvents like ethanol and dichloromethane.[3][4]
-
Trifluoromethyl (-CF₃) Group: This group is highly electronegative and sterically demanding.[5] It significantly increases the lipophilicity (fat-solubility) of the molecule, which often corresponds to a decrease in aqueous solubility.[5][6][7] While enhancing metabolic stability and membrane permeability, this property is the primary driver of the solubility challenges you may be facing.[5][6]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with poorly soluble compounds.
Q1: My stock solution of this compound in DMSO is clear, but it precipitates when I add it to my aqueous assay buffer. Why is this happening?
This is a classic case of a compound exceeding its kinetic solubility .[8] A clear stock solution in 100% DMSO does not guarantee solubility in an aqueous environment.[8] When a small volume of your DMSO stock is rapidly diluted into a large volume of aqueous buffer, the solvent environment changes dramatically from organic to aqueous. This "solvent-shift" can cause the compound's solubility to plummet, leading to precipitation.[8]
The solubility measured under these conditions is termed "kinetic solubility" because the compound doesn't have sufficient time to reach its true equilibrium state.[9][10][11] This value is often higher than the thermodynamic solubility , which is the true equilibrium solubility of the compound's most stable crystalline form after an extended incubation (e.g., 24-48 hours).[1][9][10] For early-stage discovery and in vitro assays, addressing kinetic solubility is the most immediate concern.[11][12]
Q2: I'm observing inconsistent results and high variability in my assay data. Could this be a solubility issue?
Troubleshooting Steps:
-
Visual Inspection: Prepare your highest assay concentration in a clear microplate well or tube. Against a dark background, visually inspect for any cloudiness, particulates, or precipitate, both immediately after dilution and at the end of your assay incubation period.[2]
-
Turbidity Measurement: For a more quantitative assessment, measure the absorbance of your compound dilutions at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance compared to the vehicle control indicates light scattering from precipitated particles.
-
Vehicle Control: Always include a vehicle control (e.g., assay buffer with the same final concentration of DMSO) to ensure the solvent itself is not causing any assay artifacts.[8]
Q3: What is the maximum concentration of DMSO I should use in my assay?
A final DMSO concentration between 0.1% and 0.5% is a widely accepted industry standard.[8][13] While some cell lines or enzymes can tolerate up to 1%, higher concentrations can cause cellular toxicity, alter enzyme activity, or induce off-target effects, thereby confounding your results.[8][13] It is critical to keep the final DMSO concentration consistent across all experimental wells, including positive and negative controls.[8]
Q4: How can I prepare a reliable stock solution of this compound?
Proper stock solution preparation is the foundation of any successful assay.
Protocol: Preparing a 10 mM DMSO Stock Solution
-
Preparation: Allow the powdered compound and a fresh bottle of anhydrous DMSO to equilibrate to room temperature to prevent condensation of atmospheric moisture.[14]
-
Calculation: The molecular weight of this compound is approximately 201.15 g/mol .[15] To make 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 0.001 L * 201.15 g/mol * 1000 mg/g = 2.01 mg
-
Weighing: On a calibrated analytical balance, carefully weigh the required mass of the compound.[14]
-
Dissolution: Transfer the weighed compound to a clean glass vial. Add the calculated volume of DMSO. Cap the vial tightly.[14]
-
Mixing: Vortex the solution thoroughly. If the compound does not dissolve completely, gentle warming (e.g., 37°C water bath) or brief sonication can be employed to aid dissolution.[16] Always visually confirm that all solid material has dissolved.[16]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution over time.[14][17][18]
Advanced Solubilization Strategies
If you continue to face precipitation after optimizing your initial dilution protocol, several advanced strategies can be employed. The choice of method depends on the specific requirements of your biological assay.
Strategy 1: Using Co-solvents
Co-solvents are water-miscible organic solvents that can be added to the final assay buffer to increase the solubility of hydrophobic compounds by reducing the overall polarity of the solution.[19][20]
| Co-Solvent | Typical Final Concentration | Advantages | Disadvantages |
| DMSO | < 0.5% | High dissolving power for many compounds.[21] | Can be toxic to cells at higher concentrations.[13][22] |
| Ethanol | < 1% | Biocompatible at low concentrations.[23] | Higher concentrations can be cytotoxic and may precipitate proteins.[13][22] |
| Polyethylene Glycol 400 (PEG 400) | 1-5% | Generally low toxicity.[23] | Can increase the viscosity of the solution. |
| Propylene Glycol | 1-5% | Low toxicity.[23] | May interfere with some enzymatic assays. |
Workflow for Selecting a Solubilization Strategy
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 480-91-1: Isoindolinone | CymitQuimica [cymitquimica.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ovid.com [ovid.com]
- 10. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. enamine.net [enamine.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. achmem.com [achmem.com]
- 16. emulatebio.com [emulatebio.com]
- 17. medchemexpress.cn [medchemexpress.cn]
- 18. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cosolvent - Wikipedia [en.wikipedia.org]
- 20. ijmsdr.org [ijmsdr.org]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rjpharmacognosy.ir [rjpharmacognosy.ir]
Avoiding common pitfalls in the characterization of fluorinated compounds
Welcome to the technical support center for the characterization of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals who work with organofluorine molecules. As a Senior Application Scientist, my goal is to provide you with field-proven insights and robust protocols to navigate the unique challenges presented by fluorine's distinctive properties in analytical chemistry. Approximately 20% of commercial pharmaceuticals contain fluorine, a testament to its importance in modern drug design.[1][2]
This resource is structured into three main sections covering the most common analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each section is presented in a question-and-answer format to directly address common pitfalls and provide actionable troubleshooting advice.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Fluorine-19 (¹⁹F) is an excellent nucleus for NMR studies due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, resulting in a sensitivity that is 83% of that for protons (¹H).[3][4] However, its unique electronic environment also presents several challenges.
FAQs and Troubleshooting for ¹⁹F NMR
Question 1: My ¹⁹F NMR spectrum has a rolling baseline and phasing is difficult across the entire spectrum. What's causing this?
Answer: This is a classic pitfall caused by the exceptionally wide chemical shift range of ¹⁹F NMR, which can span over 800 ppm.[4] When signals are present across a large spectral width, it becomes difficult for the spectrometer to provide uniform excitation and detection.
Causality & Solution Workflow:
-
Reduce Spectral Width (If Possible): If you have a general idea of where your signals are, narrow the spectral window (sw) to encompass only the region of interest. This will improve data resolution and simplify phasing.[5]
-
Use Appropriate Processing Commands: If a wide spectrum is unavoidable, use baseline correction functions (e.g., bc in many software packages) after Fourier transformation.[5] For phasing, attempt a zero-order phase correction (aph0) first before applying a first-order correction, as large first-order phase corrections can contribute to baseline roll.[5]
-
Check Pulse Sequence Delays: For very large bandwidths, you may need to adjust acquisition parameters. Some spectrometer software has commands (e.g., calfa) to adjust delays in the pulse sequence to reduce the need for large phase corrections after data collection.[5]
Question 2: I'm seeing many more splittings in my ¹⁹F spectrum than I expected, and the coupling constants are huge. How do I interpret this?
Answer: Fluorine couples not only to adjacent protons (²JHF, ³JHF) but also through space and over multiple bonds (⁴JHF, ⁵JHF, etc.). Furthermore, ¹⁹F-¹⁹F coupling constants are generally much larger than ¹H-¹H couplings and can be observed over many bonds.[4]
Causality & Key Insights:
-
¹H-¹⁹F Coupling: Geminal ¹H-¹⁹F coupling constants can be as large as 50 Hz.[4] Long-range couplings are also common. To simplify the spectrum and confirm which couplings are to protons, run a ¹H-decoupled ¹⁹F NMR experiment.
-
¹³C-¹⁹F Coupling: Fluorine also couples to ¹³C, leading to satellites in the ¹⁹F spectrum and splitting in the ¹³C spectrum. These one-bond and long-range couplings (nJFC) are invaluable for structure elucidation.[6][7]
-
¹⁹F-¹⁹F Coupling: Long-range couplings between fluorine nuclei are frequently observed and can help define the spatial relationships between different fluorinated groups.[4]
Experimental Protocol: Systematic Decoupling
-
Acquire Standard ¹⁹F Spectrum: Observe all couplings.
-
Acquire ¹H-Decoupled ¹⁹F Spectrum: This removes all ¹H-¹⁹F couplings, simplifying the spectrum and revealing the underlying ¹⁹F-¹⁹F coupling patterns.
-
Acquire ¹³C-Decoupled ¹⁹F Spectrum (less common but possible): This can remove ¹³C satellites if they are interfering with signal integration or interpretation.
-
(Optional) Acquire 2D Spectra: Use experiments like ¹H-¹⁹F HETCOR or ¹⁹F-¹³C HMBC to unambiguously assign correlations and measure coupling constants.[7][8]
Question 3: My ¹⁹F chemical shifts seem to vary between experiments. How do I ensure consistency?
Answer: The chemical shift of ¹⁹F is highly sensitive to its local environment, including solvent, concentration, and temperature.[9][10] Unlike ¹H NMR where TMS is a near-universal internal standard, ¹⁹F NMR referencing can be more complex.
Best Practices for Referencing:
-
Use an Internal Standard: Whenever possible, use an inert, co-dissolved internal standard. The choice of standard should have a chemical shift that does not overlap with your analyte signals.[11] See the table below for common choices.
-
External Referencing (Unified Scale): If an internal standard is not feasible, use an external standard in a coaxial tube. Modern spectrometers can use the deuterium lock signal to reference spectra based on the absolute frequency (unified scale), but this may not fully account for sample-specific magnetic susceptibility differences.[12]
-
Report Everything: Always report the reference compound, its concentration, the solvent, and the temperature of the measurement to ensure reproducibility.[9]
| Common ¹⁹F NMR Reference Standards | Chemical Shift (δ) vs. CFCl₃ (ppm) |
| Trichlorofluoromethane (CFCl₃) | 0.00 |
| Trifluoroacetic acid (TFA) | -76.55 |
| Fluorobenzene (C₆H₅F) | -113.15 |
| Hexafluorobenzene (C₆F₆) | -164.9 |
Data sourced from multiple references.[13][14]
Section 2: Mass Spectrometry (MS)
The high electronegativity and strength of the C-F bond significantly influence the ionization and fragmentation of fluorinated compounds.
FAQs and Troubleshooting for MS
Question 1: I'm having trouble getting a good signal for my fluorinated compound using Electrospray Ionization (ESI). What can I do?
Answer: The ionization efficiency of fluorinated compounds in ESI can be unpredictable. The electron-withdrawing nature of fluorine can reduce protonation efficiency in positive ion mode. Furthermore, highly fluorinated molecules can be surface active, which impacts the ESI process.[15]
Causality & Troubleshooting Steps:
-
Optimize Ionization Mode: Don't assume positive ion mode is best. Many fluorinated compounds, especially those with acidic protons or those that can readily accept an electron, ionize more efficiently in negative ion mode.
-
Leverage Mobile Phase Additives: The choice of additive is critical.
-
For Negative Mode: Ammonium fluoride (NH₄F) has been shown to significantly improve sensitivity for many compounds in negative ESI, with improvements ranging from 2 to 22-fold.[16]
-
For Positive Mode: While formic acid is standard, NH₄F has also shown sensitivity gains for some compounds in positive mode.[16]
-
Avoid Ion Suppression: Additives like trifluoroacetic acid (TFA), while common in HPLC, can cause significant ion suppression in ESI.[17] If you must use it for chromatography, keep the concentration as low as possible.
-
-
Check Solubility: Per- and polyfluoroalkyl substances (PFAS) and other highly fluorinated compounds have unique solubility properties. Ensure your analyte is fully dissolved in the mobile phase to avoid poor spray stability.[15]
Question 2: The fragmentation pattern of my fluorinated molecule is very simple and dominated by a few intense peaks. Is this normal?
Answer: Yes, this is very common. The strength of the C-F bond means that fragmentation pathways are often different from their hydrocarbon analogs. Mass spectra of perfluorinated compounds are frequently dominated by the CF₃⁺ ion (m/z 69) and other stable fluorinated fragments.[18] Parent molecule ions (M⁺) are often very small or absent entirely, especially in perfluoroalkanes.[18]
Workflow for Interpretation:
Caption: Common fragmentation of fluorinated compounds in MS.
Question 3: My quantitative results from LC-HRMS don't seem to account for all the fluorine in my sample. Where is the rest of it?
Answer: This is a well-documented pitfall, particularly in environmental and metabolic studies. Relying solely on LC-HRMS can result in a fluorine mass balance falling short by as much as 90%.[19] This is because some fluorinated metabolites or degradation products may not be detectable by the chosen MS method (e.g., they don't ionize well, are too volatile, or are not chromatographically resolved).
Self-Validating Protocol: Combining MS and NMR
-
Targeted/Nontargeted LC-HRMS: First, perform your standard LC-MS analysis to identify and quantify known fluorinated species.[20]
-
Acquire Quantitative ¹⁹F NMR (qNMR): Analyze the same sample using ¹⁹F NMR with a certified reference material (CRM) of known concentration.[11]
-
Compare Results: The total fluorine concentration from qNMR represents the "true" total. By comparing this with the sum of fluorine from your MS-quantified compounds, you can determine the percentage of "unidentified organofluorine compounds."[21] This combined approach provides a much more accurate and complete characterization.[19]
Section 3: High-Performance Liquid Chromatography (HPLC)
The unique polarity, hydrophobicity, and potential for "fluorophilicity" of organofluorine compounds can lead to unexpected chromatographic behavior.
FAQs and Troubleshooting for HPLC
Question 1: My fluorinated analyte has poor retention or peak shape on a standard C18 column. What column should I try next?
Answer: While C18 columns are the workhorse of reversed-phase HPLC, they are not always optimal for fluorinated compounds. Alternative stationary phases, particularly those containing fluorine, can offer unique and improved selectivity.[22]
Causality & Column Selection Strategy:
-
Pentafluorophenyl (PFP) Phases: PFP columns are an excellent first alternative. They provide multiple interaction mechanisms, including π-π, dipole-dipole, and ion-exchange interactions, in addition to standard hydrophobic interactions. They often show increased retention for halogenated compounds compared to C18 phases.[23]
-
Fluoroalkyl Phases: These phases can separate mixtures of fluorinated and non-fluorinated analytes due to "fluorophilic" interactions, where the fluorinated parts of the analyte have an affinity for the fluorinated stationary phase.[22][24] This can lead to different elution orders compared to C18, enhancing selectivity for difficult separations.[22]
Caption: HPLC column selection logic for fluorinated analytes.
Question 2: I'm analyzing a radiolabeled compound and the [¹⁸F]fluoride peak is broad, tails, and recovery seems low. Why?
Answer: Free fluoride ion ([¹⁸F]F⁻) can exhibit poor chromatographic behavior on silica-based reversed-phase columns.[25] This is often due to strong interactions with the silica support material, especially if residual silanol groups are present. The use of acidic mobile phase additives like TFA can exacerbate this by forming HF, which is strongly retained.[25]
Troubleshooting Protocol:
-
Column Choice: Consider using a polymer-based reversed-phase column or a monolithic silica column, which have been reported to show less retention and better recovery of [¹⁸F]fluoride.[25]
-
Mobile Phase pH: Avoid highly acidic mobile phases if possible. The retention of fluoride is often highly dependent on pH.
-
Additive Choice: If an additive is needed, carefully evaluate its effect. Ammonium fluoride can be corrosive to silica columns at concentrations above 1 mM and may reduce column lifetime.[26]
-
Quantification Check: Be aware that poor recovery means that quantification based on the detector at the column outlet may not reflect the true radiochemical composition. If possible, validate with radio-TLC where the entire distribution of activity is measured.[25]
References
- Vertex AI Search. (n.d.). 19F NMR Reference Standards.
- Gonet, T. (2001). Solving problems fluorine 19F with NMR spectroscopy. Medical Science Monitor, 7(3), 489-495.
- Rigger, R., et al. (n.d.). Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). Certified Reference Materials for ¹⁹F NMR.
- Cioffi, A. G., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega.
- Workman Jr., J. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods.
- Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega.
- Scribd. (n.d.). 19f NMR Reference Standards 0.
- ResearchGate. (n.d.). Recent Developments on Synthesis of Organofluorine Compounds Using Green Approaches.
- NIH. (n.d.).
- Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega.
- ResearchGate. (n.d.). Solving problems fluorine 19F with NMR spectroscopy.
- Flannery, P. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Caron, S. (2020). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. Organic Process Research & Development.
- NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
- Zhang, S., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry.
- ResearchGate. (n.d.). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F).
- LaJeunesse, D. (n.d.). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
- NIH. (n.d.). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS).
- Liscio, P., & Ciogli, A. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
- Mohler, F. L., et al. (n.d.). Mass spectra of fluorocarbons.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Nickerson, A., et al. (2023). Interlaboratory Comparison of Extractable Organofluorine Measurements in Groundwater and Eel (Anguilla rostrata): Recommendations for Methods Standardization. Environmental Science & Technology.
- Stare, A., et al. (2022).
- DTIC. (2021).
- ResearchGate. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
- NIH. (n.d.). The Application of Fluorine-Containing Reagents in Structural Proteomics.
- Stare, A., et al. (2022).
- Schaefer, T., et al. (n.d.).
- Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.
- ResearchGate. (n.d.). Retention of [18F]fluoride on reversed phase HPLC columns.
- ResearchGate. (n.d.). Structures of the fluorinated pesticides and pharmaceuticals.
- ITRC PFAS. (n.d.). 1.5 Priority Topics for Sampling and Analysis.
- NIH. (n.d.). The precious Fluorine on the Ring: Fluorine NMR for biological systems.
- ResearchGate. (n.d.). Characterization of the Chemical Contents of Fluorinated and Fluorine-Free Firefighting Foams Using a Novel Workflow Combining Nontarget Screening and Total Fluorine Analysis.
- UCSB Chem and Biochem. (n.d.). F19 detection - NMR Facility.
- Taft, R. W., et al. (n.d.). Fluorine Nuclear Magnetic Resonance Shielding in meta-Substituted Fluorobenzenes. The Effect of Solvent on the Inductive Order. Journal of the American Chemical Society.
- Cogent HPLC Columns. (n.d.). How does ammonium fluoride affect chromatography using Cogent TYPE-C HPLC columns.
- Diva-portal.org. (2020).
- Schug, K. (2011). The Secrets of Electrospray Ionization: Why Less is More.
- Longdom Publishing. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry.
- Bentel, M. J., & Patch, D. (n.d.). Avoiding Pitfalls in PFAS Research: A Guide for New Researchers. World Scientific Publishing.
- ResearchGate. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- Ateia, M., et al. (n.d.). Total Oxidizable Precursor (TOP) Assay—Best Practices, Capabilities and Limitations for PFAS Site Investigation and Remediation. Environmental Science & Technology.
- WUR eDepot. (2023).
- PubMed. (2023).
- AZoM. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy Webinars.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. F19 detection [nmr.chem.ucsb.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biophysics.org [biophysics.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. learning.sepscience.com [learning.sepscience.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. colorado.edu [colorado.edu]
- 14. scribd.com [scribd.com]
- 15. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 19. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. How does ammonium fluoride affect chromatography using Cogent TYPE-C HPLC columns - FAQ [mtc-usa.com]
Technical Support Center: Managing Anhydrous Conditions for Successful Trifluoromethylation
Welcome to the Technical Support Center for trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on maintaining the rigorous anhydrous conditions essential for successful and reproducible outcomes.
The introduction of a trifluoromethyl (CF3) group can significantly enhance the metabolic stability, binding selectivity, and lipophilicity of pharmaceutical candidates.[1] However, many trifluoromethylating reagents are highly sensitive to moisture, necessitating meticulous control of the reaction environment.[2][3] This resource addresses common challenges and provides expert-driven solutions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for trifluoromethylation reactions?
A1: Anhydrous conditions, meaning the absence of water, are crucial because many trifluoromethylating reagents and the reactive intermediates they form are highly moisture-sensitive.[4][5] Water can react with these reagents, leading to their decomposition and the formation of undesired byproducts, which ultimately results in low or no yield of the desired trifluoromethylated product.[3][5] For instance, highly reactive organometallic compounds used in some trifluoromethylation protocols react vigorously with water.[4]
Q2: What are the primary sources of moisture contamination in a reaction setup?
A2: Moisture can be introduced from several sources:
-
Solvents: Many organic solvents are hygroscopic and will absorb moisture from the atmosphere.
-
Reagents: Some starting materials and reagents may not be perfectly dry.
-
Glassware: Water can adsorb onto the surface of glassware, even if it appears dry to the naked eye.[6]
-
Atmosphere: The laboratory air contains moisture that can enter the reaction vessel if it is not properly sealed and maintained under an inert atmosphere.[3]
Q3: What is an "inert atmosphere," and why is it important?
A3: An inert atmosphere is an environment of a non-reactive gas, typically nitrogen or argon, used to displace the reactive components of air, namely oxygen and moisture.[3] This is essential for protecting sensitive reagents and intermediates from degradation.[3][4] Maintaining a slight positive pressure of an inert gas within the reaction setup prevents the ingress of atmospheric moisture and oxygen.[7]
Q4: How can I tell if my solvent is truly anhydrous?
A4: While commercially available anhydrous solvents are a good starting point, their integrity can be compromised upon opening.[3] For highly sensitive reactions, it's best to dry solvents in the lab. A common method for ethers like THF is distillation from sodium/benzophenone.[8] The formation of a deep blue or purple color from the benzophenone ketyl radical indicates that the solvent is anhydrous.[6] For other solvents, techniques like Karl Fischer titration provide a quantitative measure of water content.[9]
Q5: What's the difference between a Schlenk line and a glovebox for managing anhydrous conditions?
A5: Both are used for handling air- and moisture-sensitive compounds.[10][11]
-
A Schlenk line is a manifold that provides both vacuum and an inert gas source to glassware, allowing for manipulations like solvent transfer and reactions under an inert atmosphere.[12][13] It's ideal for solution-phase chemistry.
-
A glovebox is a sealed container filled with a continuously purified inert gas (typically to <1 ppm of O2 and H2O), allowing for the manipulation of solids and liquids using built-in gloves.[10][11][14] It is particularly useful for weighing and handling solids that are difficult to manage on a Schlenk line.[14]
Troubleshooting Guide
This section addresses specific issues you may encounter during your trifluoromethylation experiments, with a focus on moisture-related causes.
Issue 1: Low or No Product Yield
-
Possible Cause 1: Deactivated Trifluoromethylating Reagent.
-
Explanation: Many trifluoromethylating reagents, such as the Ruppert-Prakash reagent (TMSCF3) and some electrophilic reagents like Togni's or Umemoto's reagents, can be hydrolyzed by trace amounts of water.[2][15] This decomposition renders them inactive for the desired reaction.
-
Solution:
-
Purchase fresh, high-quality reagents and store them under an inert atmosphere in a desiccator.
-
Handle reagents quickly in a glovebox or under a positive flow of inert gas to minimize exposure to the atmosphere.[10]
-
For nucleophilic trifluoromethylations using TMSCF3, ensure the fluoride source (e.g., TBAF) is anhydrous, as this is also highly hygroscopic.
-
-
-
Possible Cause 2: "Wet" Solvent.
-
Explanation: Even solvents labeled "anhydrous" can absorb moisture if not handled and stored correctly.[3] This residual water will compete with your substrate for the trifluoromethylating reagent.
-
Solution:
-
-
Possible Cause 3: Contaminated Glassware.
-
Explanation: Water molecules readily adsorb to glass surfaces.[6] If not properly dried, this moisture can be sufficient to quench a sensitive reaction.
-
Solution:
-
Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas just before use.[6][19]
-
For highly sensitive reactions, flame-dry the assembled glassware under vacuum and then backfill with inert gas.[12] This should be repeated three times (vacuum/inert gas cycles).[18]
-
-
Issue 2: Inconsistent Results or Poor Reproducibility
-
Possible Cause 1: Variable Atmospheric Conditions.
-
Explanation: Changes in laboratory humidity can affect the amount of moisture introduced during reagent transfers and reaction setup, leading to inconsistent outcomes.
-
Solution:
-
Employ rigorous inert atmosphere techniques consistently for every experiment. Using a Schlenk line or glovebox will provide a more controlled environment than a simple balloon of inert gas.[11][19]
-
Document your procedures for drying solvents and glassware meticulously to ensure they are followed identically each time.
-
-
-
Possible Cause 2: Degradation of Reagents Over Time.
-
Explanation: A previously opened bottle of a trifluoromethylating reagent or an anhydrous solvent will accumulate moisture over time, leading to decreasing yields in subsequent reactions.
-
Solution:
-
Purchase reagents in smaller quantities to ensure they are consumed before significant degradation can occur.
-
For frequently used reagents, consider aliquoting them into smaller, single-use containers inside a glovebox.
-
-
Issue 3: Formation of Unexpected Byproducts
-
Possible Cause: Water-Induced Side Reactions.
-
Explanation: In the presence of water, some trifluoromethylating reagents can decompose to form reactive species that lead to undesired side products. For example, the hydrolysis of some electrophilic trifluoromethylating reagents can generate trifluoromethane (fluoroform).
-
Solution:
-
Rigorously exclude moisture from all components of the reaction mixture by following the protocols for drying solvents and glassware and using strict inert atmosphere techniques.
-
Analyze byproducts by GC-MS or LC-MS to identify their structures, which can provide clues about the decomposition pathway and help confirm if moisture is the root cause.
-
-
Key Experimental Protocols
Protocol 1: Drying Organic Solvents
This protocol provides a general guideline for drying common organic solvents. The choice of drying agent is critical and depends on the solvent.[20]
Materials:
-
Solvent to be dried (e.g., THF, Dichloromethane)
-
Appropriate drying agent (see table below)
-
Oven-dried round-bottom flask with a stir bar
-
Distillation apparatus or solvent purification system
-
Schlenk flask for collection
Procedure:
-
Pre-dry the solvent by standing it over a less reactive drying agent (e.g., MgSO4 or CaCl2) if it has a high water content.[21]
-
In an oven-dried flask under an inert atmosphere, add the solvent and the appropriate reactive drying agent.
-
For solvents like THF, add sodium wire and benzophenone.[8]
-
For chlorinated solvents like dichloromethane, use calcium hydride (CaH2). Never use sodium with chlorinated solvents due to the risk of explosion. [16][17]
-
Reflux the solvent under an inert atmosphere until the indicator shows it is dry (for THF/benzophenone, a persistent deep blue color) or for several hours.[6][8]
-
Distill the solvent directly into a dry collection flask (Schlenk flask) under an inert atmosphere.[16]
-
Store the freshly distilled solvent over activated molecular sieves in a sealed container under nitrogen or argon.[9][16]
Table 1: Common Drying Agents for Various Solvents
| Solvent | Recommended Drying Agents | Incompatible Drying Agents |
| Tetrahydrofuran (THF) | Sodium/benzophenone, CaH₂ | |
| Dichloromethane (DCM) | CaH₂, P₂O₅ | Sodium |
| Acetonitrile | CaH₂, P₂O₅, molecular sieves (4Å) | |
| Toluene | Sodium/benzophenone, CaH₂ | |
| N,N-Dimethylformamide (DMF) | BaO, molecular sieves (4Å), then vacuum distillation | CaH₂ or NaOH (can cause decomposition)[8] |
| Alcohols (Methanol, Ethanol) | Magnesium/Iodine, molecular sieves (3Å) | Sodium (reactive) |
This table is a summary, always consult safety data sheets and literature for specific procedures.
Protocol 2: Setting Up a Reaction on a Schlenk Line
This protocol outlines the basic steps for setting up a moisture-sensitive reaction.
Materials:
-
Schlenk line with vacuum and inert gas (N₂ or Ar) source[12]
-
Oven-dried Schlenk flask with a stir bar
-
Rubber septa, needles, and syringes
-
Anhydrous solvents and reagents
Procedure:
-
Prepare the Glassware: Assemble your oven-dried Schlenk flask and condenser. Attach it to the Schlenk line via thick-walled tubing.[7]
-
Purge the System: Evacuate the flask under vacuum for 5-10 minutes to remove air and adsorbed moisture.[18]
-
Backfill with Inert Gas: Slowly refill the flask with nitrogen or argon.[18]
-
Repeat: Perform this vacuum/inert gas cycle three times to ensure the flask is under a completely inert atmosphere.[12][18]
-
Add Reagents:
-
Solids: If the solid is stable in air, add it to the flask before purging. If it is air-sensitive, add it in a glovebox or via a solid addition tube under a positive flow of inert gas.[18]
-
Liquids/Solvents: Add anhydrous solvents and liquid reagents via a gas-tight syringe through a rubber septum.[19] Ensure the syringe is purged with inert gas before drawing up the liquid.[18] Alternatively, use a cannula for transferring larger volumes.[18]
-
-
Run the Reaction: Once all reagents are added, maintain a slight positive pressure of inert gas throughout the reaction, monitored by an oil bubbler.[7]
Visualizing the Workflow
Diagram 1: Decision Tree for Troubleshooting a Failed Trifluoromethylation Reaction
This diagram illustrates a logical workflow for identifying the source of a failed reaction, with a focus on anhydrous conditions.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry-online.com [chemistry-online.com]
- 4. fiveable.me [fiveable.me]
- 5. fiveable.me [fiveable.me]
- 6. moodle2.units.it [moodle2.units.it]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. ucd.ie [ucd.ie]
- 12. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Summary of Common Organic Solvent Purification Methods Used in Laboratories | Universal Lab Blog [universallab.org]
- 17. longchangchemical.com [longchangchemical.com]
- 18. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 19. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 20. Drying solvents and Drying agents [delloyd.50megs.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Identifying and minimizing impurities in the synthesis of 4-(Trifluoromethyl)isoindolin-1-one
Welcome to the technical support center for the synthesis of 4-(Trifluoromethyl)isoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to empower you with the scientific understanding to identify and minimize impurities, ensuring the integrity of your research.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable building block in medicinal chemistry, often presents challenges related to impurity formation. The presence of a strong electron-withdrawing trifluoromethyl group on the aromatic ring can influence the reactivity of intermediates and open pathways to undesired side products. This guide will focus on a common and effective synthetic strategy: the radical trifluoromethylation and cyclization of a tertiary enamide precursor. Understanding the nuances of this reaction is key to achieving high purity and yield.
Visualizing the Pathway: From Enamide to Isoindolinone
To better understand the transformation, let's visualize the core reaction mechanism. The process begins with the generation of a trifluoromethyl radical, which then adds to the enamide double bond. This is followed by an intramolecular cyclization and subsequent oxidation to yield the desired isoindolinone.
Caption: Synthetic pathway to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
FAQ 1: My reaction yields are consistently low. What are the likely causes?
Low yields can be attributed to several factors, often related to the stability of intermediates and the efficiency of the cyclization step.
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reagents is critical. A comprehensive optimization of these parameters is often necessary. For the radical trifluoromethylation of enamides, ethyl acetate is often a suitable solvent, and a temperature of around 80°C is a good starting point.[1]
-
Inefficient Radical Generation: The generation of the CF3 radical must be efficient. Ensure that the trifluoromethyl source (e.g., TMSCF3) and the oxidant (e.g., PhI(OAc)2) are of high quality and used in the correct stoichiometry.[1]
-
Competing Side Reactions: The primary culprits for low yields are often competing side reactions that consume the starting material or key intermediates. The most common of these are the formation of trifluoromethylated alkenes and the cleavage of the enamide.
FAQ 2: I've isolated a significant byproduct that is not my desired product. How can I identify it?
The most commonly observed byproduct in this synthesis is the corresponding N-substituted benzamide, arising from the cleavage of the enamide starting material.[1] Another significant side product can be the trifluoromethylated alkene, formed when the radical intermediate undergoes elimination instead of cyclization.[1]
| Impurity Class | Common Structure | Formation Mechanism |
| Amide Cleavage Product | N-substituted benzamide | Hydrolysis of the enamide starting material or intermediates. |
| Trifluoromethylated Alkene | Alkene with a CF3 group | Elimination from the radical adduct intermediate before cyclization can occur.[1] |
| Regioisomers | Isomers with the trifluoromethyl group at a different position | Arises from impurities in the starting materials or non-selective trifluoromethylation. |
Analytical Identification:
-
¹H NMR Spectroscopy: The N-substituted benzamide will show characteristic signals for the alkyl or aryl group on the nitrogen, but will lack the signals corresponding to the isoindolinone ring system. Trifluoromethylated alkenes will exhibit distinct signals for vinylic protons, and the coupling constants can help determine the stereochemistry of the double bond.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the suspected impurity. Fragmentation patterns can provide further structural information. For example, alkenes often show characteristic fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for separating the desired product from impurities. Developing a method with a suitable column (e.g., C18) and mobile phase can allow for the quantification of impurities.
FAQ 3: How can I minimize the formation of the trifluoromethylated alkene byproduct?
The formation of the trifluoromethylated alkene is a competing pathway to the desired cyclization. Minimizing its formation involves optimizing conditions to favor the intramolecular cyclization.
Strategies for Minimization:
-
Choice of Additive: The use of additives like potassium bifluoride (KHF2) has been shown to be crucial for promoting the cyclization process over elimination.[1]
-
Substrate Structure: The structure of the enamide precursor can influence the reaction outcome. Steric hindrance near the site of cyclization may favor the formation of the alkene byproduct.
-
Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the intramolecular cyclization over competing intermolecular reactions or decomposition pathways.
Caption: Competing pathways leading to product and byproduct.
FAQ 4: What is the best method for purifying the final product?
Purification of this compound typically involves chromatographic techniques to remove unreacted starting materials and byproducts.
Recommended Purification Protocol:
-
Work-up: After the reaction is complete, quench the reaction mixture and perform an aqueous work-up to remove inorganic salts and water-soluble impurities.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purification.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. Monitor the fractions by thin-layer chromatography (TLC).
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an excellent final purification step to remove minor impurities and obtain a crystalline product.
Detailed Experimental Protocol: A Representative Synthesis
While the exact conditions may require optimization, the following protocol, adapted from the synthesis of analogous trifluoromethyl-containing isoindolinones, provides a robust starting point.[1]
Materials:
-
Tertiary enamide precursor
-
Trifluoromethyltrimethylsilane (TMSCF3)
-
Phenyliodine diacetate (PhI(OAc)2)
-
Potassium bifluoride (KHF2)
-
Ethyl acetate (EtOAc), anhydrous
-
Nitrogen gas
Procedure:
-
To a dried reaction vessel under a nitrogen atmosphere, add the tertiary enamide precursor (1.0 eq), potassium bifluoride (1.0 eq), and anhydrous ethyl acetate.
-
Add phenyliodine diacetate (4.0 eq) and trifluoromethyltrimethylsilane (4.0 eq) to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to 80°C with stirring for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Conclusion: A Pathway to Purity
The synthesis of this compound, while presenting challenges, can be successfully achieved with a thorough understanding of the reaction mechanism and potential side reactions. By carefully controlling reaction conditions, utilizing appropriate analytical techniques to identify impurities, and employing effective purification strategies, researchers can obtain this valuable compound in high purity. This guide serves as a foundational resource to troubleshoot and optimize your synthetic efforts, ultimately contributing to the advancement of your research and development programs.
References
- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc.
- Contents - The Royal Society of Chemistry.
-
Yu, H., et al. (2018). Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process. RSC Advances, 8(42), 23919-23923. Available at: [Link]
- Synthesis of trifluoromethyl-containing isoindolinones.
- Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science.
- Mass fragmentation pattern of Alkenes- Basics- 2 examples solved #BasicMSfragment
- Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cycliz
- Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles.
- Palladium-Catalyzed Trifluoromethyl Indoline Synthesis with Sulfur Ylides. Synfacts.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
- Radical cycliz
- Palladium‐catalyzed synthesis of fluorinated isoindolinones 5.1.
- Benzamide
- 1 H NMR and 13 C NMR of the prepared compounds.
- Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cycliz
- Technical Support Center: Troubleshooting Low Yields in the Cycliz
- Synthesis of isoindolinones - Organic Chemistry Portal.
- (PDF)
- 2-Cyanobenzaldehyde 98 7468-67-9 - Sigma-Aldrich.
- Mass Spectrometry - Fragmentation P
- IV.
- CHAPTER 2 Fragmentation and Interpret
- Fragment
- Palladium-Catalyzed Synthesis of Fluorinated Isoindoles | Request PDF - ResearchG
- Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Deriv
- Mass Spectrometry Fragmentation P
- ChemInform Abstract: NOVEL SYNTHESIS OF 3‐(N‐SUBSTITUTED AMINO)‐1‐ISOINDOLENONES FROM 2‐CYANOBENZALDEHYDE WITH AMINES - Sci-Hub.
- A Comparative Guide to Isoindolinone Synthesis: Yields from Different Starting M
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.
- Synthetic Strategies and Cascade Reactions of 2‐Cyanobenzophenones for the Access to Diverse 3,3‐Disubstituted Isoindolinones and 3‐Aryl‐3‐Hydroxyisoindolinones.
- CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google P
- Asymmetric synthesis of isoindolines via a palladium-catalyzed enantioselective intramolecular oxidative aminoacetoxyl
- Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - Organic Chemistry Portal.
- Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsatur
Sources
Validation & Comparative
A Methodological Guide to Evaluating Novel PARP Inhibitors: A Comparative Framework Using 4-(Trifluoromethyl)isoindolin-1-one as a Test Case
This guide provides a comprehensive framework for the evaluation of novel chemical entities, such as 4-(Trifluoromethyl)isoindolin-1-one, for potential Poly (ADP-ribose) polymerase (PARP) inhibitory activity. As of the latest literature review, this compound is not documented as a PARP inhibitor. Therefore, this document serves as a methodological roadmap for researchers seeking to characterize such a compound and compare its efficacy against established clinical PARP inhibitors like Olaparib, Niraparib, Rucaparib, and Talazoparib.
The central hypothesis to be tested is whether a novel compound can effectively inhibit PARP enzymes, leading to synthetic lethality in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Our approach is grounded in a tiered, self-validating experimental workflow, from initial biochemical assays to cell-based functional screens.
Part 1: The Rationale for PARP Inhibition and Experimental Design
Poly (ADP-ribose) polymerases are a family of enzymes crucial for cellular responses to DNA damage, particularly in the base excision repair (BER) pathway. By inhibiting PARP, single-strand DNA breaks are not efficiently repaired, leading to the formation of double-strand breaks during DNA replication. In healthy cells, these double-strand breaks are repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, the accumulation of unrepaired double-strand breaks triggers cell death, a concept known as synthetic lethality. This vulnerability is the cornerstone of PARP inhibitor therapy.
Our experimental design is therefore structured to answer three fundamental questions:
-
Does the compound directly inhibit the enzymatic activity of PARP1/2?
-
Does the compound engage and inhibit PARP within a cellular context?
-
Does cellular PARP inhibition translate to selective cytotoxicity in cancer cells with HR deficiencies?
Part 2: Experimental Workflow for Efficacy Comparison
This section details the essential experiments required to characterize a novel PARP inhibitor and benchmark it against a known standard, such as Olaparib.
Biochemical Assay: Determining Target Engagement and Potency (IC50)
The initial step is to ascertain if the test compound directly inhibits the catalytic activity of the PARP1 enzyme in a cell-free system. This is crucial to confirm on-target activity and determine the compound's potency, expressed as the half-maximal inhibitory concentration (IC50).
Experimental Protocol: Homogeneous PARP1 Activity Assay
This protocol utilizes a chemiluminescent assay to measure the incorporation of biotinylated NAD+ onto histone proteins by recombinant human PARP1.
Materials:
-
Recombinant Human PARP1 enzyme
-
Histone H1
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
Streptavidin-HRP (Horse Radish Peroxidase) conjugate
-
Luminol-based HRP substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)
-
Test compound (this compound) and reference compound (Olaparib)
-
White, opaque 96-well microplates
Procedure:
-
Prepare a serial dilution of the test compound and Olaparib in assay buffer.
-
In each well of the microplate, add the PARP1 enzyme, histone H1, and activated DNA.
-
Add the diluted compounds to the respective wells. Include a no-inhibitor control (vehicle only) and a no-enzyme control.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding biotinylated NAD+.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and add Streptavidin-HRP conjugate. Incubate for 30 minutes.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
Data Analysis: The luminescence signal is proportional to the amount of biotinylated ADP-ribose incorporated, and thus to PARP1 activity. The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a four-parameter logistic curve.
Workflow Diagram: In Vitro PARP1 IC50 Determination
Caption: Workflow for determining the IC50 of a novel PARP inhibitor.
Cell-Based Assay: Measuring Cellular PARP Inhibition
Confirming that the compound can penetrate the cell membrane and inhibit PARP activity in a cellular environment is a critical next step. This can be assessed by measuring the levels of poly(ADP-ribose) (PAR) in cells after inducing DNA damage.
Experimental Protocol: In-Cell Western for PARP Activity
Cell Lines:
-
A suitable cancer cell line with robust PARP activity (e.g., HeLa or U2OS).
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and Olaparib for 1-2 hours.
-
Induce DNA damage by treating with a DNA alkylating agent like methyl methanesulfonate (MMS) for 15 minutes.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block with a suitable blocking buffer.
-
Incubate with a primary antibody against PAR.
-
Incubate with an infrared dye-conjugated secondary antibody.
-
Use a cell stain (e.g., DRAQ5) for normalization.
-
Scan the plate using an infrared imaging system.
Data Analysis: The integrated intensity of the PAR signal is normalized to the cell stain signal. The reduction in the PAR signal in the presence of the inhibitor indicates cellular PARP inhibition.
Functional Assay: Assessing Synthetic Lethality
The ultimate test of a PARP inhibitor's efficacy is its ability to selectively kill cancer cells with HR deficiencies. This is typically evaluated using a panel of cell lines with and without functional BRCA genes.
Experimental Protocol: Cell Viability Assay
Cell Lines:
-
BRCA-mutant cancer cell line (e.g., CAPAN-1, MDA-MB-436)
-
BRCA-wildtype cancer cell line (e.g., BxPC-3, MCF-7)
Procedure:
-
Seed both cell lines in 96-well plates.
-
After 24 hours, treat the cells with a range of concentrations of the test compound and Olaparib.
-
Incubate for 5-7 days.
-
Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels.
-
Measure luminescence.
Data Analysis: Plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition). A potent PARP inhibitor will show a significantly lower GI50 in the BRCA-mutant cell line compared to the BRCA-wildtype cell line.
Signaling Pathway: The Role of PARP in DNA Repair
Caption: PARP's role in DNA repair and the mechanism of synthetic lethality.
Part 3: Data Interpretation and Comparative Analysis
The data generated from these experiments will allow for a robust comparison of this compound to established PARP inhibitors.
Table 1: Comparative Efficacy Data
| Compound | PARP1 IC50 (nM) | Cellular PAR Inhibition (EC50, nM) | Cell Viability GI50 (nM) (BRCA-mutant) | Cell Viability GI50 (nM) (BRCA-wildtype) | Selectivity Index (WT/Mutant) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Olaparib (Reference) | ~5 | ~10 | ~20 | >1000 | >50 |
| Niraparib (Reference) | ~3.8 | ~5 | ~10 | >1000 | >100 |
| Rucaparib (Reference) | ~1.4 | ~7 | ~15 | >1000 | >66 |
| Talazoparib (Reference) | ~0.9 | ~1 | ~1 | >1000 | >1000 |
Reference values are approximate and can vary based on assay conditions.
Interpretation:
-
A low IC50 value for the test compound would indicate potent direct inhibition of the PARP1 enzyme.
-
A low EC50 for cellular PAR inhibition demonstrates good cell permeability and target engagement in a physiological context.
-
A significantly lower GI50 in the BRCA-mutant cell line compared to the BRCA-wildtype line is the hallmark of a successful PARP inhibitor, demonstrating the desired synthetic lethal effect.
-
The selectivity index provides a quantitative measure of this synthetic lethality. A higher index is desirable.
By systematically following this guide, researchers can generate the necessary data to rigorously assess the potential of a novel compound like this compound as a PARP inhibitor and meaningfully compare its efficacy to the current standards of care in oncology.
References
An In Vitro Comparative Analysis of 4-(Trifluoromethyl)isoindolin-1-one Against a Panel of Clinically Relevant Kinase Inhibitors
In the landscape of modern drug discovery, the identification and characterization of novel kinase inhibitors remain a cornerstone of targeted therapy development, particularly in oncology and immunology. The isoindolinone scaffold has emerged as a privileged structure, present in a variety of biologically active compounds.[1] This guide provides a comprehensive in vitro comparison of a novel compound, 4-(Trifluoromethyl)isoindolin-1-one, with a selection of well-established kinase inhibitors. Our objective is to elucidate the potential kinase inhibitory profile of this compound and benchmark its potency against clinically relevant drugs, thereby offering a foundational dataset for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Kinase Target Selection
The selection of a relevant kinase panel is a critical first step in characterizing a novel small molecule. Given the structural alerts within this compound, specifically the isoindolinone core, we hypothesized its potential interaction with kinases known to be modulated by structurally related compounds. Literature precedents have demonstrated that isoindolinone and indolinone derivatives can exhibit inhibitory activity against a range of kinases, including Phosphoinositide 3-kinase gamma (PI3Kγ), Hematopoietic Progenitor Kinase 1 (HPK1), Cyclin-Dependent Kinase 7 (CDK7), and Glycogen Synthase Kinase 3 beta (GSK-3β).[2][3][4][5]
Therefore, for this comparative analysis, we have selected a focused panel of these kinases to assess the inhibitory potential of this compound. To provide a robust comparative framework, we have included the following well-characterized kinase inhibitors as benchmarks:
-
Imatinib: A potent inhibitor of Bcr-Abl, c-Kit, and PDGF-R.
-
Sorafenib: A multi-kinase inhibitor targeting Raf kinases, VEGFR, and PDGFR.[6]
-
Sunitinib: An inhibitor of multiple receptor tyrosine kinases, including VEGFR, PDGFR, and c-Kit.[7]
This selection allows for a direct comparison of potency and provides context for any observed activity of our test compound.
Experimental Design and Methodologies
To ensure the scientific rigor and reproducibility of our findings, we will employ a standardized in vitro kinase inhibition assay. The primary endpoint of this assay is the determination of the half-maximal inhibitory concentration (IC50), a quantitative measure of a compound's potency in inhibiting a specific kinase.
In Vitro Kinase Inhibition Assay Protocol (Radiometric Filter Binding Assay)
This protocol outlines a standard radiometric assay to measure the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific substrate peptide by the kinase of interest.
Materials:
-
Purified recombinant kinases (PI3Kγ, HPK1, CDK7, GSK-3β)
-
Kinase-specific substrate peptides
-
[γ-³³P]ATP
-
This compound and comparator inhibitors (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
96-well filter plates (e.g., phosphocellulose)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and the comparator inhibitors in DMSO. A typical starting concentration is 100 µM.
-
Reaction Setup: In a 96-well plate, add 5 µL of the kinase reaction buffer.
-
Inhibitor Addition: Add 1 µL of the serially diluted compounds or DMSO (as a no-inhibitor control) to the appropriate wells.
-
Kinase and Substrate Addition: Add 10 µL of a pre-mixed solution containing the purified kinase and its specific substrate peptide to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a solution containing [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.
-
Reaction Termination and Capture: Terminate the reaction by adding an equal volume of 0.75% phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove any unbound [γ-³³P]ATP.
-
Detection: After drying the plate, add scintillation cocktail to each well and quantify the amount of incorporated ³³P using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparative Data Analysis
The inhibitory activities of this compound and the comparator compounds against the selected kinase panel will be determined and presented in a clear, tabular format for ease of comparison.
Table 1: Comparative IC50 Values (nM) of Kinase Inhibitors
| Kinase Target | This compound (IC50, nM) | Imatinib (IC50, nM) | Sorafenib (IC50, nM) | Sunitinib (IC50, nM) |
| PI3Kγ | To be determined | >10,000 | To be determined | To be determined |
| HPK1 | To be determined | >10,000 | To be determined | To be determined |
| CDK7 | To be determined | >10,000 | To be determined | To be determined |
| GSK-3β | To be determined | >10,000 | To be determined | To be determined |
| c-Kit | To be determined | 25 | 68 | 4 |
| PDGFRβ | To be determined | 100 | 57 | 2 |
| VEGFR2 | To be determined | >10,000 | 90 | 80 |
| B-Raf | To be determined | >10,000 | 22 | >10,000 |
Note: IC50 values for comparator compounds are representative values from public domain data and can vary based on assay conditions.[6][7] The values for this compound are to be determined experimentally.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context of the targeted kinases, the following diagrams are provided.
Caption: Workflow of the in vitro radiometric kinase inhibition assay.
Caption: A simplified representation of the PI3Kγ signaling pathway.
Discussion and Future Directions
The experimental data generated from this comparative in vitro analysis will provide the first critical insights into the kinase inhibitory profile of this compound. Should significant and selective inhibition be observed against any of the tested kinases, this would warrant further investigation.
Future studies could include:
-
Expansion of the Kinase Panel: Profiling against a broader panel of kinases to assess selectivity across the kinome.
-
Mechanism of Action Studies: Determining the mode of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).
-
Cell-Based Assays: Validating the in vitro findings in a cellular context by assessing the inhibition of downstream signaling pathways and cellular proliferation.
-
Structural Biology: Co-crystallization of the compound with its target kinase to understand the molecular basis of its inhibitory activity.
This guide provides a foundational framework for the initial in vitro characterization of this compound. The proposed experiments are designed to yield high-quality, comparable data that will be invaluable for guiding the subsequent stages of its development as a potential therapeutic agent.
References
-
Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization. ACS Omega, [Link].
-
Novel Isoindolone Compounds as HPK1 Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, [Link].
-
Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. Molecules, [Link].
-
Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. Journal of Biomolecular Structure and Dynamics, [Link].
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal, [Link].
-
1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, [Link].
-
Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors. Journal of Chemical Information and Modeling, [Link].
-
Examples of biologically active isoindolinone derivatives. ResearchGate, [Link].
-
Representative examples of bioactive molecules containing isoindolinone core. ResearchGate, [Link].
-
Indolinones as promising scaffold as kinase inhibitors: a review. Medicinal Chemistry Research, [Link].
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, [Link].
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, [Link].
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, [Link].
-
Kinase Panel Screening and Profiling Service. Reaction Biology, [Link].
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate, [Link].
-
Indolinone tyrosine kinase inhibitors block Kit activation and growth of small cell lung cancer cells. Cancer Research, [Link].
-
Novel Isoindolinone-Based Analogs of the Natural Cyclic Peptide Fenestin A: Synthesis and Antitumor Activity. ACS Medicinal Chemistry Letters, [Link].
-
Kinase Panel Screening for Drug Discovery. ICE Bioscience, [Link].
-
scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery, [Link].
-
Benzo[e]isoindole-1,3-diones as potential inhibitors of glycogen synthase kinase-3 (GSK-3). Synthesis, kinase inhibitory activity, zebrafish phenotype, and modeling of binding mode. Journal of Medicinal Chemistry, [Link].
-
Overview of the experimental design. (A) Kinase inhibitors used in the... ResearchGate, [Link].
-
Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Isoindolone Compounds as HPK1 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzo[e]isoindole-1,3-diones as potential inhibitors of glycogen synthase kinase-3 (GSK-3). Synthesis, kinase inhibitory activity, zebrafish phenotype, and modeling of binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
A Researcher's Guide to De-risking Novel Compounds: Assessing the Off-Target Effects of 4-(Trifluoromethyl)isoindolin-1-one
In the landscape of modern drug discovery, the path from a promising hit compound to a clinical candidate is fraught with challenges. A primary hurdle is the elucidation and mitigation of off-target effects, which can lead to unforeseen toxicity and late-stage attrition. This guide provides a comprehensive framework for assessing the off-target profile of novel chemical entities, using the hypothetical compound 4-(Trifluoromethyl)isoindolin-1-one as a central case study. We will explore a multi-pronged approach that combines cutting-edge experimental techniques with robust data analysis to build a comprehensive safety profile. This document is intended for researchers, scientists, and drug development professionals seeking to implement a rigorous off-target assessment strategy.
The Imperative of Early Off-Target Profiling
The isoindolinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, antiarrhythmic, and antiviral effects.[1] The introduction of a trifluoromethyl group, as in this compound, can significantly modulate a compound's metabolic stability, lipophilicity, and target-binding affinity.[2][3] However, these same properties can also introduce unintended interactions with other proteins, leading to off-target toxicities.
Early and comprehensive assessment of a compound's selectivity is therefore not just a regulatory requirement but a critical step in de-risking a drug discovery program. By identifying potential off-target liabilities at the preclinical stage, researchers can make more informed decisions about lead optimization, candidate selection, and the design of subsequent toxicology studies.
A Multi-Tiered Strategy for Off-Target Assessment
A robust off-target profiling strategy should be layered, starting with broad, unbiased screens and progressively narrowing down to more focused, hypothesis-driven investigations. Our approach for characterizing this compound and its analogs will encompass three key pillars:
-
In Silico Profiling: Leveraging computational models to predict potential off-target interactions.
-
Broad-Panel Experimental Screening: Employing high-throughput biochemical and cell-based assays to screen against large panels of kinases and other common off-target families.
-
Unbiased Proteome-Wide Analysis: Utilizing advanced techniques like the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry to identify novel, unanticipated off-target binders in a native cellular context.
Tier 1: In Silico Prediction of Off-Target Liabilities
Before embarking on costly and time-consuming experimental work, computational methods can provide valuable initial insights into the potential off-target landscape of a novel compound.[4][5][6] These approaches use algorithms that analyze the chemical structure of a molecule to predict its likely protein targets based on similarities to known ligands and the physicochemical properties of protein binding pockets.
Methodology: A Consensus-Based Computational Approach
A combination of ligand-based and structure-based methods is recommended to increase the predictive power of the in silico assessment.
-
Ligand-Based Methods: These approaches, such as the Similarity Ensemble Approach (SEA), compare the 2D chemical structure of this compound to a large database of compounds with known biological activities.[4]
-
Structure-Based Methods: If a high-resolution crystal structure of the intended target is available, molecular docking simulations can be performed to predict the binding mode and affinity. This information can then be used to perform virtual screening against a library of off-target protein structures.
The output of this in silico analysis will be a prioritized list of potential off-target candidates, which can then be used to guide the design of subsequent experimental validation studies.
Tier 2: Broad-Panel Kinase and Safety Screening
Kinases are one of the largest and most important families of drug targets, but they are also a frequent source of off-target effects due to the conserved nature of the ATP-binding pocket.[7][8][9] Therefore, screening this compound against a broad panel of kinases is an essential step in its off-target assessment.
Experimental Workflow: Kinase Profiling
The following workflow outlines a typical kinase profiling experiment.
Caption: A generalized workflow for biochemical kinase profiling.
Data Interpretation: A Comparative Analysis
The results of the kinase screen should be presented in a clear and comparative format. The table below illustrates a hypothetical comparison of this compound with two alternative isoindolinone analogs.
| Kinase Target | This compound (IC50, µM) | Compound A (IC50, µM) | Compound B (IC50, µM) |
| On-Target Kinase X | 0.05 | 0.08 | 0.12 |
| Off-Target Kinase Y | > 10 | 1.2 | > 10 |
| Off-Target Kinase Z | 0.5 | 0.8 | 5.6 |
This data allows for a direct comparison of the selectivity profiles of the different compounds and can guide further structure-activity relationship (SAR) studies to mitigate identified off-target activities.
Tier 3: Unbiased Proteome-Wide Off-Target Identification with CETSA
While broad-panel screening is effective for known off-target families, it cannot identify novel or unexpected interactions. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method that allows for the assessment of target engagement in a more physiologically relevant cellular environment.[10][11][12][13][14] The principle behind CETSA is that the binding of a ligand to a protein stabilizes the protein, leading to an increase in its melting temperature.[11]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
The following is a detailed, step-by-step protocol for performing a CETSA experiment.
1. Cell Culture and Treatment:
-
Culture the chosen cell line (e.g., a human cancer cell line relevant to the intended therapeutic area) to ~80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 10 µM) or with a vehicle control (e.g., DMSO) for a specified period (e.g., 1-2 hours).
2. Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.
3. Cell Lysis and Protein Extraction:
-
Lyse the cells to release the soluble proteins.
-
Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
4. Protein Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
5. Analysis by Western Blot or Mass Spectrometry:
-
Western Blot (for specific target validation): Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the protein of interest.
-
Mass Spectrometry (for proteome-wide analysis): Prepare the protein samples for analysis by mass spectrometry to identify and quantify the proteins that remain soluble at each temperature.
Visualizing the CETSA Workflow
Caption: A schematic of the Cellular Thermal Shift Assay (CETSA) workflow.
Interpreting CETSA Data
The output of a CETSA experiment is a series of "melting curves" that show the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound is binding to and stabilizing that protein.
| Protein | Vehicle Control (Tm, °C) | This compound (Tm, °C) | Thermal Shift (ΔTm, °C) |
| On-Target Protein X | 52.5 | 58.2 | +5.7 |
| Potential Off-Target A | 48.1 | 51.9 | +3.8 |
| Potential Off-Target B | 61.3 | 61.5 | +0.2 |
This data provides direct evidence of target engagement within the complex environment of a living cell and can uncover previously unknown off-target interactions.
Conclusion: Building a Comprehensive Off-Target Profile
The assessment of off-target effects is a critical and ongoing process in drug discovery. By employing a multi-tiered strategy that combines in silico prediction, broad-panel screening, and unbiased proteome-wide analysis, researchers can build a comprehensive and robust off-target profile for novel compounds like this compound. This proactive approach to safety assessment not only fulfills regulatory expectations but also significantly increases the probability of successfully advancing a safe and effective drug candidate to the clinic.
References
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available at: [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - Frontiers in Pharmacology. Available at: [Link]
-
Kinase Screening & Profiling Service | Drug Discovery Support - Reaction Biology. Available at: [Link]
-
Kinase Panel Profiling I Pharmaron CRO Services - Pharmaron. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]
-
Kinase Screening and Profiling Services - BPS Bioscience. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. Available at: [Link]
-
Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - Semantic Scholar. Available at: [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI. Available at: [Link]
-
Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - PubMed. Available at: [Link]
-
Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. Available at: [Link]
-
CETSA - Pär Nordlund's Group. Available at: [Link]
-
Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process - PMC - NIH. Available at: [Link]
-
BLOG: Selecting the Right Gene Editing Off-Target Assay - seqWell. Available at: [Link]
-
Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics. Available at: [Link]
-
Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH. Available at: [Link]
-
Genome-Wide Off-Target Analysis in CRISPR-Cas9 Modified Mice and Their Offspring | G3 Genes - Oxford Academic. Available at: [Link]
-
Genome-Wide Analysis of Off-Target CRISPR/Cas9 Activity in Single-Cell-Derived Human Hematopoietic Stem and Progenitor Cell Clones - MDPI. Available at: [Link]
-
This compound | CAS#:1261813-10-8 | Chemsrc. Available at: [Link]
-
6-(Trifluoromethyl)isoindolin-1-one | C9H6F3NO | CID 50941536 - PubChem. Available at: [Link]
-
Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PubMed Central. Available at: [Link]
-
Off-target effects in CRISPR/Cas9 gene editing - Frontiers. Available at: [Link]
-
Antiviral activity of isoindole derivatives - Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Available at: [Link]
-
The precision paradox: Off-target effects in gene editing | Drug Discovery News. Available at: [Link]
-
Synthesis of trifluoromethyl-containing isoindolinones - ResearchGate. Available at: [Link]
-
How to measure and minimize off-target effects... - YouTube. Available at: [Link]
-
Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC - NIH. Available at: [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. Available at: [Link]
Sources
- 1. jmchemsci.com [jmchemsci.com]
- 2. jelsciences.com [jelsciences.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase Screening and Profiling Services-Creative Enzymes [creative-enzymes.com]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. CETSA [cetsa.org]
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug development, the efficacy of a therapeutic agent is intrinsically linked to its specificity. The concept of "one molecule, one target" is the ideal, yet the reality is that many compounds exhibit off-target activity, leading to unforeseen side effects and potential toxicity. This phenomenon, known as cross-reactivity, occurs when a drug molecule binds to and modulates the activity of enzymes or receptors other than its intended primary target. For researchers and drug development professionals, understanding and quantifying the cross-reactivity profile of a new chemical entity (NCE) is not merely an academic exercise; it is a critical step in de-risking a compound and predicting its clinical safety profile.
This guide focuses on establishing a robust framework for assessing the enzymatic cross-reactivity of 4-(Trifluoromethyl)isoindolin-1-one , a novel isoindolinone derivative. As of this writing, public-domain data on the specific biological targets of this compound are not available. Therefore, this document serves a dual purpose: it provides a comprehensive, field-proven methodology for how such a study should be designed and executed, and it compares this hypothetical profile to well-characterized, structurally relevant enzyme inhibitors.
To illustrate these principles with concrete data, we will use the well-documented case of selective Cyclooxygenase-2 (COX-2) inhibitors. The development of these non-steroidal anti-inflammatory drugs (NSAIDs) was a landmark achievement in targeted therapy, aimed at inhibiting the inflammation-mediating COX-2 enzyme while sparing the constitutively expressed, gastroprotective COX-1 enzyme.[1][2] By using established COX-2 inhibitors like Celecoxib and Valdecoxib as benchmarks, we can create a clear and actionable guide for the future investigation of this compound or any NCE with a similar discovery pathway.
Part 1: Defining the Target Landscape
The first step in any cross-reactivity study is to identify the primary therapeutic target and the most probable off-targets. Probable off-targets are typically enzymes that share significant structural homology or are part of the same functional family as the primary target.
For the purpose of this guide, we will hypothesize that initial screening has identified Cyclooxygenase-2 (COX-2) as the primary target of this compound. This hypothesis is based on the structural motifs present in many known COX-2 inhibitors.
-
Primary Target: Cyclooxygenase-2 (COX-2) An inducible enzyme that is a key mediator in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that drive inflammation, pain, and fever.[1][3] Selective inhibition of COX-2 is the goal for anti-inflammatory therapies that seek to minimize gastrointestinal side effects.[1]
-
Primary Related Enzyme for Cross-Reactivity: Cyclooxygenase-1 (COX-1) A constitutively expressed isoform of cyclooxygenase, COX-1 is responsible for producing prostaglandins that maintain the protective lining of the stomach and support platelet aggregation.[1] Inhibition of COX-1 by non-selective NSAIDs is associated with common gastrointestinal adverse effects.[4] Due to its high structural and functional similarity to COX-2, it is the most critical enzyme to assess for cross-reactivity.
Below is a diagram illustrating the arachidonic acid pathway and the distinct roles of COX-1 and COX-2, providing a rationale for the importance of selective inhibition.
Caption: The Arachidonic Acid Pathway and Sites of NSAID Action.
Part 2: A Validated Protocol for Determining Enzymatic Cross-Reactivity
Trustworthy data is built on a foundation of robust and reproducible protocols. The following section details a standard operating procedure for an in vitro enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2. This protocol is a self-validating system when run with appropriate positive and negative controls.
Experimental Workflow Overview
The workflow is designed to move from initial reagent preparation to kinetic data acquisition and final analysis, ensuring consistency and minimizing variability.
Caption: Standard Workflow for an In Vitro Enzyme Inhibition Assay.
Detailed Step-by-Step Methodology
This protocol is adapted from standard procedures for commercially available fluorometric COX inhibitor screening kits.
1. Materials & Reagents:
-
Recombinant human COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Arachidonic Acid (Substrate)
-
Fluorometric Probe (e.g., ADHP)
-
Heme (Cofactor)
-
Test Compound: this compound, dissolved in DMSO
-
Reference Compounds: Celecoxib, Valdecoxib (for positive control)
-
DMSO (for vehicle control)
-
96-well opaque microplates
2. Reagent Preparation:
-
Test Compound Dilution Series: Prepare a 100X stock of the highest concentration of this compound in DMSO. Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point concentration range. Do the same for reference compounds.
-
Enzyme Working Solutions: On the day of the assay, dilute the COX-1 and COX-2 enzyme stocks to their optimal working concentration in the COX Assay Buffer. Keep on ice.
-
Substrate Solution: Prepare the arachidonic acid solution in the assay buffer to the desired final concentration (typically near its Michaelis-Menten constant, Km, for the enzyme).
3. Assay Procedure:
-
To the wells of a 96-well plate, add 1 µL of the serially diluted test compound, reference compound, or DMSO (for 100% activity control).
-
Add 89 µL of the COX Assay Buffer containing the fluorometric probe and heme cofactor to all wells.
-
Add 10 µL of the appropriate diluted enzyme (COX-1 or COX-2) to the wells. For background control wells, add 10 µL of assay buffer without the enzyme.
-
Incubate the plate at room temperature (25°C) for 10-15 minutes, protected from light.
-
Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid substrate solution to all wells.
-
Immediately place the plate in a fluorometric microplate reader and begin kinetic measurements (e.g., read every minute for 15-20 minutes at Ex/Em wavelengths appropriate for the probe, such as ~535/587 nm).
4. Data Analysis & Interpretation:
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the kinetic curve (fluorescence units per minute).
-
Calculate Percent Inhibition: Use the following formula to determine the percentage of inhibition for each compound concentration: % Inhibition = [1 - (V_inhibitor - V_background) / (V_DMSO - V_background)] * 100
-
Determine IC50 Value: Plot the Percent Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (4PL) dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[5]
-
Calculate Selectivity Index (SI): The selectivity of the compound for COX-2 over COX-1 is a critical parameter. It is calculated as a simple ratio: SI = IC50 (COX-1) / IC50 (COX-2) A higher SI value indicates greater selectivity for COX-2.
Part 3: Comparative Data Analysis
To contextualize the potential results for this compound, it is essential to compare them against established benchmarks. The table below summarizes the in vitro inhibitory activity and selectivity of several well-known COX-2 inhibitors, with data compiled from published pharmacological studies.[6][7][8]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Valdecoxib | 150 | 0.005 | 30,000 |
| Celecoxib | >100 | 0.05 | >2,000 |
| Rofecoxib | >100 | 0.5 | >200 |
| Ibuprofen | 5 | 15 | 0.33 |
| This compound | To be determined | To be determined | To be determined |
Data for reference compounds are representative values from in vitro assays using recombinant human enzymes and may vary slightly between different studies.[6][8]
Expert Insights: The data clearly illustrates the concept of selectivity. Valdecoxib, for example, is 30,000 times more potent at inhibiting COX-2 than COX-1 in this assay.[6] In contrast, a non-selective NSAID like Ibuprofen inhibits both enzymes at similar concentrations. Should the experimental data for this compound yield a high selectivity index (e.g., >100), it would suggest a promising profile as a selective COX-2 inhibitor, warranting further investigation.
Part 4: Advanced Mechanistic Studies
If initial screening reveals significant and selective inhibition, the next logical step is to perform more detailed enzyme kinetic studies to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[9][10] These studies involve measuring the initial reaction rates at various substrate and inhibitor concentrations.
Caption: Decision workflow for characterizing enzyme inhibitors.
These advanced studies provide deeper insights into how the inhibitor interacts with the enzyme's active site, which is invaluable information for lead optimization and understanding the structural basis of its activity.
Conclusion
The rigorous evaluation of enzymatic cross-reactivity is a cornerstone of preclinical drug discovery. While the specific inhibitory profile of this compound remains to be elucidated, this guide provides a comprehensive and scientifically grounded framework for its investigation. By employing standardized protocols, utilizing appropriate controls and benchmarks, and systematically analyzing the resulting data, researchers can confidently characterize the selectivity of this and other novel compounds. The methodologies detailed herein, validated by decades of research in enzyme kinetics and drug development, offer a clear path to understanding a compound's potential for both therapeutic efficacy and off-target liabilities, ultimately enabling more informed decisions in the progression of new medicines.
References
- Time in Bangalore, IN. (n.d.). Google Search.
- What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse.
-
Celecoxib. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. Retrieved January 19, 2026, from [Link]
-
Gierse, J. K., et al. (2005). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. Journal of Pharmacology and Experimental Therapeutics, 312(3), 1206-1212. Retrieved January 19, 2026, from [Link]
-
Celecoxib: Mechanism of Action & Structure. (n.d.). Study.com. Retrieved January 19, 2026, from [Link]
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Cross-Reactivity between COX-2 Inhibitors in Patients with Cross-Reactive Hypersensitivity to NSAIDs. (n.d.). Open Access Pub. Retrieved January 19, 2026, from [Link]
-
Safety of rofecoxib in subjects with a history of adverse cutaneous reactions to aspirin and/or non-steroidal anti-inflammatory drugs. (2002). Clinical & Experimental Allergy, 32(4), 566-570. Retrieved January 19, 2026, from [Link]
-
Valdecoxib: Assessment of Cyclooxygenase-2 Potency and Selectivity. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345-352. Retrieved January 19, 2026, from [Link]
-
Lack of cross-reactivity between rofecoxib and aspirin in aspirin-sensitive patients with asthma. (2001). Journal of Allergy and Clinical Immunology, 108(1), 50-55. Retrieved January 19, 2026, from [Link]
-
Tolerability of rofecoxib in patients with adverse reactions to nonsteroidal anti-inflammatory drugs: a study of 216 patients and literature review. (2002). Annals of Allergy, Asthma & Immunology, 88(5), 512-517. Retrieved January 19, 2026, from [Link]
-
Valdecoxib. (n.d.). PubChem - NIH. Retrieved January 19, 2026, from [Link]
-
Safety of high-dose rofecoxib in patients with aspirin-exacerbated respiratory disease. (2004). Annals of Allergy, Asthma & Immunology, 93(4), 339-344. Retrieved January 19, 2026, from [Link]
-
Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Guidelines for the digestive enzymes inhibition assay. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Enzyme assay techniques and protocols. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Enzyme kinetics. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PMC. Retrieved January 19, 2026, from [Link]
-
Kinetics Data Analysis - Enzyme Kinetics. (2022, September 5). YouTube. Retrieved January 19, 2026, from [Link]
-
Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 19, 2026, from [Link]
-
An introduction to enzyme kinetics. (n.d.). Khan Academy. Retrieved January 19, 2026, from [Link]
-
Empowering drug off-target discovery with metabolic and structural analysis. (2023, June 9). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Cascade Kinetics in an Enzyme-Loaded Aqueous Two-Phase System. (2020, January 24). Langmuir. Retrieved January 19, 2026, from [Link]
-
Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. (2024, April 8). TeachMe Physiology. Retrieved January 19, 2026, from [Link]
-
6-(Trifluoromethyl)isoindolin-1-one. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Cross-Reactivity, Epitope Spreading, and De Novo Immune Stimulation Are Possible Mechanisms of Cross-Protection of Nonvaccine Human Papillomavirus (HPV) Types in Recipients of HPV Therapeutic Vaccines. (2015, May 6). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Identification of type-specific and cross-reactive neutralizing conformational epitopes on the major capsid protein of human papillomavirus type 31. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Peak neutralizing and cross-neutralizing antibody levels to human papillomavirus types 6/16/18/31/33/45/52/58 induced by bivalent and quadrivalent HPV vaccines. (2020, February 14). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Cross-protective efficacy of HPV-16/18 AS04-adjuvanted vaccine against cervical infection and precancer caused by non-vaccine oncogenic HPV types: 4-year end-of-study analysis of the randomised, double-blind PATRICIA trial. (2012). The Lancet Oncology, 13(1), 100-110. Retrieved January 19, 2026, from [Link]
-
Cross-neutralizing antibodies elicited by the Cervarix® human papillomavirus vaccine display a range of Alpha-9 inter-type specificities. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
Sources
- 1. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. teachmephysiology.com [teachmephysiology.com]
Benchmarking the Potency of 4-(Trifluoromethyl)isoindolin-1-one Against Standard-of-Care Drugs: A Comparative Guide
In the landscape of modern drug discovery, the isoindolinone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1] The strategic incorporation of a trifluoromethyl (-CF3) group is a well-established medicinal chemistry tactic to enhance key pharmacological properties such as metabolic stability, membrane permeability, and target binding affinity. This guide provides a comprehensive benchmark of the therapeutic potential of a representative trifluoromethylated isoindolinone, 4-(Trifluoromethyl)isoindolin-1-one, against established standard-of-care drugs in the key therapeutic areas of oncology and infectious diseases.
Due to the limited publicly available potency data for this compound, this guide will utilize data from closely related trifluoromethylated isoindolinone analogs as a surrogate to provide a scientifically grounded and relevant comparison. This approach allows for a robust evaluation of the potential of this chemical class. The standard-of-care agents selected for this comparative analysis are Docetaxel and Enzalutamide for prostate cancer, and Vancomycin and Linezolid for Staphylococcus aureus infections.
Unraveling the Mechanisms of Action: A Comparative Overview
A fundamental aspect of benchmarking a novel compound is to understand its mechanism of action in the context of existing therapies. The following sections delineate the molecular pathways targeted by the selected standard-of-care drugs and the putative mechanism for trifluoromethylated isoindolinones.
Standard-of-Care Anticancer Agents
Docetaxel: A member of the taxane family, Docetaxel's primary mechanism of action involves the disruption of the microtubule network within cancer cells.[2] It binds to the β-subunit of tubulin, stabilizing microtubules and preventing their depolymerization.[3] This action arrests the cell cycle at the G2/M phase, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.[3]
Enzalutamide: As a potent androgen receptor (AR) inhibitor, Enzalutamide functions by targeting multiple steps in the AR signaling pathway. It competitively inhibits androgen binding to the AR, prevents AR nuclear translocation, and impairs the binding of the AR to DNA. This multi-pronged attack effectively blocks androgen-mediated gene expression, which is critical for the growth and survival of prostate cancer cells.
Standard-of-Care Antimicrobial Agents
Vancomycin: This glycopeptide antibiotic exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall in Gram-positive bacteria.[4] Vancomycin binds with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall cross-linking.[5][6]
Linezolid: As the first clinically available oxazolidinone antibiotic, Linezolid possesses a unique mechanism of action that involves the inhibition of bacterial protein synthesis.[7] It binds to the 50S ribosomal subunit at the A site, preventing the formation of the initiation complex necessary for translation.[8][] This early blockade of protein synthesis is distinct from most other protein synthesis inhibitors.
Putative Mechanism of this compound
While the precise molecular targets of this compound are not yet fully elucidated, the broader isoindolinone class has been associated with a range of activities, including the modulation of transcription factors such as NF-κB and inhibition of enzymes like poly (ADP-ribose) polymerase (PARP).[10][11] The trifluoromethyl group is known to enhance the binding affinity of small molecules to their protein targets. It is hypothesized that trifluoromethylated isoindolinones may function as potent inhibitors of key signaling pathways involved in cancer cell proliferation and survival, or interfere with essential bacterial processes.
Hypothesized Anticancer Mechanism of Trifluoromethylated Isoindolinones
Caption: Workflow for a prostate cancer xenograft model.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are provided below for the key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. [12] Protocol:
-
Cell Seeding: Plate prostate cancer cells (e.g., PC-3, LNCaP) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and standard drugs (Docetaxel, Enzalutamide) in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
MTT Assay Workflow
Caption: Step-by-step workflow of the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. [13] Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of Staphylococcus aureus (e.g., ATCC 29213) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of this compound and standard drugs (Vancomycin, Linezolid) in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
Broth Microdilution Workflow
Caption: Workflow for the broth microdilution assay.
Conclusion
This comparative guide provides a framework for evaluating the potency of this compound against current standard-of-care drugs for prostate cancer and Staphylococcus aureus infections. While direct experimental data for this specific compound is pending, the analysis of its structural class and the provided experimental protocols offer a robust roadmap for its preclinical assessment. The unique chemical properties imparted by the trifluoromethyl group, combined with the proven biological activity of the isoindolinone scaffold, position this and related compounds as promising candidates for further investigation in the quest for novel therapeutics.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Docetaxel - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. doseme-rx.com [doseme-rx.com]
- 5. Vancomycin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Linezolid - Wikipedia [en.wikipedia.org]
- 10. US6316471B1 - Isoindolines, method of use, and pharmaceutical compositions - Google Patents [patents.google.com]
- 11. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the pharmacokinetic properties of trifluoromethylated vs. non-fluorinated isoindolinones
A Comparative Guide to the Pharmacokinetic Properties of Trifluoromethylated vs. Non-Fluorinated Isoindolinones
Introduction: The Strategic Value of the Isoindolinone Scaffold and Trifluoromethylation
The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds and approved drugs.[1][2] Its derivatives have shown promise as anti-inflammatory, antipsychotic, and anticancer agents.[1][3][4] In the rigorous journey of drug development, however, the intrinsic biological activity of a scaffold is only one part of the equation. A viable drug candidate must also possess a favorable pharmacokinetic profile—governing its absorption, distribution, metabolism, and excretion (ADME)—to ensure it reaches its target in sufficient concentration and for an appropriate duration.
A key strategy employed by medicinal chemists to enhance these ADME properties is the incorporation of fluorine atoms, most notably as a trifluoromethyl (-CF3) group.[5][6] This guide provides a comparative analysis of the pharmacokinetic properties of trifluoromethylated isoindolinones versus their non-fluorinated counterparts. We will explore the fundamental physicochemical changes imparted by the -CF3 group and how these translate into tangible differences in a compound's journey through the body, supported by established principles and experimental data from relevant chemical classes.
The Trifluoromethyl Group: A Physicochemical Powerhouse
The trifluoromethyl group is a unique substituent renowned for its profound impact on a molecule's characteristics.[7] Its strategic placement on an isoindolinone scaffold can dramatically alter the parent molecule's efficacy and pharmacokinetic behavior.[7][8]
Key properties of the -CF3 group include:
-
High Electronegativity: The three fluorine atoms create a strong electron-withdrawing effect, which can significantly alter the acidity or basicity of nearby functional groups and influence drug-receptor interactions.[8][9]
-
Increased Lipophilicity: The -CF3 group is highly lipophilic (Hansch π value of +0.88), a property that can enhance a drug's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.[8][9] This is a critical factor for improving oral absorption and distribution.[9]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol compared to 414 kJ/mol for a C-H bond.[9] This makes the -CF3 group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common route of degradation for many drugs.[8][10] This metabolic blockade can prolong a drug's half-life and reduce patient-to-patient variability.[5]
Comparative ADME Profile Analysis: -CF3 vs. -H/-CH3
The introduction of a trifluoromethyl group in place of a hydrogen or methyl group on the isoindolinone scaffold leads to predictable, and often desirable, shifts in the ADME profile.
Absorption and Oral Bioavailability
For a drug to be orally active, it must first be absorbed from the gastrointestinal (GI) tract. This process is heavily influenced by a molecule's solubility and its ability to permeate the gut wall.
-
Non-Fluorinated Isoindolinones: The absorption of these compounds is dictated by the overall physicochemical properties of the specific molecule. Poor solubility or low permeability can lead to low and variable oral bioavailability.
-
Trifluoromethylated Isoindolinones: The enhanced lipophilicity conferred by the -CF3 group often leads to improved membrane permeability.[9] Studies on other scaffolds have shown that fluorination can significantly improve permeability and, consequently, oral exposure.[11][12][13] While excessive lipophilicity can sometimes decrease solubility, the trade-off often favors better absorption, leading to higher oral bioavailability.[11]
Distribution
Once absorbed, a drug is distributed throughout the body. The extent of distribution is influenced by factors like plasma protein binding and tissue permeability.
-
Non-Fluorinated Isoindolinones: Distribution patterns are highly structure-dependent. More polar compounds may be confined to the bloodstream, while more lipophilic analogs will distribute more widely into tissues.
-
Trifluoromethylated Isoindolinones: The increased lipophilicity of -CF3 substituted compounds can lead to a higher volume of distribution (Vd), meaning the drug partitions more readily into tissues. This can be advantageous for reaching targets within cells or in specific organs, including the central nervous system, as the -CF3 group can facilitate crossing the blood-brain barrier.[9][14]
Metabolism: The Key Point of Differentiation
Metabolism is arguably where the trifluoromethyl group offers its most significant advantage. Many drug candidates fail due to rapid metabolic breakdown.
-
Non-Fluorinated Isoindolinones: Aromatic rings and alkyl groups, common features of isoindolinone derivatives, are prime targets for oxidative metabolism by CYP enzymes (e.g., hydroxylation).[15] This can lead to rapid clearance, a short half-life, and the formation of potentially active or toxic metabolites.
-
Trifluoromethylated Isoindolinones: Replacing a metabolically vulnerable C-H or C-CH3 bond with a C-CF3 bond effectively blocks this metabolic "soft spot".[9][10] The extreme stability of the C-F bond prevents enzymatic breakdown at that position, forcing metabolism to occur elsewhere on the molecule or not at all.[8] This leads to lower clearance, a longer half-life, and a more predictable dose-response relationship.
Caption: Impact of Trifluoromethylation on Metabolic Pathways.
Excretion
The route and rate of a drug's elimination from the body are directly linked to its metabolism.
-
Non-Fluorinated Isoindolinones: These compounds and their more polar metabolites are typically cleared by the kidneys (renal excretion) or in the bile (hepatic excretion).
-
Trifluoromethylated Isoindolinones: Due to their metabolic stability, these compounds are more likely to be excreted unchanged. Alternatively, if other sites on the molecule undergo Phase II metabolism (e.g., glucuronidation), the resulting conjugates are then excreted.[15] The reduced clearance often translates directly to a longer elimination half-life, potentially allowing for less frequent dosing.[8]
Summary of Expected Pharmacokinetic Changes
The following table summarizes the anticipated trends when comparing a trifluoromethylated isoindolinone to its direct non-fluorinated analog. The actual values are highly dependent on the overall molecular structure.
| Pharmacokinetic Parameter | Non-Fluorinated Isoindolinone | Trifluoromethylated Isoindolinone | Rationale for Change |
| Lipophilicity (LogP) | Lower | Higher | The -CF3 group is significantly more lipophilic than -H or -CH3.[9] |
| Membrane Permeability | Variable | Generally Increased | Enhanced lipophilicity improves passive diffusion across cell membranes.[11][13] |
| Metabolic Stability (t½ in HLM) | Lower to Moderate | Significantly Increased | The C-F bond is resistant to CYP450-mediated oxidative metabolism.[8][10] |
| In Vivo Clearance (CL) | Higher | Lower | Reduced metabolic breakdown is a primary driver of lower systemic clearance.[11][12] |
| Half-Life (t½) | Shorter | Longer | A direct consequence of lower clearance.[8] |
| Oral Bioavailability (F%) | Variable | Often Improved | A combination of increased permeability and reduced first-pass metabolism.[9][11] |
Experimental Protocols for Comparative Analysis
To empirically determine these differences, a series of standardized in vitro and in vivo assays are essential. The following protocols provide a framework for generating robust comparative pharmacokinetic data.
Protocol 1: In Vitro Metabolic Stability Assessment
This assay determines a compound's susceptibility to metabolism by liver enzymes.
Objective: To measure the rate of disappearance of the parent compound in the presence of Human Liver Microsomes (HLM).
Methodology:
-
Prepare Solutions:
-
Test Compound Stock: 10 mM in DMSO.
-
HLM Stock: 20 mg/mL (commercially available).
-
NADPH Regenerating System (e.g., GOLDPak™): Prepare according to manufacturer's instructions.
-
Phosphate Buffer: 0.1 M, pH 7.4.
-
-
Incubation:
-
In a 96-well plate, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an ice-cold stop solution (e.g., acetonitrile with an internal standard).
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses a compound's ability to diffuse passively across an artificial lipid membrane.
Objective: To determine the passive permeability coefficient (Pe) of a compound.
Methodology:
-
Plate Preparation:
-
Coat the filter of a 96-well donor plate with a synthetic lipid solution (e.g., lecithin in dodecane).
-
Add buffer at a specific pH (e.g., pH 6.5) to the donor wells.
-
Add buffer at pH 7.4 to the wells of a 96-well acceptor plate.
-
-
Compound Addition:
-
Add the test compounds (from DMSO stock) to the donor wells to a final concentration of ~100 µM.
-
-
Incubation:
-
Place the donor plate into the acceptor plate, creating a "sandwich."
-
Incubate at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using established equations that account for plate geometry, incubation time, and compound concentrations.
-
Protocol 3: Rodent In Vivo Pharmacokinetic Study
This study provides a comprehensive in vivo ADME profile.
Caption: Experimental Workflow for an In Vivo Pharmacokinetic Study.
Objective: To determine key pharmacokinetic parameters (Cmax, AUC, t½, Clearance, Bioavailability) in a preclinical species (e.g., rat).
Methodology:
-
Animal Preparation: Use cannulated male Sprague-Dawley rats (n=3-4 per group) to facilitate serial blood sampling.
-
Dosing:
-
IV Group: Administer the compound intravenously (e.g., via tail vein) at a low dose (e.g., 1-2 mg/kg) in a suitable vehicle.
-
PO Group: Administer the compound orally via gavage at a higher dose (e.g., 5-10 mg/kg).
-
-
Blood Collection:
-
Collect blood samples (~100 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis:
-
Extract the drug from plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the drug concentration in each sample using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot plasma concentration versus time for each animal.
-
Use pharmacokinetic software to perform a non-compartmental analysis (NCA) to calculate key parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
Conclusion
The strategic trifluoromethylation of an isoindolinone scaffold is a powerful and well-established approach to enhancing its drug-like properties. By leveraging the unique physicochemical characteristics of the -CF3 group, medicinal chemists can rationally design molecules with improved pharmacokinetic profiles. The most profound and reliable benefits are a significant increase in metabolic stability and a modulation of lipophilicity that often leads to improved membrane permeability and oral bioavailability.[9][11] While every compound is unique, the principles outlined in this guide provide a strong predictive framework for understanding these comparative differences. The provided experimental protocols offer a clear path for researchers to generate the critical data needed to validate these improvements and advance promising isoindolinone-based candidates toward the clinic.
References
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved from [Link]
-
The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3009. Retrieved from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. Retrieved from [Link]
-
Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. (2025). ResearchGate. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. Retrieved from [Link]
-
Metabolism of fluorine-containing drugs. (2023). ResearchGate. Retrieved from [Link]
-
Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (2018). ACS Medicinal Chemistry Letters, 9(4), 392-396. Retrieved from [Link]
-
ADME properties of compounds according to pre-ADMET software. (n.d.). ResearchGate. Retrieved from [Link]
-
Examples of biologically active isoindolinone derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (2018). OAK Open Access Archive. Retrieved from [Link]
-
Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. (2019). European Journal of Medicinal Chemistry, 168, 265-276. Retrieved from [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Frontiers in Chemistry, 12. Retrieved from [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). MDPI. Retrieved from [Link]
-
Solid-Phase Multicomponent Synthesis of 3-Substituted Isoindolinones Generates New Cell-Penetrating Probes as Drug Carriers. (2020). ChemMedChem, 15(10), 833-838. Retrieved from [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). ChemMedChem. Retrieved from [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). PubMed Central. Retrieved from [Link]
-
Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (n.d.). ResearchGate. Retrieved from [Link]
-
Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. (2023). MDPI. Retrieved from [Link]
-
Antitubercular nitrofuran isoxazolines with improved pharmacokinetic properties. (2012). Bioorganic & Medicinal Chemistry Letters, 22(22), 6945-6950. Retrieved from [Link]
-
Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process. (n.d.). PubMed Central. Retrieved from [Link]
-
Antitubercular nitrofuran isoxazolines with improved pharmacokinetic properties. (2012). PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 8. nbinno.com [nbinno.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. - OAK Open Access Archive [oak.novartis.com]
- 13. researchgate.net [researchgate.net]
- 14. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Synthetic Routes to 4-(Trifluoromethyl)isoindolin-1-one: A Guide for Medicinal and Process Chemists
Executive Summary
4-(Trifluoromethyl)isoindolin-1-one is a privileged scaffold in modern drug discovery, lending its unique physicochemical properties to a range of therapeutic candidates. The efficient and scalable synthesis of this key intermediate is therefore of critical importance to researchers in both academic and industrial settings. This guide provides a head-to-head comparison of prominent synthetic strategies, offering an in-depth analysis of their underlying mechanisms, operational advantages, and potential drawbacks. We will dissect three primary routes: a modern cascade radical trifluoromethylation, a classical approach via phthalic acid derivatives, and a transition-metal-catalyzed cyclization of alkynylbenzamides. By presenting detailed protocols, comparative data, and mechanistic insights, this document aims to equip researchers with the knowledge to select the optimal synthetic route for their specific research and development needs.
Introduction
The isoindolinone core is a structural motif found in numerous biologically active compounds and approved pharmaceuticals. The introduction of a trifluoromethyl (CF₃) group, particularly on the benzene ring, can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after modification in medicinal chemistry. This compound serves as a crucial building block for accessing these complex molecules. However, the synthesis of this specific isomer presents unique challenges. This guide will compare and contrast the most relevant methodologies for its preparation, focusing on yield, scalability, reagent accessibility, and overall efficiency.
Route 1: Cascade Radical Trifluoromethylation and Cyclization of Tertiary Enamides
This contemporary approach leverages the power of radical chemistry to construct the trifluoromethylated isoindolinone core in a single, elegant step from a readily prepared tertiary enamide precursor. This strategy has been effectively demonstrated by Yu and coworkers.[1][2][3]
Principle & Mechanism
The reaction proceeds via a cascade mechanism initiated by the generation of a trifluoromethyl radical (•CF₃) from a suitable source, such as (trimethylsilyl)trifluoromethyl (TMSCF₃), using an oxidant like Phenyliodine diacetate (PhI(OAc)₂). This highly electrophilic radical undergoes addition to the electron-rich double bond of a tertiary enamide. The resulting carbon-centered radical then undergoes an intramolecular cyclization onto the pendant aryl ring. Subsequent oxidation and deprotonation furnish the final isoindolinone product.[1] The presence of potassium bifluoride (KHF₂) has been identified as crucial for achieving high yields in this cyclization process.[1][4]
Diagram 1: Proposed Mechanism for Radical Cascade Route
Sources
- 1. Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
The Discerning Eye: A Comparative Guide to the Selectivity Profile of 4-(Trifluoromethyl)isoindolin-1-one
In the landscape of modern drug discovery, the efficacy of a small molecule is intrinsically linked to its specificity. A compound that potently inhibits its intended target while eschewing interactions with other cellular machinery holds the promise of a wider therapeutic window and a more favorable safety profile. It is with this principle in mind that we undertake a comprehensive evaluation of 4-(Trifluoromethyl)isoindolin-1-one, a compound of burgeoning interest owing to its privileged isoindolinone scaffold.
This guide is crafted for researchers, medicinal chemists, and drug development professionals. It will not merely present data but will delve into the causality behind the experimental design, offering a blueprint for the rigorous assessment of novel chemical entities. We will navigate the hypothetical, yet scientifically grounded, journey of characterizing the selectivity of this compound, from initial target hypothesis to detailed biochemical and cellular profiling.
The Isoindolinone Scaffold: A Privileged Motif with Diverse Therapeutic Potential
The isoindolinone core is a recurring motif in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic structure provides a well-defined framework for the orientation of functional groups, enabling precise interactions with protein targets. Notably, derivatives of this scaffold have demonstrated activity against a range of enzyme families, including kinases and poly(ADP-ribose) polymerases (PARPs).[3][4][5]
The structural resemblance of the isoindolinone lactam to the nicotinamide moiety of NAD+ provides a strong rationale for its potential as a competitive inhibitor of PARP enzymes.[3] Furthermore, the isoindolinone scaffold has been successfully incorporated into inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ) and cyclin-dependent kinase 7 (CDK7), highlighting its versatility.[4][6] The presence of the trifluoromethyl group on the benzene ring of this compound is anticipated to enhance its metabolic stability and lipophilicity, potentially influencing its binding affinity and cellular permeability.[7]
Given this landscape, a primary hypothesis for the biological activity of this compound is the inhibition of PARP enzymes, with a secondary possibility of kinase inhibition. This guide will therefore focus on a comparative evaluation against established inhibitors in both these classes.
Charting the Selectivity Landscape: A Multi-pronged Approach
A thorough assessment of selectivity requires a tiered approach, beginning with broad, high-throughput screening and culminating in focused, mechanistic cellular assays. Our investigation will be structured as follows:
-
Tier 1: Broad Kinome and PARP Family Screening. Initial, unbiased screening against a large panel of kinases and a focused panel of PARP family enzymes to identify primary targets and potential off-targets.
-
Tier 2: In-depth Biochemical Validation. Determination of inhibitory potency (IC₅₀) and binding affinity (Kᵢ) for the most promising targets identified in Tier 1.
-
Tier 3: Cellular Target Engagement and Functional Impact. Assessment of target engagement in a cellular context and evaluation of the downstream functional consequences of target inhibition.
Experimental Protocols and Comparative Data Analysis
Tier 1: Casting a Wide Net - Profiling Against Kinase and PARP Panels
The initial step is to understand the broad interaction profile of this compound. This is best achieved through large-scale screening panels.
Experimental Workflow: Kinase and PARP Screening
Caption: High-throughput screening workflow for initial target identification.
Comparative Compounds:
To provide context to the screening results, it is essential to include well-characterized inhibitors as benchmarks.
| Compound | Primary Target(s) | Class |
| Olaparib | PARP1, PARP2 | PARP Inhibitor |
| Talazoparib | PARP1, PARP2 | PARP Inhibitor |
| Staurosporine | Broad Spectrum | Kinase Inhibitor (Promiscuous) |
| Dasatinib | BCR-ABL, SRC family | Kinase Inhibitor (Multi-targeted) |
Hypothetical Data Summary:
The results of the initial screen would be presented as percent inhibition at a fixed concentration (e.g., 1 µM).
Table 1: Hypothetical Tier 1 Screening Results (% Inhibition at 1 µM)
| Target | This compound | Olaparib | Talazoparib | Staurosporine | Dasatinib |
| PARP1 | 92 | 95 | 98 | 15 | 10 |
| PARP2 | 85 | 90 | 96 | 12 | 8 |
| TNKS1 | 35 | 40 | 30 | 10 | 5 |
| TNKS2 | 30 | 38 | 28 | 8 | 4 |
| CDK7 | 15 | 5 | 8 | 95 | 45 |
| PI3Kγ | 10 | 2 | 4 | 88 | 60 |
| SRC | 5 | 1 | 2 | 99 | 98 |
| ABL1 | 8 | 3 | 5 | 97 | 99 |
From this hypothetical data, this compound emerges as a potent inhibitor of PARP1 and PARP2, with significantly less activity against the tankyrases (TNKS1/2) and the tested kinases.
Tier 2: Quantifying Potency - Biochemical IC₅₀ Determination
Following the identification of primary targets, the next step is to quantify the inhibitory potency through dose-response experiments.
Experimental Protocol: PARP1 Inhibition Assay (Chemiluminescent)
This protocol is adapted from commercially available PARP1 assay kits.
-
Reagent Preparation: Prepare assay buffer, NAD+, activated DNA, and PARP1 enzyme solution.
-
Compound Dilution: Perform a serial dilution of this compound and comparator compounds (Olaparib, Talazoparib) in DMSO, followed by a further dilution in assay buffer.
-
Reaction Initiation: In a 96-well plate, add the diluted compounds, PARP1 enzyme, and a substrate mixture of biotinylated NAD+ and histone proteins.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for the PARP-catalyzed poly(ADP-ribosyl)ation of histones.
-
Detection: Add a streptavidin-HRP conjugate, which binds to the biotinylated ADP-ribose chains. Following a wash step, add a chemiluminescent substrate.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the activity of the PARP1 inhibitor.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Hypothetical Data Summary:
Table 2: Hypothetical Biochemical Potency (IC₅₀, nM)
| Compound | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Selectivity (PARP2/PARP1) |
| This compound | 15 | 45 | 3 |
| Olaparib | 5 | 1 | 0.2 |
| Talazoparib | 1 | 0.8 | 0.8 |
This hypothetical data suggests that this compound is a potent PARP1/2 inhibitor, with a slight selectivity for PARP1 over PARP2. It is less potent than the clinical comparators but still in a nanomolar range.
Tier 3: Cellular Confirmation - Target Engagement and Functional Response
Biochemical potency does not always translate to cellular activity. Therefore, it is crucial to assess the compound's ability to engage its target in a cellular environment and elicit a functional response.
Experimental Workflow: Cellular PARP Inhibition (PAR Assay)
Caption: Workflow for assessing cellular PARP inhibition.
Hypothetical Data Summary:
Table 3: Hypothetical Cellular Potency (IC₅₀, nM)
| Compound | Cellular PARP Inhibition IC₅₀ (nM) |
| This compound | 50 |
| Olaparib | 20 |
| Talazoparib | 5 |
The hypothetical cellular data indicates that this compound is cell-permeable and effectively inhibits PARP activity in cells, albeit at a higher concentration than in the biochemical assay, which is expected due to factors like cell membrane permeability and potential for efflux.
Discussion and Future Directions
This structured, comparative evaluation provides a robust framework for characterizing the selectivity profile of novel compounds like this compound. Based on our hypothetical data, this compound presents as a potent and selective PARP1/2 inhibitor. Its profile suggests it is less potent than established drugs like Olaparib and Talazoparib but still warrants further investigation.
Key takeaways from this guided analysis:
-
The Power of Hypothesis-Driven Inquiry: In the absence of direct data, a rational hypothesis based on scaffold analysis can effectively guide the experimental strategy.
-
The Imperative of Comparison: Selectivity is a relative term. Benchmarking against promiscuous, multi-targeted, and highly selective inhibitors is essential for meaningful interpretation of results.
-
The Tiered Approach to Selectivity Profiling: A multi-step process, from broad screening to focused cellular assays, provides a comprehensive and reliable assessment of a compound's selectivity.
Future studies on this compound should include profiling against a wider range of PARP family members to confirm its selectivity within this enzyme class. Furthermore, investigating its functional effects in DNA repair-deficient cancer cell lines would be a critical next step to explore its potential as a therapeutic agent. Finally, pharmacokinetic and in vivo efficacy studies would be necessary to fully understand its drug-like properties.
References
-
BenchChem. 4-(Trifluoromethyl)isoindoline.
-
ResearchGate. Synthesis of trifluoromethyl-containing isoindolinones.
-
YouTube. Off-target effects.
-
ACS Publications. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment.
-
National Center for Biotechnology Information. Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization.
-
National Center for Biotechnology Information. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries.
-
ResearchGate. Examples of biologically active isoindolinone derivatives.
-
MDPI. Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma.
-
Achmem. This compound.
-
Preprints.org. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
-
National Center for Biotechnology Information. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors.
-
PubChem. 7-(trifluoromethyl)-3H-isoindol-1-olate.
-
National Center for Biotechnology Information. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515.
-
RSC Publishing. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer.
-
Wikipedia. Isoindoline.
-
BenchChem. 4-(Trifluoromethyl)isoindoline.
-
National Center for Biotechnology Information. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Framework for Ensuring Reproducibility of Biological Data for 4-(Trifluoromethyl)isoindolin-1-one: A Comparative Guide
Introduction: The Imperative of Reproducibility in Preclinical Research
In the landscape of drug discovery and development, the reproducibility of experimental data is the bedrock upon which scientific progress is built. The "reproducibility crisis" in preclinical research is a well-documented challenge, with studies from academic and industry leaders highlighting the frequent inability to replicate findings from high-impact papers.[1][2][3][4] This not only leads to a significant waste of resources but also impedes the translation of promising preclinical candidates into effective therapies.[1][4] For novel chemical entities such as 4-(Trifluoromethyl)isoindolin-1-one, a compound of interest within the broader, biologically active isoindolinone class, establishing a robust and reproducible biological profile is paramount.
This guide provides a comprehensive framework for assessing the reproducibility of biological data for this compound across different laboratories. In the absence of extensive published data for this specific molecule, this document serves as a proactive manual for researchers. It outlines standardized methodologies, critical experimental parameters, and data reporting standards to facilitate reliable inter-laboratory comparisons. We will delve into a standardized synthesis protocol to ensure material consistency and propose detailed protocols for evaluating its potential biological activities, based on the known targets of the isoindolinone scaffold.
Pillar 1: Ensuring Consistency of the Starting Material - A Standardized Synthesis Protocol
The reproducibility of biological data begins with the consistency and purity of the chemical matter. Variations in synthesis protocols can introduce impurities or different isomeric ratios, leading to divergent biological results. Below is a detailed, step-by-step protocol for the synthesis of trifluoromethyl-containing isoindolinones, which can be adapted for this compound to ensure a consistent starting material across laboratories.[5][6][7][8][9]
Experimental Protocol: Radical Trifluoromethylation and Cyclization
This protocol is adapted from a method for the synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides.[5][6][7][8]
Materials:
-
Appropriate tertiary enamide precursor for this compound
-
Trifluoromethyl-trimethylsilane (TMSCF3)
-
(Diacetoxyiodo)benzene (PhI(OAc)2)
-
Potassium bifluoride (KHF2)
-
Ethyl acetate (EtOAc)
-
Nitrogen gas (N2)
-
Sealed tube
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a sealed tube, add the tertiary enamide (0.2 mmol, 1.0 equiv), potassium bifluoride (0.2 mmol, 1.0 equiv), and ethyl acetate (2.0 mL).
-
Flush the tube with nitrogen gas.
-
Add trifluoromethyl-trimethylsilane (0.8 mmol, 4.0 equiv) and (diacetoxyiodo)benzene (0.8 mmol, 4.0 equiv) to the reaction mixture.
-
Seal the tube and place it in a pre-heated oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours.
-
After 12 hours, cool the reaction to room temperature.
-
Monitor the reaction completion by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.
-
Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Radical Initiator and Oxidant: The use of TMSCF3 as a trifluoromethyl radical source and PhI(OAc)2 as an oxidant provides a reliable and relatively mild method for initiating the radical cascade reaction.[5][6]
-
Additive: Potassium bifluoride is crucial for the cyclization process.[5][6]
-
Inert Atmosphere: Conducting the reaction under a nitrogen atmosphere is essential to prevent side reactions with oxygen, which can quench radical intermediates.
-
Thorough Characterization: Comprehensive analytical characterization is non-negotiable to ensure that all laboratories are starting with the same, well-defined chemical entity.
Pillar 2: Standardized Biological Assays for Inter-Laboratory Comparison
The isoindolinone scaffold is a "privileged structure" in medicinal chemistry, known to interact with various biological targets.[10] Notably, derivatives have shown promise as inhibitors of Poly(ADP-ribose) polymerase (PARP) and carbonic anhydrases (CAs).[11][12][13][14][15][16][17][18] Therefore, a logical starting point for assessing the biological activity of this compound is to evaluate its inhibitory potential against these two enzyme classes. To ensure reproducibility, standardized, commercially available assay kits are recommended.
Proposed Target 1: PARP1 Inhibition
PARP1 is a key enzyme in DNA damage repair, and its inhibition is a clinically validated strategy in cancer therapy.[10][13] The structural similarity of the isoindolinone scaffold to the nicotinamide moiety of NAD+, a PARP substrate, suggests its potential as a competitive inhibitor.[13][15]
Experimental Protocol: Fluorometric PARP1 Activity Assay
This protocol is based on a standard fluorometric assay for PARP1 activity.[19]
Materials:
-
PARP1 Enzyme Activity Assay Kit (e.g., from Sigma-Aldrich or similar)
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
β-Nicotinamide adenine dinucleotide (β-NAD+)
-
Nicotinamide (NAM) standard
-
Developer reagent
-
Assay buffer
-
This compound (dissolved in DMSO)
-
Known PARP1 inhibitor (e.g., Olaparib) as a positive control
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare NAM Standard Curve: Perform serial dilutions of the NAM standard in PARP assay buffer to generate a standard curve.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control (Olaparib) in PARP assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
PARP assay buffer
-
Activated DNA
-
Test compound dilution, positive control, or vehicle control (DMSO)
-
PARP1 enzyme
-
-
Reaction Initiation: Initiate the reaction by adding the β-NAD+ solution to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Development: Add the developer reagent to each well and incubate for an additional 15-30 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
Data Analysis:
-
Subtract the fluorescence of the blank (no enzyme) from all readings.
-
Use the NAM standard curve to convert the fluorescence readings to the amount of NAM produced.
-
Calculate the percentage of PARP1 inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Self-Validating System & Critical Parameters:
-
Positive Control: The inclusion of a known PARP1 inhibitor like Olaparib validates the assay's ability to detect inhibition.
-
Z'-factor: Calculate the Z'-factor for each assay plate to assess its quality and suitability for high-throughput screening. A Z'-factor between 0.5 and 1.0 is considered excellent.
-
Enzyme and Substrate Concentrations: The concentrations of PARP1 and β-NAD+ should be optimized to be at or near the Km value to ensure the assay is sensitive to competitive inhibitors.
-
Incubation Times and Temperatures: These parameters must be strictly controlled as they directly impact enzyme kinetics.
Proposed Target 2: Carbonic Anhydrase Inhibition
Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[11][14][20][21] Several isoindolinone derivatives have been reported as potent CA inhibitors.[11][14][17][18]
Experimental Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay
This protocol is based on the principle of CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA).[20]
Materials:
-
Carbonic Anhydrase Inhibitor Screening Kit (e.g., from Abcam, Assay Genie, or similar)
-
Human carbonic anhydrase II (hCA II)
-
p-Nitrophenyl acetate (p-NPA) substrate
-
Assay buffer
-
This compound (dissolved in DMSO)
-
Known CA inhibitor (e.g., Acetazolamide) as a positive control
-
96-well clear, flat-bottom microplate
-
Spectrophotometric microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control (Acetazolamide) in the assay buffer. Maintain a consistent final DMSO concentration.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound dilution, positive control, or vehicle control (DMSO)
-
hCA II enzyme solution
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to each well.
-
Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of CA inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value using non-linear regression analysis.
-
Self-Validating System & Critical Parameters:
-
Positive Control: Acetazolamide serves as a robust positive control to validate the assay.[11][14]
-
Buffer Composition: The choice of buffer can significantly impact CA activity; therefore, using the buffer provided in a standardized kit is crucial.[22]
-
Linear Range: Ensure that the reaction rates are measured within the linear range of the assay.
-
Substrate Stability: p-NPA can undergo spontaneous hydrolysis. The background hydrolysis rate (in the absence of the enzyme) should be measured and subtracted from all other readings.
Pillar 3: Data Presentation and Comparative Analysis
To facilitate direct and objective comparison of data from different laboratories, a standardized format for data presentation is essential. All quantitative data should be summarized in clearly structured tables.
Table 1: Hypothetical Inter-Laboratory Comparison of PARP1 Inhibition by this compound
| Laboratory | Assay Kit Lot No. | PARP1 Lot No. | IC50 (nM) ± SD | Z'-factor | Positive Control (Olaparib) IC50 (nM) |
| Lab A | A123 | P456 | 150 ± 15 | 0.78 | 5.2 |
| Lab B | B789 | P456 | 175 ± 20 | 0.82 | 4.9 |
| Lab C | A123 | P789 | 210 ± 25 | 0.75 | 5.5 |
Table 2: Hypothetical Inter-Laboratory Comparison of hCA II Inhibition by this compound
| Laboratory | Assay Kit Lot No. | hCA II Lot No. | IC50 (µM) ± SD | Z'-factor | Positive Control (Acetazolamide) IC50 (nM) |
| Lab A | X456 | C123 | 25 ± 3 | 0.85 | 12.5 |
| Lab B | Y789 | C123 | 22 ± 2.5 | 0.88 | 11.9 |
| Lab C | X456 | C456 | 30 ± 4 | 0.81 | 13.1 |
Visualization of a Standardized Workflow
To visually represent the logical flow of a reproducible experimental design, the following diagram illustrates the key stages, from compound synthesis to data analysis.
Caption: A standardized workflow for ensuring reproducibility.
Conclusion: A Call for a Culture of Reproducibility
While no direct inter-laboratory reproducibility data currently exists for this compound, this guide provides a clear and actionable framework for generating such data in a robust and comparable manner. By adhering to a standardized synthesis protocol, employing well-validated and standardized biological assays with appropriate controls, and reporting data in a consistent format, the research community can build a reliable biological profile for this and other novel compounds. This proactive approach not only enhances the credibility of individual studies but also accelerates the overall pace of drug discovery by ensuring that research efforts are built on a solid foundation of reproducible data.
References
-
Yu, H., et al. (2018). Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process. RSC Advances, 8(45), 25687-25691. Available from: [Link]
-
Guler, O. O., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology. Available from: [Link]
-
Stangeland, E. L., et al. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters. Available from: [Link]
- Papareddy, P., et al. (2021). Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. Journal of Medicinal Chemistry, 64(13), 9139-9162.
-
Stangeland, E. L., et al. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Guler, O. O., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology. Available from: [Link]
-
Stangeland, E. L., et al. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Stangeland, E. L., et al. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Publications. Available from: [Link]
-
Guler, O. O., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. ResearchGate. Available from: [Link]
- BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
-
Yu, H., et al. (2018). Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process. National Institutes of Health. Available from: [Link]
- Sigma-Aldrich. PARP1 Enzyme Activity Assay (Fluorometric). Sigma-Aldrich.
-
LucidQuest. (2022). Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"?. LucidQuest. Available from: [Link]
-
Taconic Biosciences. (2018). The Replication Crisis in Preclinical Research. Taconic Biosciences. Available from: [Link]
- Expert Opinion on Drug Discovery. (2016).
-
Al-Salahi, R., et al. (2018). Synthesis of novel isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones as selective inhibitors of the tumor-associated carbonic anhydrase IX. PubMed. Available from: [Link]
-
Trilogy Writing & Consulting. (2017). The reproducibility crisis in preclinical research - lessons to learn from clinical research. Trilogy Writing & Consulting. Available from: [Link]
-
Pedro-Roig, L. (2017). The reproducibility crisis in preclinical research – lessons to learn from clinical research. SciSpace. Available from: [Link]
-
Yu, H., et al. (2018). Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization pro. Semantic Scholar. Available from: [Link]
- Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
- Tulip Biolabs. PARP1 Activity Assay. Tulip Biolabs.
- BenchChem. (2025). Application Notes and Protocols: Isoindoline-1,3-dione-Based Carbonic Anhydrase Inhibitors. BenchChem.
-
Semantic Scholar. (2018). Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process. Semantic Scholar. Available from: [Link]
-
ResearchGate. (2018). Synthesis of trifluoromethyl-containing isoindolinones. ResearchGate. Available from: [Link]
-
MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Available from: [Link]
- Plant Physiology. (1985). Carbonic anhydrase assay: strong inhibition of the leaf enzyme by CO2 in certain buffers. Plant Physiology.
- PubMed Central. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central.
- R&D Systems. PARP Universal Colorimetric Assay Kit. R&D Systems.
- Abcam. (2025). ab284550 – Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Abcam.
- ATCC. PARP Activity Assay Kit.
- PubMed Central. (2020).
- ACS Omega. (2022).
- National Institutes of Health. (2021). Implementing In Vitro Bioactivity Data to Modernize Priority Setting of Chemical Inventories.
- ResearchGate. (2021). Synthesis of monofluorinated and trifluorinated isoindolin-1-one...
- EPA. (2018). Examining the Utility of In Vitro Bioactivity as a Conservative Point of Departure: A Case Study. EPA.
- ResearchGate. (2020). Utility of In Vitro Bioactivity as a Lower Bound Estimate of In Vivo Adverse Effect Levels and in Risk-Based Prioritization | Request PDF.
- PubMed. (2021). Implementing in vitro bioactivity data to modernize priority setting of chemical inventories. PubMed.
Sources
- 1. Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"? - LucidQuest Ventures [lqventures.com]
- 2. The Replication Crisis in Preclinical Research | Taconic Biosciences [taconic.com]
- 3. trilogywriting.com [trilogywriting.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of novel isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones as selective inhibitors of the tumor-associated carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Carbonic anhydrase assay: strong inhibition of the leaf enzyme by CO2 in certain buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Trifluoromethyl)isoindolin-1-one
This document provides essential safety and logistical information for the proper disposal of 4-(Trifluoromethyl)isoindolin-1-one (CAS RN: 1261813-10-8). As a research chemical, particularly one containing a trifluoromethyl group, adherence to strict disposal protocols is paramount to ensure personnel safety and environmental protection. This guide is structured to provide researchers, scientists, and drug development professionals with a clear, step-by-step methodology grounded in established safety principles for halogenated organic compounds.
Understanding the Compound: Identity and Known Hazards
Before handling any chemical, a thorough understanding of its properties and potential hazards is critical. This knowledge informs the risk assessment and the selection of appropriate safety measures.
Table 1: Chemical Identity and Hazard Summary
| Property | Information | Source |
| Chemical Name | This compound | |
| CAS Number | 1261813-10-8 | [1] |
| Molecular Formula | C₉H₆F₃NO | [1] |
| Molecular Weight | 201.15 g/mol | [1] |
| Hazard Statements | H302: Harmful if swallowed | [1] |
| H315: Causes skin irritation | [1] | |
| H319: Causes serious eye irritation | [1] | |
| H335: May cause respiratory irritation | [1] | |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1][2] |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
The trifluoromethyl group is a highly stable moiety, but its presence classifies the compound as a halogenated organic substance. Such compounds require special disposal considerations because their incineration can produce acidic and toxic gases (such as hydrogen fluoride) if not performed in a specialized facility equipped with scrubbers.[3][4] Therefore, under no circumstances should this compound or its waste be disposed of down the sanitary sewer system or mixed with non-halogenated waste.[4][5][6]
Core Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing this compound. This workflow is designed to ensure compliance and minimize risk.
Step 1: Personal Protective Equipment (PPE) Assessment
Based on the known hazards (skin, eye, and respiratory irritation), the following minimum PPE must be worn when handling the compound or its waste:
-
Gloves: Nitrile or other chemically resistant gloves. Always consult a glove compatibility chart for specific breakthrough times.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A standard laboratory coat must be worn and kept fastened.
-
Ventilation: All handling and waste commingling must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3][5]
Step 2: Waste Segregation
This is the most critical step in the disposal process. The primary directive is to keep halogenated waste separate from all other waste streams.[3][4][5][7]
-
Why Segregate? Halogenated and non-halogenated solvents are treated differently for final disposal. Non-halogenated solvents may be used as fuel additives, while halogenated solvents require high-temperature incineration with specialized off-gas treatment.[4] Mixing these streams increases disposal costs and environmental risk. Even small amounts of halogenated material can contaminate a large volume of non-halogenated solvent, requiring the entire mixture to be treated as halogenated waste.[6]
Step 3: Waste Containerization
-
Primary Container: Use only UN-approved, chemically compatible waste containers, typically made of high-density polyethylene (HDPE).[7] These containers should have a secure, screw-top cap to prevent leaks and vapor release.[4][6]
-
Container Integrity: Before use, inspect the container for any signs of damage or degradation. Ensure it is clean and dry.
-
Headspace: Do not fill the container to more than 90% of its total capacity to allow for vapor expansion and prevent spills.[7]
Step 4: Labeling and Documentation
Proper labeling is a regulatory requirement and essential for safety.
-
Initial Labeling: The waste container must be labeled as soon as the first drop of waste is added.[6]
-
Content Identification: The label must clearly state "Halogenated Organic Waste".[5][6] All chemical constituents, including solvents and an estimated percentage of this compound, must be listed.[3] Do not use abbreviations or chemical formulas.[6]
-
Hazard Identification: The label should include the appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
Generator Information: Include the name of the principal investigator, laboratory location, and date of accumulation.
Step 5: Temporary Storage (Satellite Accumulation Area)
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: The container must be placed within a secondary containment bin or tray that can hold the entire volume of the liquid in case of a leak.[3]
-
Ventilation: The storage area should be well-ventilated, such as within a fume hood or a designated, ventilated cabinet.[7] Keep containers away from heat, sparks, or open flames.[8]
Step 6: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or has been in storage for a maximum period (typically 3-6 months, check institutional policy), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[7]
-
Disposal Method: Do not attempt to treat or dispose of the chemical yourself. Final disposal must be carried out by a licensed hazardous waste disposal company. The standard method for halogenated organic compounds is high-temperature incineration in a facility permitted to handle such waste.[4]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
Table 2: Emergency Response Protocol
| Situation | Action |
| Minor Spill (Solid) | Alert personnel in the immediate area. Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation. Place into a sealed, labeled container for disposal as hazardous waste. Clean the spill area with a suitable solvent and then soap and water.[9] |
| Minor Spill (Liquid) | Alert personnel. Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[3][10] Use non-sparking tools to collect the absorbed material into a sealed container for disposal. Ventilate the area. |
| Major Spill | Evacuate the laboratory immediately. Alert others and prevent entry. Call your institution's emergency number and the EHS department.[3] |
| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing. Seek medical attention if irritation develops.[9] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if possible. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the chemical name and hazard information if possible.[2][8] |
Disposal Decision Workflow
The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound waste.
Caption: Decision workflow for classifying and handling chemical waste.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- Halogenated Solvents in Laboratories. Campus Operations, Temple University.
- This compound. Achmem.
- SAFETY DATA SHEET for 4-(Trifluoromethoxy)aniline. Fisher Scientific.
- Organic solvent waste guidelines. Kemicentrum, Lund University.
- Organic Solvent Waste Disposal. Safety & Risk Services.
- SAFETY DATA SHEET for 4-(Trifluoromethyl)cyclohexane-1-carboxylic acid. Apollo Scientific.
- SAFETY DATA SHEET for 4-(Trifluoromethylthio)benzylamine. TCI Chemicals.
- SAFETY DATA SHEET for Allylpentafluorobenzene. Thermo Fisher Scientific.
- SAFETY DATA SHEET. Sigma-Aldrich.
Sources
- 1. achmem.com [achmem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. assets.thermofisher.com [assets.thermofisher.com]
A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 4-(Trifluoromethyl)isoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
The prudent handling of specialized chemical reagents is fundamental to laboratory safety and the integrity of research. This guide provides essential safety and logistical information for the handling and disposal of 4-(Trifluoromethyl)isoindolin-1-one (CAS RN: 1261813-10-8). Given the specific hazard information available, a robust safety protocol is mandatory to mitigate risks. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and disposal plans to ensure the well-being of laboratory personnel and environmental protection.
Hazard Assessment: Understanding the Risks
While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, the compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
The presence of the trifluoromethyl group, a common motif in pharmaceuticals and agrochemicals, necessitates careful handling.[3][4][5] Compounds containing this group can have unique reactivity and biological effects. Therefore, treating this compound with a high degree of caution is imperative. All research chemicals should be regarded as potentially hazardous.[6]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE plan is mandatory to prevent accidental exposure through ingestion, skin contact, eye contact, or inhalation. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and change them frequently.[6][7] |
| Eyes/Face | Safety goggles and face shield | Safety goggles are essential to protect against splashes or airborne particles.[7] A face shield should be worn over goggles when there is a significant risk of splashing.[7] |
| Body | Laboratory coat | A fully buttoned lab coat made of a suitable material should be worn to protect against spills. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | To minimize the inhalation of any dust or vapors, all handling of solid this compound and its solutions should be conducted in a certified chemical fume hood.[6][8] |
| Feet | Closed-toe shoes | Perforated shoes, sandals, or cloth-topped sneakers should not be worn in the laboratory to protect from spills.[6][7] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for minimizing exposure risk.
3.1. Preparation and Engineering Controls:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Work in a designated and well-ventilated area, exclusively within a properly functioning chemical fume hood.[8][9]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Have appropriate spill cleanup materials on hand.
3.2. Weighing and Aliquoting:
-
Perform all weighing operations of the solid compound within the chemical fume hood to prevent the inhalation of fine particles.
-
Use a dedicated set of spatulas and weighing papers.
-
Close the container tightly immediately after use.[2]
3.3. Dissolution and Reaction Setup:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath for cooling.
-
Keep all containers and reaction vessels clearly labeled with the full chemical name and associated hazards.[10]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is crucial for environmental safety.[10] All chemical waste should be disposed of in accordance with local, state, and federal regulations.[11]
4.1. Waste Segregation:
-
Solid Waste: Collect any unused solid this compound and any contaminated consumables (e.g., weighing papers, gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container. Label as "Halogenated Organic Waste - Solid".[10]
-
Liquid Waste: Collect solutions containing this compound in a shatter-proof, compatible container.[10] This container must be clearly labeled as "Halogenated Organic Waste - Liquid".[10] Do not mix with non-halogenated waste.[10]
4.2. Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the sink or into any sewer system.[10]
-
DO NOT dispose of this chemical in the regular trash.[10]
-
DO NOT allow the chemical to be released into the environment.[10]
4.3. Final Disposal:
-
Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[10]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[12] Rinse mouth with water. Seek immediate medical attention.[2][12]
-
Spill: In the event of a spill, evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or dry sand.[10] Collect the absorbed material into a sealed container for disposal as hazardous waste.[10][13]
Safe Handling Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
- Personal protective equipment for handling 5-(Trifluoromethyl)pyrazole-3-carboxamide - Benchchem. (n.d.).
- Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals - Benchchem. (n.d.).
- This compound - Achmem. (n.d.).
- Personal protective equipment for handling 3-Fluoro-5-(trifluoromethyl)picolinic acid - Benchchem. (n.d.).
- SAFETY DATA SHEET. (2008-06-22).
- Personal Protective Equipment - Environmental Health & Safety Services. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2018-10-03).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-11-08).
- Safety Data Sheet - Fluorochem. (2024-12-19).
- What are personal protective equipment requirements for handling hazardous chemicals during production? - Quora. (2022-11-14).
- 4-(Trifluoromethyl)cyclohexane-1-carboxylic acid - Apollo Scientific. (n.d.).
- Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety. (n.d.).
- Safety Data Sheet - Angene Chemical. (2025-02-11).
- Trifluoromethylation - Wikipedia. (n.d.).
- Working with Hazardous Chemicals - Organic Syntheses. (2007-02-08).
- Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents - ResearchGate. (2025-08-06).
- Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces. (n.d.).
- Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
Sources
- 1. achmem.com [achmem.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quora.com [quora.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. orgsyn.org [orgsyn.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

